alpha-Methyl-(3-benzyloxy)benzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640997 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320727-36-4 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of α-Methyl-(3-benzyloxy)benzyl Alcohol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for α-methyl-(3-benzyloxy)benzyl alcohol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary and robust synthetic strategies: the reduction of 3'-benzyloxyacetophenone and the Grignard reaction with 3-benzyloxybenzaldehyde. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. This document aims to serve as a practical resource, grounded in established chemical literature, to enable the successful and efficient synthesis of the target molecule.
Introduction: The Significance of α-Methyl-(3-benzyloxy)benzyl Alcohol
α-Methyl-(3-benzyloxy)benzyl alcohol, also known as 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a secondary benzylic alcohol. Its structure, featuring a chiral center and a versatile benzyloxy protecting group, makes it a key building block in the synthesis of more complex molecules. The benzyloxy group can be readily removed under various conditions to reveal a phenolic hydroxyl group, allowing for further functionalization. This strategic positioning of functional groups makes it a desirable intermediate in the development of novel pharmaceutical agents and other high-value organic compounds.
This guide will explore the two most common and practical laboratory-scale methods for the synthesis of this alcohol, providing the necessary detail for replication and adaptation.
Synthetic Pathways: A Comparative Analysis
Two principal synthetic routes to α-methyl-(3-benzyloxy)benzyl alcohol are presented here. The choice between these pathways will often depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.
-
Pathway A: Reduction of 3'-Benzyloxyacetophenone. This is often the preferred route due to the commercial availability of the starting ketone and the operational simplicity of the reduction reaction.
-
Pathway B: Grignard Reaction with 3-Benzyloxybenzaldehyde. This classic carbon-carbon bond-forming reaction provides a direct route to the target alcohol from the corresponding aldehyde.
The following sections will delve into the specifics of each pathway.
Pathway A: Synthesis via Reduction of 3'-Benzyloxyacetophenone
This pathway involves the reduction of the ketone functionality of 3'-benzyloxyacetophenone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, its relatively mild nature, and its ease of handling.
Mechanistic Insights
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the work-up to yield the alcohol. One mole of sodium borohydride can, in theory, reduce four moles of a ketone. However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of similar acetophenones.[1][2]
Materials:
-
3'-Benzyloxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
3 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-benzyloxyacetophenone (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (0.5-1.0 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride and protonates the resulting alkoxide.
-
Work-up:
-
Remove the methanol/ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure α-methyl-(3-benzyloxy)benzyl alcohol.[3]
Data Summary
| Parameter | Starting Material (3'-Benzyloxyacetophenone) | Product (α-Methyl-(3-benzyloxy)benzyl alcohol) |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₆O₂ |
| Molecular Weight | 226.27 g/mol [4] | 228.29 g/mol |
| Appearance | Low melting solid[4] | Expected to be a colorless oil or low melting solid |
| Melting Point | 29-30 °C[4] | Not available |
Pathway B: Synthesis via Grignard Reaction
This pathway utilizes the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. In this case, 3-benzyloxybenzaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, to form the desired secondary alcohol.
Mechanistic Insights
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The carbanionic methyl group attacks the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final alcohol product. It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.
Experimental Protocol
This protocol is a general procedure adapted from established methods for Grignard reactions with aldehydes.[5][6]
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
3-Benzyloxybenzaldehyde
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Dissolve 3-benzyloxybenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a separate flame-dried flask.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-benzyloxybenzaldehyde to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of α-Methyl-(3-benzyloxy)benzyl Alcohol
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the protecting group, the methine proton adjacent to the hydroxyl group (a quartet), the methyl protons (a doublet), and the hydroxyl proton (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbinol carbon and the methyl carbon are particularly diagnostic.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol. Absorptions corresponding to C-H (aromatic and aliphatic) and C-O stretching will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Melting Point: If the purified product is a solid, its melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
Visualization of Synthetic Pathways
Pathway A: Reduction of 3'-Benzyloxyacetophenone
Caption: Reduction of 3'-Benzyloxyacetophenone.
Pathway B: Grignard Reaction with 3-Benzyloxybenzaldehyde
Caption: Grignard Reaction with 3-Benzyloxybenzaldehyde.
Conclusion
This technical guide has detailed two reliable and efficient synthetic pathways for the preparation of α-methyl-(3-benzyloxy)benzyl alcohol. The reduction of 3'-benzyloxyacetophenone offers a straightforward and operationally simple route, while the Grignard reaction with 3-benzyloxybenzaldehyde provides a classic and effective method for carbon-carbon bond formation. The choice of pathway will be dictated by practical laboratory considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable intermediate for their research and development needs.
References
Sources
- 1. Partial purification and characterization of polyphenol oxidase from banana (Musa sapientum L.) peel - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 6. KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of alpha-Methyl-(3-benzyloxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
alpha-Methyl-(3-benzyloxy)benzyl alcohol, systematically known as 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a benzylic alcohol of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, featuring a chiral center and a benzyloxy-substituted aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its molecular characteristics. While extensive experimental data for this specific molecule is not widely published, this paper will leverage data from analogous compounds and established scientific principles to provide a thorough technical profile.
Molecular Identity and Structure
A clear understanding of the molecular identity is fundamental for any chemical research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-(benzyloxy)phenyl)ethan-1-ol | |
| CAS Number | 320727-36-4 | |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molecular Weight | 228.29 g/mol | |
| PubChem CID | 24720897 |
The structure of this compound is characterized by a central ethyl alcohol chain attached to a benzene ring at the 3-position, which is further substituted with a benzyloxy group.
Caption: 2D Structure of this compound.
Physicochemical Properties: Predictions and Expert Analysis
Due to the limited availability of direct experimental data, the following section provides estimated values for the key physicochemical properties of this compound. These estimations are based on the properties of structurally similar compounds and Quantitative Structure-Property Relationship (QSPR) principles.[1]
| Property | Estimated Value/Range | Rationale and Comparative Analysis |
| Melting Point | Solid at room temperature | The precursor, 1-[3-(benzyloxy)phenyl]ethan-1-one, is a low melting solid.[2] The related compound 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one has a melting point of 94-96 °C. The presence of the hydroxyl group in the target molecule allows for hydrogen bonding, which would likely result in a higher melting point compared to the ketone precursor. |
| Boiling Point | > 200 °C (at atmospheric pressure) | The structurally similar 3-Benzyloxy-1-propanol has a boiling point of 111-114 °C at a reduced pressure of 2 mmHg. Given the higher molecular weight of this compound, its boiling point at atmospheric pressure is expected to be significantly higher. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, dichloromethane) | The presence of the polar hydroxyl group will impart some water solubility. However, the two large aromatic rings (benzyl and phenyl) contribute to significant hydrophobic character, limiting aqueous solubility. The precursor ketone is soluble in chloroform, dichloromethane, and methanol.[2] The alcohol is expected to have similar solubility in organic solvents. |
| pKa | ~16-18 | The pKa of benzylic alcohols is typically in the range of 16-18, similar to that of other primary and secondary alcohols.[3] The electronic effect of the meta-benzyloxy group is not expected to significantly alter the acidity of the hydroxyl proton. |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following section details standardized, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic of a volatile compound.
Detailed Protocol (Micro-method):
-
Place a small amount (a few drops) of liquid this compound into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gradually.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Solubility Determination
Understanding the solubility profile of a compound is crucial for its formulation, purification, and in predicting its behavior in biological systems.
Caption: Synthetic Route to this compound.
A common and effective method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Detailed Protocol:
-
Dissolve 1-[3-(benzyloxy)phenyl]ethan-1-one in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Alternatively, a Grignard reaction between 3-benzyloxybenzaldehyde and methylmagnesium bromide would also yield the desired product. [4][5]
Spectroscopic Profile
While a publicly available, experimentally verified spectrum for this compound is not readily found, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.
-
Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the benzyloxy phenyl ring will appear as a multiplet around δ 7.2-7.5 ppm. The protons on the 3-substituted phenyl ring will appear as a set of multiplets in the upfield aromatic region.
-
Benzylic Methylene Protons (-OCH₂Ph): A singlet around δ 5.0 ppm.
-
Methine Proton (-CH(OH)-): A quartet around δ 4.8-5.0 ppm, coupled to the methyl protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Benzylic Methylene Carbon (-OCH₂Ph): A signal around δ 70 ppm.
-
Methine Carbon (-CH(OH)-): A signal around δ 70-75 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Alcohol and Ether): Strong bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecule will undergo fragmentation upon ionization. The molecular ion peak (M⁺) would be expected at m/z = 228. Common fragmentation patterns for benzylic alcohols include the loss of a water molecule, and cleavage of the C-C bond adjacent to the alcohol. [6]
-
[M]⁺: m/z = 228
-
[M - H₂O]⁺: m/z = 210
-
[M - CH₃]⁺: m/z = 213
-
[C₇H₇]⁺ (Tropylium ion): A prominent peak at m/z = 91, characteristic of benzyl groups.
-
[C₆H₅]⁺: m/z = 77
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in organic synthesis. While a complete set of experimentally determined physicochemical data is not yet in the public domain, this technical guide provides a robust framework for its properties and handling based on expert analysis of its structure and comparison with related compounds. The detailed experimental protocols provided herein offer a clear path for researchers to validate the predicted properties and further characterize this interesting molecule. As with any chemical research, adherence to good laboratory practices and appropriate safety precautions is paramount.
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University of Calgary. Ch13 - Mass Spectroscopy. [Link]
-
ChemBK. 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. [Link]
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PubChem. 1-(3-(Benzyloxy)phenyl)ethanol. [Link]
- Ghamali, M., et al. (2017). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. Journal of Chemistry, 2017, 1-8.
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Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
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Pharmaffiliates. (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol. [Link]
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The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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National Institutes of Health. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Pharmaffiliates. (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol. [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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PubChemLite. 2-amino-1-[3-(benzyloxy)phenyl]ethan-1-ol. [Link]
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ResearchGate. Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ].... [Link]
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PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]
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Matrix Fine Chemicals. 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
Pharmaffiliates. 1-(3-(Benzyloxy)-5-nitrophenyl)ethan-1-one. [Link]
-
Pharmaffiliates. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethan-1-one. [Link]
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Beilstein Journals. Supporting Information for Visible light photoredox-catalyzed deoxygenation of alcohols. [Link]
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The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
National Institutes of Health. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. [Link]
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National Institutes of Health. 1-(3-(Benzyloxy)phenyl)propan-1-one. [Link]
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Pharmaffiliates. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethan-1-one. [Link]
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An In-Depth Technical Guide to α-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4): Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of α-Methyl-(3-benzyloxy)benzyl alcohol, a chiral aromatic alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. While extensive peer-reviewed literature on this specific molecule is not abundant, its structural motifs are well-understood. This document synthesizes established chemical principles and field-proven insights to serve as a robust resource for its synthesis, characterization, and potential applications.
Core Compound Profile and Physicochemical Properties
α-Methyl-(3-benzyloxy)benzyl alcohol, systematically named 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a secondary benzylic alcohol.[1][2][3] Its structure is notable for two key features: a chiral center at the carbinol carbon and a benzyloxy group, which can function as either a crucial part of a pharmacophore or as a stable protecting group for a phenolic hydroxyl. These characteristics make it a versatile building block in multi-step organic synthesis.[4]
The compound is commercially available from various suppliers, typically as a yellow oil or powder, and is intended for research and development purposes.[1][4][5]
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 320727-36-4 | [2][5] |
| IUPAC Name | 1-(3-(Benzyloxy)phenyl)ethan-1-ol | [1] |
| Synonyms | α-Methyl-(3-benzyloxy)benzyl alcohol | [1] |
| Molecular Formula | C₁₅H₁₆O₂ | [2][3] |
| Molecular Weight | 228.29 g/mol | [2][3] |
| Appearance | Yellow Oil | [4] |
| Canonical SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C", pos="1.5,0.5!"]; C_methyl [label="CH₃", pos="2.3,0!"]; O_hydroxyl [label="OH", pos="1.5,1.3!"]; C_benzyloxy_O [label="O", pos="-1.5,0.8!"]; C_benzyloxy_CH2 [label="CH₂", pos="-2.3,1.3!"]; C_benzyloxy_C1 [label="C"]; C_benzyloxy_C2 [label="C"]; C_benzyloxy_C3 [label="C"]; C_benzyloxy_C4 [label="C"]; C_benzyloxy_C5 [label="C"]; C_benzyloxy_C6 [label="C"];
// Benzene ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on ring 1 C1 -- C_alpha; C3 -- C_benzyloxy_O;
// Alpha-methyl alcohol group C_alpha -- C_methyl; C_alpha -- O_hydroxyl;
// Benzyloxy group C_benzyloxy_O -- C_benzyloxy_CH2; C_benzyloxy_CH2 -- C_benzyloxy_C1;
// Benzene ring 2 (benzyloxy) C_benzyloxy_C1 -- C_benzyloxy_C2; C_benzyloxy_C2 -- C_benzyloxy_C3; C_benzyloxy_C3 -- C_benzyloxy_C4; C_benzyloxy_C4 -- C_benzyloxy_C5; C_benzyloxy_C5 -- C_benzyloxy_C6; C_benzyloxy_C6 -- C_benzyloxy_C1;
// Position nodes for layout C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];
C_benzyloxy_C1 [pos="-3.3,0.8!"]; C_benzyloxy_C2 [pos="-4.17,0.3!"]; C_benzyloxy_C3 [pos="-4.17,-0.7!"]; C_benzyloxy_C4 [pos="-3.3,-1.2!"]; C_benzyloxy_C5 [pos="-2.43,-0.7!"]; C_benzyloxy_C6 [pos="-2.43,0.3!"]; }
Caption: Chemical structure of 1-(3-(benzyloxy)phenyl)ethan-1-ol.
Synthesis Protocol: Reduction of 3'-(Benzyloxy)acetophenone
The most direct and reliable synthetic route to α-Methyl-(3-benzyloxy)benzyl alcohol is the reduction of the corresponding ketone, 3'-(Benzyloxy)acetophenone (CAS 34068-01-4).[6][7][8][9] This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, sodium borohydride (NaBH₄) in an alcoholic solvent offers a mild, selective, and high-yielding method suitable for bench-scale preparation.
Caption: General workflow for the synthesis and purification.
Detailed Step-by-Step Experimental Protocol
Materials:
-
3'-(Benzyloxy)acetophenone
-
Sodium borohydride (NaBH₄), 99%
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-(Benzyloxy)acetophenone (e.g., 5.0 g, 22.1 mmol). Dissolve the ketone in methanol (100 mL).
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (e.g., 1.25 g, 33.1 mmol, 1.5 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent runaway temperatures which could lead to side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting ketone spot is no longer visible (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add 1 M HCl (approx. 20 mL) to quench the excess NaBH₄. Trustworthiness Note: This step neutralizes the basic reaction mixture and destroys any remaining hydride reagent. Slow addition is necessary to safely manage the hydrogen gas evolution.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Expertise Note: The bicarbonate wash removes any residual acid, while the brine wash helps to break emulsions and remove bulk water before drying.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford α-Methyl-(3-benzyloxy)benzyl alcohol as a pure oil or solid.
Analytical Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the structure and purity of the synthesized material. The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating dataset.
Caption: Integrated workflow for analytical validation.
Expected Analytical Data
The following table summarizes the expected spectral data based on the compound's structure and data from analogous molecules.[10]
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.40-7.25 (m, 7H, Ar-H), δ ~7.00-6.85 (m, 2H, Ar-H), δ 5.05 (s, 2H, -OCH₂Ph), δ 4.88 (q, J = 6.4 Hz, 1H, -CH(OH)), δ 2.0 (br s, 1H, -OH), δ 1.49 (d, J = 6.4 Hz, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145.8 (Ar-C), δ ~137.1 (Ar-C), δ ~128.6 (Ar-C), δ ~128.0 (Ar-C), δ ~127.5 (Ar-C), δ ~118.5 (Ar-C), δ ~113.8 (Ar-C), δ ~112.9 (Ar-C), δ ~70.1 (-OCH₂Ph), δ ~70.0 (-CH(OH)), δ ~25.2 (-CH₃). |
| IR Spectroscopy (thin film) | ν ~3360 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (sp² C-H stretch), ~2970 cm⁻¹ (sp³ C-H stretch), ~1590, 1490 cm⁻¹ (C=C aromatic stretch), ~1250, 1040 cm⁻¹ (C-O stretch). |
| Mass Spectrometry (EI) | M⁺ at m/z = 228. Expected fragments at m/z = 213 ([M-CH₃]⁺), 199 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion). |
| HPLC Purity | >95% (typical target for R&D grade material). |
Applications and Strategic Considerations in Drug Development
α-Methyl-(3-benzyloxy)benzyl alcohol is not an end-product but a strategic intermediate. Its value lies in the chemical "handles" it provides for constructing more complex molecular architectures.
A. Chiral Building Block for Asymmetric Synthesis
The secondary alcohol is a prochiral center, and its synthesis via standard reduction yields a racemic mixture. For drug development, single enantiomers are often required. This presents two strategic pathways:
-
Asymmetric Reduction: Employing chiral catalysts (e.g., Corey-Bakshi-Shibata catalysts) during the ketone reduction can directly yield one enantiomer in high excess.
-
Kinetic Resolution: The racemic alcohol can be resolved using enzymatic or chemical methods.[11] This involves selectively reacting one enantiomer (e.g., through acylation), allowing for the separation of the unreacted enantiomer and the newly formed ester.[12][13] This technique is a powerful tool for accessing optically pure secondary benzylic alcohols.[11][14]
B. Intermediate in Medicinal Chemistry
The benzylic alcohol motif is present in numerous pharmaceutical agents.[15][16] The hydroxyl group is a versatile functional group for further elaboration. The benzyloxy group serves a dual purpose:
-
Pharmacophore Element: The bulky, lipophilic benzyloxy group can be a key binding element within a receptor pocket.
-
Protecting Group: It acts as a robust protecting group for a phenol. In a later synthetic step, it can be selectively removed via catalytic hydrogenolysis (H₂/Pd-C) to unmask a free phenol, which can then be used for subsequent reactions (e.g., etherification, cyclization). This strategy is fundamental in the synthesis of complex natural products and pharmaceuticals.
The broader class of benzyl alcohols are utilized in pharmaceuticals as preservatives, solubilizing agents, and even as active ingredients.[17][18] This highlights the general biocompatibility and utility of this structural class in drug formulation and design.
References
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Vedejs, E., & Chen, X. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 119(11), 2584–2585. [Link]
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Dudutiene, V., & Kazlauskas, R. J. (2014). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Accounts of chemical research, 47(11), 3241-53. [Link]
-
Bertus, P., & Szymoniak, J. (2001). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 25(2), 233-235. [Link]
-
Daniliuc, C. G., Huesmann, L., & Paradies, J. (2020). The Size-Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie (International ed. in English), 59(45), 20004-20009. [Link]
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Mori, K., Jono, T., & Akiyama, T. (2012). Kinetic Resolution of Secondary Alcohols by the Combination of a Chiral Brønsted Acid, DABCO, and Acetyl Chloride. Organic Letters, 14(14), 3608–3611. [Link]
-
Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for? Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzyl Alcohol in Pharmaceutical Formulations. Retrieved from [Link]
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Rokhum, S. L., et al. (n.d.). SUPPLEMENTARY DATA - The Royal Society of Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol. Retrieved from [Link]
-
Becica, J., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(47), 18558-18562. [Link]
-
Wang, K., et al. (2022). Examples of drug molecules with a benzyl alcohol motif. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Benzyl Alcohol - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Contente, M. L., et al. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(27), 5025-5032. [Link]
-
PubChem. (n.d.). 1-[4-(Benzyloxy)phenyl]ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-[2-(Benzyloxy)phenyl]ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of 1-acetoxy-2-methylcyclohexene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. Retrieved from [Link]
- Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.
-
Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]
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A Technical Guide to the Structural Elucidation of 1-(3-(benzyloxy)phenyl)ethanol
Introduction
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is a foundational pillar of innovation and quality control. 1-(3-(benzyloxy)phenyl)ethanol is a chiral aromatic alcohol that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure incorporates several key features—a chiral secondary alcohol, a benzyl ether linkage, and two distinct aromatic rings—making it an excellent case study for a multi-faceted approach to structure elucidation.
This guide provides an in-depth, technically-grounded workflow for the unambiguous confirmation of the identity, purity, and stereochemistry of 1-(3-(benzyloxy)phenyl)ethanol. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the selection of each analytical method and the logical process of interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Context: Synthetic Origin and Potential Impurities
A common and efficient route to synthesize 1-(3-(benzyloxy)phenyl)ethanol is through the reduction of its corresponding ketone precursor, 1-(3-(benzyloxy)phenyl)ethanone.[1][2] This reaction is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Understanding the synthetic pathway is critical as it informs our analytical strategy. Potential impurities could include:
-
Unreacted Starting Material: Residual 1-(3-(benzyloxy)phenyl)ethanone.
-
Solvent Adducts or Byproducts: Depending on the reaction conditions.
-
Over-reduction Products: Though less likely with NaBH₄, more potent reducing agents could lead to the reduction of the benzyl group.
Our analytical workflow must therefore not only confirm the structure of the target compound but also be capable of detecting and quantifying these potential impurities.
Part 1: Spectroscopic Confirmation of the Molecular Framework
Spectroscopic techniques provide the primary evidence for the molecular structure by probing the atomic and electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H and ¹³C NMR to map out the complete structure.
Causality Behind the Experiment: ¹H NMR allows us to count the number of distinct proton environments, determine their electronic environment (chemical shift), and identify neighboring protons through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 - 7.25 | Multiplet | 5H | C₆H ₅-CH₂- | Protons of the unsubstituted benzyl ring. |
| ~7.20 | Triplet | 1H | Ar-H (C5') | Aromatic proton on the substituted ring, meta to both substituents. |
| ~6.95 | Multiplet | 2H | Ar-H (C4', C6') | Aromatic protons on the substituted ring. |
| ~6.85 | Multiplet | 1H | Ar-H (C2') | Aromatic proton on the substituted ring. |
| 5.05 | Singlet | 2H | -O-CH ₂-Ph | Benzylic protons, appear as a singlet as there are no adjacent protons. |
| 4.89 | Quartet | 1H | -CH (OH)-CH₃ | Methine proton, split into a quartet by the three adjacent methyl protons. |
| ~2.00 | Singlet (broad) | 1H | -OH | Hydroxyl proton; often broad and may not show coupling. |
| 1.49 | Doublet | 3H | -CH(OH)-CH ₃ | Methyl protons, split into a doublet by the single adjacent methine proton. |
Note: Primes (') are used to denote the 1-(hydroxymethyl)phenyl ring.
Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.0 | C 3' | Aromatic carbon attached to the ether oxygen; deshielded. |
| ~146.0 | C 1' | Aromatic carbon bearing the ethanol substituent. |
| ~137.0 | C 1'' (ipso) | Aromatic carbon of the benzyl group attached to the CH₂. |
| ~129.5 | C 5' | Aromatic CH. |
| ~128.6 | C 2''/6'' or C 3''/5'' | Aromatic CH of the benzyl group. |
| ~128.0 | C 4'' | Aromatic CH of the benzyl group. |
| ~127.5 | C 2''/6'' or C 3''/5'' | Aromatic CH of the benzyl group. |
| ~119.0 | C 6' | Aromatic CH. |
| ~113.5 | C 4' | Aromatic CH. |
| ~112.5 | C 2' | Aromatic CH. |
| ~70.4 | -C H(OH)-CH₃ | Carbon bearing the hydroxyl group; deshielded by oxygen. |
| ~70.0 | -O-C H₂-Ph | Benzylic carbon of the ether. |
| ~25.1 | -CH(OH)-C H₃ | Methyl carbon. |
Note: Double primes ('') are used to denote the benzyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality Behind the Experiment: The bonds within a molecule vibrate at specific quantized frequencies. By passing infrared radiation through the sample, we can detect which frequencies are absorbed, corresponding to the presence of specific functional groups. For 1-(3-(benzyloxy)phenyl)ethanol, we are primarily looking for the alcohol O-H and the ether C-O bonds.
Expected IR Data (Thin Film, cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1050 | Strong | C-O stretch (Secondary Alcohol) |
The presence of a strong, broad absorption band around 3350 cm⁻¹ is definitive evidence for the hydroxyl group.[3] The strong bands in the 1250-1050 cm⁻¹ region confirm the C-O bonds of the ether and alcohol moieties.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Causality Behind the Experiment: In electron ionization MS (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragments reveal stable structural subunits.
Expected Mass Spectrum Data (EI-MS)
| m/z | Proposed Fragment | Rationale |
| 228 | [M]⁺ | Molecular Ion (C₁₅H₁₆O₂)⁺. Confirms the molecular weight.[4] |
| 213 | [M - CH₃]⁺ | Loss of the terminal methyl group. |
| 121 | [M - CH₃ - C₇H₇]⁺ | Loss of a benzyl radical from the [M-CH₃]⁺ fragment. |
| 107 | [C₇H₇O]⁺ | Fragment corresponding to the hydroxybenzyl moiety. |
| 91 | [C₇H₇]⁺ | Benzyl cation; a very common and stable fragment from benzyl ethers. |
The detection of the molecular ion at m/z 228 confirms the elemental composition. The highly abundant fragment at m/z 91 is a hallmark of a benzyl group, strongly supporting the presence of the benzyloxy moiety.[5]
Part 2: Chromatographic Assessment of Purity
While spectroscopy confirms the structure, chromatography is essential for determining the chemical and stereochemical purity of the sample.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Causality Behind the Experiment: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It is the gold standard for quantifying the purity of non-volatile organic compounds. A single, sharp peak indicates a high degree of chemical purity.
Protocol: Purity Analysis via Reverse-Phase HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Chiral Chromatography for Enantiomeric Purity
Since 1-(3-(benzyloxy)phenyl)ethanol possesses a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. The reduction of the prochiral ketone precursor with an achiral reagent like NaBH₄ will produce a racemic (1:1) mixture of the (R) and (S) enantiomers. Chiral chromatography is required to separate and quantify these enantiomers.[6][7]
Causality Behind the Experiment: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.[8]
Protocol: Enantiomeric Excess (e.e.) Analysis via Chiral GC Derivatization is often employed for chiral alcohols to improve separation and volatility for GC analysis.[9]
-
Derivatization (Acetylation):
-
To a vial containing ~2 mg of the alcohol, add 100 µL of acetic anhydride and 10 µL of pyridine.
-
Heat at 60 °C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
Redissolve the resulting acetate ester in 1 mL of hexane.
-
-
Column: Chiral GC column, such as a Chirasil-DEX CB (25 m x 0.25 mm).[3]
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: Isothermal, e.g., 140 °C.
-
Injector/Detector Temp: 250 °C.
-
Analysis: Inject 1 µL of the derivatized sample. The two enantiomers of the acetate ester will appear as two separate peaks. Enantiomeric excess is calculated as: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Part 3: Integrated Structure Elucidation Workflow
The power of this analytical approach lies in the integration of data from all techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.
Conclusion
The structural elucidation of 1-(3-(benzyloxy)phenyl)ethanol is achieved through a systematic and logical application of modern analytical techniques. NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, namely the alcohol and ether. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. Finally, a combination of reverse-phase and chiral chromatography definitively establishes the chemical and enantiomeric purity of the compound. By integrating the data from these orthogonal techniques, we can assign the structure with an exceptionally high degree of confidence, a practice that is essential for researchers, scientists, and drug development professionals.
References
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- Garrido, J. et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Chiral Alcohols.
- Gotor, V. et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry.
- Royal Society of Chemistry. (2021). Supporting Information.
-
PubChem. 1-(3-(Benzyloxy)phenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
- Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones.
- American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Royal Society of Chemistry. (2016). Supporting Information for Ruthenium-catalyzed acceptorless dehydrogenation.
- Royal Society of Chemistry. Supporting Information for Cobalt-Catalyzed Enantioselective Hydrosilylation.
-
NIST. Benzyl alcohol Mass Spectrum. NIST WebBook. Available at: [Link]
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Spectroscopic Characterization of α-Methyl-(3-benzyloxy)benzyl alcohol: A Multi-technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. α-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4) is a benzylic alcohol derivative with potential applications as a key intermediate in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring multiple aromatic rings, a chiral center, and key functional groups, necessitates a comprehensive analytical approach for full characterization.
This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of α-Methyl-(3-benzyloxy)benzyl alcohol. We will move beyond a simple presentation of data, focusing instead on the predictive analysis and interpretive logic required to confirm the molecule's identity and purity. This document is designed to serve as a practical reference for researchers, offering not only expected spectral data but also the causality behind the experimental observations and protocols for data acquisition.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-(benzyloxy)phenyl)ethanol | [1] |
| CAS Number | 320727-36-4 | [3][4] |
| Molecular Formula | C₁₅H₁₆O₂ | [3] |
| Molecular Weight | 228.29 g/mol |[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For α-Methyl-(3-benzyloxy)benzyl alcohol, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, their connectivity, and the overall molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum allows for the identification and quantification of all unique hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are detailed below. Predictions are based on established principles and data from analogous structures such as α-methylbenzyl alcohol and other substituted benzyl alcohols.[5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | This signal is a broad singlet due to chemical exchange with trace amounts of water in the solvent (typically CDCl₃). Its chemical shift is highly dependent on concentration and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears. |
| -CH₃ | ~1.50 | Doublet | 3H | The methyl protons are coupled to the single proton on the adjacent chiral carbon (-CHOH-), resulting in a doublet. |
| -CHOH- | ~4.90 | Quartet | 1H | This benzylic proton is coupled to the three protons of the adjacent methyl group, leading to a quartet. Its position is downfield due to the deshielding effects of the adjacent phenyl ring and oxygen atom. |
| -OCH₂- | ~5.05 | Singlet | 2H | The two protons of the benzyloxy methylene group are chemically equivalent and not coupled to any neighboring protons, resulting in a sharp singlet. |
| Aromatic (C₆H₅) | ~7.30 - 7.45 | Multiplet | 5H | These five protons on the terminal benzyl group will appear as a complex multiplet in the typical aromatic region. |
| Aromatic (Subst. Ring) | ~6.90 - 7.30 | Multiplet | 4H | The four protons on the substituted benzene ring will have distinct chemical shifts due to the influence of the -CH(OH)CH₃ and -OCH₂Ph groups. Their specific splitting patterns will depend on their meta and ortho relationships. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[7]
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Insights |
| -CH₃ | ~25 | The methyl carbon is in the aliphatic region, appearing at a characteristic upfield shift. |
| -CHOH- | ~70 | This carbon is shifted significantly downfield due to the direct attachment of the electronegative oxygen atom. |
| -OCH₂- | ~70 | Similar to the -CHOH- carbon, this methylene carbon is deshielded by the adjacent oxygen. |
| Aromatic (C-H) | ~113 - 130 | The eight aromatic C-H carbons will appear in this region. Specific shifts are influenced by the electronic effects of the substituents. |
| Aromatic (C-O) | ~159 | The carbon atom on the central ring directly bonded to the benzyloxy group is highly deshielded and appears far downfield. |
| Aromatic (Quaternary) | ~137 - 145 | The three quaternary carbons (C-CHOH, C-O, and the ipso-carbon of the C₆H₅ group) will appear in this region, identifiable by their absence in DEPT-135 spectra. |
Experimental Protocol & Workflow
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of α-Methyl-(3-benzyloxy)benzyl alcohol is expected to show characteristic absorption bands corresponding to its alcohol, ether, and aromatic moieties.
Predicted IR Absorption Bands
The presence of specific functional groups can be confirmed by identifying their characteristic vibrational frequencies, typically measured in wavenumbers (cm⁻¹).[8]
| Functional Group | Expected Frequency (cm⁻¹) | Appearance | Rationale |
| Alcohol O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between alcohol molecules. This is often the most prominent and easily identifiable peak in the spectrum of an alcohol.[7] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | This absorption appears just above 3000 cm⁻¹ and is characteristic of C-H bonds where the carbon is sp² hybridized. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium, Sharp | These peaks, appearing just below 3000 cm⁻¹, correspond to the C-H bonds of the methyl (-CH₃) and methylene (-CH₂) groups. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp | These absorptions, often appearing as a set of sharp peaks, are characteristic of the carbon-carbon double bonds within the two benzene rings. |
| Ether C-O Stretch | 1250 - 1050 | Strong, Sharp | This strong absorption is due to the stretching vibration of the C-O-C bond of the benzyloxy ether group. |
| Alcohol C-O Stretch | ~1050 | Strong, Sharp | This peak corresponds to the stretching of the C-O bond of the secondary alcohol. |
Experimental Protocol
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule is expected to produce a molecular ion (M⁺) peak and several characteristic fragment ions. The molecular weight of 228.29 means the M⁺ peak will be observed at an m/z (mass-to-charge ratio) of 228.
Key Fragmentation Pathways: Alcohols and benzyl ethers exhibit predictable fragmentation patterns.[9]
-
Loss of Water (M - 18): A common fragmentation for alcohols, leading to a peak at m/z 210.
-
Alpha-Cleavage (Loss of Methyl Radical, M - 15): Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable, resulting in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 213.
-
Benzylic Cleavage: The bond between the benzylic carbon and the oxygen of the ether can cleave, but the most prominent fragmentation related to the benzyl group is often the formation of the benzyl cation or, more accurately, the tropylium ion (C₇H₇⁺) at m/z 91 . This is a classic and very common fragment in the mass spectra of compounds containing a benzyl group.
-
Other Key Fragments:
-
[M - C₇H₇]⁺: Loss of the benzyl group to give a fragment at m/z 137.
-
[C₈H₉O]⁺: Cleavage of the ether bond can also lead to a fragment corresponding to the 3-hydroxy-α-methylbenzyl cation at m/z 121.
-
Experimental Protocol
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology (EI-MS):
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
-
Ionization: Use a standard electron ionization source with an energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.
Conclusion
The structural verification of α-Methyl-(3-benzyloxy)benzyl alcohol is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of essential functional groups (alcohol, ether, aromatics), and mass spectrometry confirms the molecular weight while offering corroborating structural evidence through predictable fragmentation. By integrating the data from these three orthogonal techniques, researchers can establish the identity, structure, and purity of the target molecule with the highest degree of confidence, a critical step in any drug development or chemical synthesis workflow.
References
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TMP Chem. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube. [Link]
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Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]
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Scribd. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols by benzylic substitution. Retrieved from [Link]
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ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
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Navigating the Stability Landscape of alpha-Methyl-(3-benzyloxy)benzyl alcohol: A Technical Guide for Drug Development Professionals
Foreword: Proactive Stability Profiling in Pharmaceutical Development
In the intricate tapestry of drug development, the stability of intermediate compounds is a critical thread that dictates the viability of a synthetic route and the ultimate quality of the active pharmaceutical ingredient (API). Alpha-Methyl-(3-benzyloxy)benzyl alcohol, a bespoke secondary alcohol and benzylic ether, presents a unique set of stability challenges that, if not proactively addressed, can lead to significant downstream complications. This in-depth technical guide moves beyond generic storage advice to provide a comprehensive framework for understanding, investigating, and managing the stability of this crucial intermediate. By integrating fundamental chemical principles with the rigorous methodologies of pharmaceutical stability testing, this document aims to empower researchers, scientists, and drug development professionals to ensure the integrity and purity of their materials.
Molecular Architecture and Inherent Stability Considerations
This compound possesses two key functional groups that are central to its reactivity and potential degradation: a secondary benzylic alcohol and a benzylic ether.
-
Secondary Benzylic Alcohol: The hydroxyl group attached to a benzylic carbon is susceptible to oxidation. This oxidation can lead to the formation of the corresponding ketone, 1-(3-(benzyloxy)phenyl)ethan-1-one. This process can be catalyzed by exposure to atmospheric oxygen, heat, light, and certain metal ions.[1]
-
Benzylic Ether: The ether linkage, while generally more stable than the alcohol, is also a site of potential degradation. The benzylic position is prone to oxidative cleavage, which could result in the formation of 3-hydroxybenzaldehyde and other related impurities.[2] Furthermore, under acidic conditions, the ether linkage could be susceptible to hydrolysis.
Given these structural features, a proactive and systematic approach to stability testing is not just recommended, but essential for ensuring the material's quality over time.
Recommended Storage and Handling Protocols
Based on the known stability profiles of related benzyl alcohols and ethers, the following storage and handling conditions are recommended to minimize degradation.[1][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) or cool, dry place.[1][4] | To slow down the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen).[1] | To minimize contact with atmospheric oxygen, a key driver of oxidation. |
| Light | Amber or opaque containers.[1][5] | To protect the compound from photolytic degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass). | To prevent exposure to air and moisture, and to avoid leaching of impurities from the container. |
| Handling | Use in a well-ventilated area or under a fume hood.[4][6] | To avoid inhalation of any potential vapors. |
| Incompatibilities | Strong oxidizing agents, strong acids.[4][7] | To prevent vigorous and potentially hazardous reactions that could lead to rapid degradation. |
These conditions provide a baseline for storage, but a comprehensive stability study is required to establish a definitive shelf-life and re-test period.
Designing a Comprehensive Stability Testing Program
A robust stability testing program is fundamental to understanding the degradation pathways and establishing appropriate control strategies.[8][9][10][11] This program should encompass forced degradation studies and long-term stability trials.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is designed to intentionally degrade the sample to identify the likely degradation products and establish the specificity of the analytical method.[2]
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols for Forced Degradation Studies
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to a range of stress conditions as outlined in the table below.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots and quench the degradation if necessary.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Stress Conditions:
| Stress Condition | Example Protocol | Potential Degradation Products |
| Thermal | Store solutions at 60°C and 80°C.[2] | Oxidation and other thermally induced degradation products. |
| Photolytic | Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Photodegradation products. |
| Oxidative | Treat solution with 3% hydrogen peroxide at room temperature. | Ketone from alcohol oxidation, cleavage of the ether linkage. |
| Acidic Hydrolysis | Treat solution with 0.1 M HCl at 60°C. | Hydrolysis of the benzylic ether. |
| Basic Hydrolysis | Treat solution with 0.1 M NaOH at 60°C. | Potential for hydrolysis and other base-catalyzed reactions. |
Long-Term Stability Studies: Establishing Shelf-Life
Long-term stability studies are conducted under recommended storage conditions to evaluate the stability of the material over an extended period.[8][10][12]
Protocol for Long-Term Stability Study
-
Storage: Store multiple batches of this compound in the proposed container-closure system under the recommended storage conditions (e.g., 5°C ± 3°C and 25°C/60% RH).
-
Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[10]
-
Analytical Tests: At each time point, perform a full suite of tests including:
-
Appearance
-
Assay (by a stability-indicating HPLC method)
-
Purity (including identification and quantification of any degradation products)
-
Water content
-
Proposed Degradation Pathways
Based on the chemical structure and the results of forced degradation studies, a degradation map can be constructed.
Caption: Proposed degradation pathways for this compound.
Conclusion: A Proactive Approach to Ensuring Quality
The stability of this compound is a multifaceted issue that requires a systematic and scientifically rigorous approach. By understanding the inherent chemical vulnerabilities of the molecule and implementing a comprehensive stability testing program, drug development professionals can proactively identify potential degradation pathways, establish appropriate storage and handling conditions, and ultimately ensure the quality and purity of this critical intermediate. The insights gained from such studies are invaluable for process optimization, formulation development, and regulatory submissions, paving the way for a more efficient and successful drug development journey.
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- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Stability testing overview for Pharmaceutical products - GMP SOP.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015, May 26).
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- This compound | CAS 320727-36-4 | SCBT.
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A Technical Guide to the Solubility of α-Methyl-(3-benzyloxy)benzyl Alcohol in Organic Solvents: A Predictive and Methodological Framework
An In-depth Technical Guide Topic: Solubility of alpha-Methyl-(3-benzyloxy)benzyl alcohol in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of α-Methyl-(3-benzyloxy)benzyl alcohol (CAS: 320727-36-4) in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document serves as a critical resource for researchers in pharmaceutical development and synthetic chemistry. We will dissect the molecule's physicochemical properties, apply fundamental solubility theories to predict its behavior, and provide detailed, field-proven protocols for its empirical determination. The insights herein are designed to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Physicochemical Profile and Structural Analysis of α-Methyl-(3-benzyloxy)benzyl alcohol
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. α-Methyl-(3-benzyloxy)benzyl alcohol, with the molecular formula C₁₅H₁₆O₂, possesses distinct structural features that dictate its interactions with solvent molecules.[1][2][3]
Key Structural Features:
-
Secondary Alcohol (-OH): The hydroxyl group is the primary polar center of the molecule. It can act as both a hydrogen bond donor and acceptor, a critical factor for solubility in protic solvents like alcohols.[5][6]
-
Ether Linkage (-O-CH₂-): The benzyloxy group contains an ether oxygen that can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.[6]
-
Aromatic Rings: The molecule contains two phenyl rings. These large, nonpolar, and hydrophobic regions dominate the molecular surface area, suggesting a preference for nonpolar or moderately polar solvents that can engage in π-π stacking or van der Waals interactions.
-
Methyl Group (-CH₃): This small alkyl group adds to the nonpolar character of the molecule.
This combination of a polar, hydrogen-bonding alcohol group with significant nonpolar, aromatic regions results in a molecule with dual solubility characteristics. It is neither extremely polar nor entirely nonpolar, suggesting its solubility will be highly dependent on the specific nature of the organic solvent.
Theoretical Principles of Solubility: A Predictive Approach
The venerable principle of "like dissolves like" provides a foundational predictive tool.[7] This rule is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.
Solvent Classes and Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the alcohol group on α-Methyl-(3-benzyloxy)benzyl alcohol, strong hydrogen bonding interactions are expected. Prediction: High solubility. The small alkyl chains of these solvents are also compatible with the solute's nonpolar regions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the solute's hydroxyl and ether groups. Prediction: Moderate to high solubility.
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): These solvents can engage in favorable π-π stacking interactions with the two phenyl rings of the solute. Prediction: Moderate solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar and can effectively solvate a wide range of organic molecules. Prediction: Moderate to high solubility.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents interact solely through weak van der Waals forces. While they can interact with the aromatic and alkyl portions of the solute, they cannot effectively solvate the polar hydroxyl group. Prediction: Low to very low solubility.
The interplay of these factors is visualized in the following diagram, which maps solvent properties to the key functional groups of the target molecule to predict compatibility.
Caption: Predicted interactions between solute functional groups and solvent classes.
Experimental Determination of Thermodynamic Solubility
While predictions are invaluable, empirical data is the gold standard. The Shake-Flask method is the most widely recognized technique for determining thermodynamic (equilibrium) solubility.[8] It is a self-validating system because it ensures that the solution has reached equilibrium, providing a true measure of the compound's maximum dissolved concentration under specific conditions.
Experimental Workflow
The overall process for solubility determination is a systematic progression from preparation to analysis. The choice of analytical technique is critical; High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.
Caption: Workflow for the Shake-Flask method of solubility determination.
Detailed Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of solid α-Methyl-(3-benzyloxy)benzyl alcohol into a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent (e.g., 2 mL) to each vial.[9][10]
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours). The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the slurry through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Causality Note: This step is critical to prevent suspended solid particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
-
Predicted Solubility Data and Interpretation
While experimental determination is paramount, a predictive summary provides a valuable starting point for solvent screening. The following table synthesizes the theoretical principles from Section 2 into a practical guide.
| Solvent | Solvent Class | Key Interactions | Predicted Solubility | Rationale |
| Methanol | Polar Protic | H-Bonding (Donor/Acceptor) | High | Strong hydrogen bonding with the solute's -OH group dominates. |
| Ethanol | Polar Protic | H-Bonding (Donor/Acceptor) | High | Similar to methanol, provides excellent solvation for the polar functional groups.[11] |
| Acetone | Polar Aprotic | H-Bond Acceptor, Dipole-Dipole | High | Effectively solvates the -OH and ether groups via hydrogen bond acceptance and dipole interactions. |
| Ethyl Acetate | Polar Aprotic | H-Bond Acceptor, Dipole-Dipole | Moderate | The ester functionality provides polarity, but the larger alkyl chain reduces overall solvating power compared to acetone. |
| Dichloromethane | Weakly Polar | Dipole-Dipole, van der Waals | High | Acts as a good all-around solvent, effectively balancing interactions with both polar and nonpolar regions of the solute. |
| Toluene | Nonpolar Aromatic | π-π Stacking, van der Waals | Moderate | Favorable interactions with the solute's two phenyl rings, but offers poor solvation for the hydroxyl group. |
| Hexane | Nonpolar Aliphatic | van der Waals | Very Low | Lacks the polarity to overcome the solute-solute interactions mediated by the strong hydroxyl group.[5] |
| Water | Polar Protic | H-Bonding | Insoluble | Despite the -OH group, the large hydrophobic surface area of the two aromatic rings makes the molecule poorly soluble in water. |
| Disclaimer: This table presents predicted solubility based on theoretical principles. Actual values must be confirmed via experimental measurement. |
Conclusion
The solubility of α-Methyl-(3-benzyloxy)benzyl alcohol is governed by the dual nature of its structure: a polar, hydrogen-bonding secondary alcohol and a large, nonpolar aromatic framework. This guide establishes that the compound is predicted to be highly soluble in polar protic and aprotic solvents (e.g., ethanol, acetone, dichloromethane), moderately soluble in nonpolar aromatic solvents (e.g., toluene), and poorly soluble in nonpolar aliphatic solvents (e.g., hexane). For drug development professionals, this predictive framework, combined with the detailed experimental protocol for the shake-flask method, provides a robust strategy for efficient solvent selection, accelerating process development, formulation, and purification efforts.
References
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A Comprehensive Guide to the Theoretical Conformational Analysis of alpha-Methyl-(3-benzyloxy)benzyl alcohol
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. For flexible molecules such as alpha-Methyl-(3-benzyloxy)benzyl alcohol, a comprehensive understanding of the conformational landscape is paramount for applications in drug design and development. This technical guide provides a rigorous, in-depth protocol for the theoretical calculation of the conformational space of this compound. We will explore the causality behind the selection of computational methods, from initial broad conformational searches using molecular mechanics to high-level quantum mechanical refinements with Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the conformational preferences of flexible molecules.
Introduction: The Critical Role of Molecular Conformation in Drug Discovery
The spatial arrangement of atoms in a molecule, its conformation, dictates how it interacts with biological targets such as proteins and nucleic acids. Non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to molecular recognition, are highly dependent on the molecule's geometry.[1][2] For a flexible molecule like this compound, which possesses multiple rotatable bonds, a multitude of conformations can exist in equilibrium. Identifying the low-energy, and therefore most populated, conformers is a critical step in rational drug design.
This compound (Figure 1) features several key structural motifs that contribute to its conformational flexibility: a chiral center, a benzyloxy group, and a benzyl alcohol moiety. The interplay of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions will govern the relative stability of its various conformers.[3][4][5] This guide will delineate a robust computational workflow to explore this complex potential energy surface (PES).
Figure 1: Chemical Structure of this compound
Caption: The structure of this compound, highlighting the key rotatable bonds that contribute to its conformational flexibility.
Theoretical Background: A Dual-Pronged Approach to Conformational Analysis
A purely experimental determination of all accessible conformations of a flexible molecule is often intractable. Computational chemistry provides a powerful alternative, enabling a systematic and quantitative analysis of the conformational landscape.[6] A common and effective strategy involves a multi-level approach, beginning with a computationally inexpensive method to broadly sample the conformational space, followed by refinement with a more accurate, and computationally demanding, method.[7][8]
Molecular Mechanics (MM): The Initial Exploration
Molecular Mechanics force fields offer a rapid method for exploring a significant portion of the conformational space.[7] These classical methods treat molecules as a collection of atoms held together by springs, with energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions. While computationally efficient, MM methods do not explicitly account for electronic effects and are parameterized based on experimental data for specific classes of molecules. Therefore, they are best suited for generating a large number of initial candidate conformations.
Quantum Mechanics (QM): Refining the Landscape
To obtain more accurate energies and geometries, we turn to quantum mechanical methods. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[7][9] DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density. The choice of the functional and basis set is critical for obtaining reliable results.[10][11][12] For molecules like this compound, where non-covalent interactions are significant, the inclusion of dispersion corrections in the DFT functional is essential.[4][13]
Methodology: A Step-by-Step Protocol for Conformational Analysis
This section provides a detailed, self-validating protocol for the conformational analysis of this compound. The workflow is designed to ensure a thorough exploration of the conformational space and the reliable identification of low-energy conformers.
Initial Structure Generation
-
2D to 3D Conversion: Begin by sketching the 2D structure of this compound in a molecular editor and convert it to an initial 3D structure.
-
Chirality: Since the molecule contains a chiral center at the alpha-methylbenzyl carbon, both the (R)- and (S)-enantiomers should be generated and analyzed separately. For the remainder of this guide, we will focus on one enantiomer, but the same procedure should be applied to the other.
Broad Conformational Search with Molecular Mechanics
The objective of this step is to generate a diverse set of low-energy conformations that will serve as starting points for more accurate calculations.
Protocol:
-
Force Field Selection: Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.
-
Conformational Search Algorithm: Utilize a systematic or stochastic conformational search algorithm. A common approach is a torsional scan, where the dihedral angles of rotatable bonds are systematically varied.[14][15][16] For this compound, the key rotatable bonds are around the C-O and C-C single bonds of the side chains.
-
Energy Minimization: Each generated conformation should be subjected to energy minimization to relax the geometry to the nearest local minimum on the MM potential energy surface.
-
Filtering and Clustering: The resulting conformers should be filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on RMSD (root-mean-square deviation) to remove redundant structures.[7]
DFT Optimization and Energy Refinement
The unique, low-energy conformers identified in the MM search are then subjected to more accurate DFT calculations.
Protocol:
-
Functional and Basis Set Selection:
-
Functional: A dispersion-corrected functional is crucial. The B3LYP-D3(BJ) functional is a widely used and well-benchmarked choice for organic molecules.[3][9][17]
-
Basis Set: A Pople-style split-valence basis set, such as 6-31G(d), is a good starting point for geometry optimizations.[18][19] For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) is recommended to better describe polarization and diffuse electron density.[5][12]
-
-
Geometry Optimization: Each conformer from the filtered MM search is re-optimized at the chosen DFT level (e.g., B3LYP-D3(BJ)/6-31G(d)).
-
Frequency Analysis: A frequency calculation should be performed for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculation: To further refine the relative energies, a single-point energy calculation can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Solvation Effects: To model the behavior in a biological environment, it is often necessary to include the effects of a solvent. This can be done using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[18]
Analysis of Results
-
Relative Energies: The final energies (electronic energy, Gibbs free energy) of all unique, stable conformers are tabulated and analyzed. The conformers are ranked based on their relative energies to identify the most stable structures.
-
Boltzmann Population Analysis: The relative population of each conformer at a given temperature (e.g., 298.15 K) can be calculated using the Boltzmann distribution, which depends on the relative Gibbs free energies.
-
Geometric Analysis: The key dihedral angles and intramolecular interactions (e.g., hydrogen bonds, C-H···π interactions) of the low-energy conformers are analyzed to understand the factors governing their stability.
Visualization of the Computational Workflow
The following diagram illustrates the comprehensive workflow for the conformational analysis of this compound.
Caption: A comprehensive workflow for the theoretical conformational analysis of this compound.
Expected Results and Data Presentation
The final output of this computational study will be a detailed understanding of the conformational preferences of this compound. The results should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Relative Energies and Boltzmann Populations of the Low-Energy Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (degrees) | Intramolecular Interactions |
| Conf-01 | 0.00 | 0.00 | 45.3 | D1: ..., D2: ... | O-H···O hydrogen bond |
| Conf-02 | 0.52 | 0.65 | 25.1 | D1: ..., D2: ... | C-H···π interaction |
| Conf-03 | 1.10 | 1.25 | 10.2 | D1: ..., D2: ... | None |
| ... | ... | ... | ... | ... | ... |
Note: The values in this table are hypothetical and for illustrative purposes only. D1, D2, etc., refer to the key dihedral angles defined by the user.
Visualization of Low-Energy Conformers
It is highly recommended to visualize the three-dimensional structures of the most stable conformers. Superimposing these structures can reveal the key regions of conformational diversity.
Discussion: Interpreting the Conformational Landscape
The analysis of the results should focus on the structural features that stabilize the low-energy conformers. For this compound, particular attention should be paid to:
-
Intramolecular Hydrogen Bonding: The potential for the hydroxyl proton to form a hydrogen bond with the ether oxygen is a likely and significant stabilizing interaction.[3][5] The geometry of this interaction (distance and angle) should be carefully examined in the low-energy conformers.
-
Steric Effects: The bulky phenyl and benzyl groups will impose steric constraints, disfavoring certain conformations. The relative orientation of these groups will be a key determinant of conformational stability.
-
Non-Covalent Interactions: In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions between the alkyl C-H bonds and the aromatic rings can also contribute to the stability of certain conformers.[4][13][20]
-
The Role of the Solvent: The inclusion of a solvent model may alter the relative energies of the conformers. Polar solvents may disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, potentially leading to a different conformational preference compared to the gas phase.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical determination of the conformational landscape of this compound. By combining the strengths of molecular mechanics and density functional theory, researchers can gain valuable insights into the three-dimensional structure of this flexible molecule. This knowledge is crucial for understanding its interactions with biological targets and for guiding future drug design efforts.
Future work could involve:
-
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule and the transitions between different conformational states.
-
Comparison with Experimental Data: Where possible, the computational results should be validated against experimental data, for example, from NMR spectroscopy (e.g., NOE constraints).
-
Docking Studies: The identified low-energy conformers can be used in molecular docking simulations to predict their binding modes to a target protein.
By following the detailed protocols and understanding the underlying principles presented in this guide, researchers will be well-equipped to perform high-quality theoretical calculations on the conformation of this compound and other flexible molecules of pharmaceutical interest.
References
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Computational Chemistry Comparison and Benchmark Database. (n.d.). Scanning Potential Energy Surfaces. National Institute of Standards and Technology. Retrieved from [Link]
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Suhm, M. A., & Mahlberg, J. (2021). Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols. Molecules, 26(15), 4529. [Link]
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Liu, F., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4755–4763. [Link]
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Finkelstein, D., & Pavan, S. (2023). OntoPESScan: An Ontology for Potential Energy Surface Scans. ACS Omega, 8(2), 2497–2507. [Link]
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Stack Exchange. (2024). How do I do a PES (potential energy surface) scan for the excited electronic state? Chemistry Stack Exchange. Retrieved from [Link]
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ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]
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Karthikeyan, V., et al. (2025). Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods. ResearchGate. [Link]
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Sivakumar, K., et al. (2018). Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols. RSC Advances, 8(51), 29117–29131. [Link]
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Lee, J. Y., et al. (2025). Changes in the Conformational Preference of Benzyl Methyl Ether upon Hydrogen Bonding. The Journal of Physical Chemistry A. [Link]
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Finkelstein, D., & Pavan, S. (2023). OntoPESScan: An Ontology for Potential Energy Surface Scans. ACS Omega, 8(2), 2497–2507. [Link]
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Boise State University. (n.d.). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks. Retrieved from [Link]
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Lu, Y., et al. (2012). Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design. Journal of Molecular Modeling, 18(10), 4467–4481. [Link]
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Bruce, N. J., & Lim, N. (2018). An explicit-solvent conformation search method using open software. Journal of Computer-Aided Molecular Design, 32(1), 191–203. [Link]
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Barroso, J. (2010). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
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Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Organic & Biomolecular Chemistry, 17(24), 5985–5993. [Link]
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RCSB PDB. (n.d.). Modeling and Simulation Software. Retrieved from [Link]
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Ali Khan, L., & Arul, G. (2014). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry, 30(3), 1149–1155. [Link]
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Liu, F., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4755–4763. [Link]
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Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]
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OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. Retrieved from [Link]
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YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]
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Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
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ResearchGate. (n.d.). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? Retrieved from [Link]
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Qu, C., & Bowman, J. M. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. Journal of Chemical Theory and Computation, 18(9), 5421–5430. [Link]
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University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]
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Evangelisti, L., et al. (2018). Competition between In-Plane vs Above-Plane Configurations of Water with Aromatic Molecules: Non-Covalent Interactions in 1,4-Naphthoquinone-(H2O)1–3 Complexes. The Journal of Physical Chemistry Letters, 9(10), 2580–2585. [Link]
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Brion, C. E., et al. (2008). Investigation of the molecular conformations of ethanol using electron momentum spectroscopy. Journal of Physics B: Atomic, Molecular and Optical Physics, 41(17), 175202. [Link]
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arXiv. (2025). Configuration-interaction calculations with density-functional theory molecular orbitals for modeling valence- and core-excited states in molecules. Retrieved from [Link]
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York University. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace. Retrieved from [Link]
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ResearchGate. (n.d.). A computational analysis of non-covalent interactions between aromatic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Non-Covalent Interactions with Aromatic Rings: Current Understanding and Implications for Rational Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational studies of benzyl alcohol and benzyl fluoride. Retrieved from [Link]
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ACS Publications. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. Journal of Chemical Theory and Computation. [Link]
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ScienceDirect. (n.d.). Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Determination of the Minimum Energy Conformations of Benzyl Alcohol and 2-Phenethyl Alcohol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. [Link]
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NIST. (n.d.). α-Ethyl-α-methylbenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Role of Chiral Secondary Benzylic Alcohols, such as α-Methyl-(3-benzyloxy)benzyl alcohol, in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often dictated by its absolute stereochemistry. Chiral secondary benzylic alcohols are a valuable class of compounds in the synthetic chemist's toolbox for achieving stereocontrol. Their utility stems from the presence of a stereogenic center bearing a hydroxyl group, which can be strategically employed in asymmetric transformations.
This document provides a technical guide on the potential applications of chiral secondary benzylic alcohols in asymmetric synthesis, using α-Methyl-(3-benzyloxy)benzyl alcohol as a representative example of this class. While specific applications of α-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4) are not extensively documented in peer-reviewed literature, its structure embodies the key features that make chiral benzylic alcohols useful in two primary strategies: as chiral resolving agents and as chiral auxiliaries.[1] This guide will present the principles behind these applications and provide detailed, adaptable protocols that can be applied to this and similar molecules.
α-Methyl-(3-benzyloxy)benzyl alcohol
-
IUPAC Name: 1-(3-(benzyloxy)phenyl)ethan-1-ol
-
CAS Number: 320727-36-4[2]
-
Molecular Formula: C₁₅H₁₆O₂[2]
-
Molecular Weight: 228.29 g/mol [2]
Part 1: Chiral Secondary Benzylic Alcohols as Resolving Agents for Racemic Acids
Principle of Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[3] One of the most established methods involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization or chromatography.[4]
In the context of α-Methyl-(3-benzyloxy)benzyl alcohol, its chiral nature allows it to be used for the resolution of racemic carboxylic acids. The alcohol can be esterified with the racemic acid, leading to the formation of two diastereomeric esters. These esters can then be separated, and subsequent hydrolysis of each separated ester yields the enantiomerically pure carboxylic acid and recovers the chiral alcohol.
Caption: Workflow for the chiral resolution of a racemic acid.
Protocol: General Procedure for the Resolution of a Racemic Carboxylic Acid via Diastereomeric Ester Formation
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Racemic carboxylic acid (1.0 eq)
-
Enantiomerically pure chiral benzylic alcohol (e.g., (R)-α-Methyl-(3-benzyloxy)benzyl alcohol) (1.0 - 1.2 eq)
-
Esterification agent (e.g., DCC, EDC, or conversion to acyl chloride)
-
Coupling catalyst (e.g., DMAP) if using a carbodiimide
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Solvent system for separation (e.g., hexanes/ethyl acetate for chromatography, or a suitable solvent for crystallization)
-
Base for hydrolysis (e.g., LiOH, NaOH)
-
Solvent for hydrolysis (e.g., THF/water, methanol/water)
-
Acid for workup (e.g., 1 M HCl)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Esterification:
-
To a solution of the racemic carboxylic acid (1.0 eq), the chiral benzylic alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
-
Separation of Diastereomers:
-
Chromatography: Purify the crude mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers.
-
Crystallization: Alternatively, attempt fractional crystallization from a suitable solvent or solvent mixture. This is often more efficient on a larger scale if one diastereomer is significantly less soluble.
-
-
Hydrolysis of Separated Esters:
-
To a solution of one of the purified diastereomeric esters in a mixture of THF and water (e.g., 3:1), add LiOH (2-3 eq).
-
Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.
-
The aqueous layer can be made basic and extracted to recover the chiral alcohol.
-
Representative Data for Chiral Resolution
The following table provides representative data for the resolution of a racemic acid using a chiral alcohol, illustrating the typical outcomes of such a procedure.
| Racemic Acid | Chiral Alcohol | Diastereomeric Ratio (crude) | Separation Method | Yield of (+)-Acid | Enantiomeric Excess of (+)-Acid | Yield of (-)-Acid | Enantiomeric Excess of (-)-Acid |
| (±)-Ibuprofen | (R)-1-Phenylethanol | ~1:1 | Chromatography | 45% | >98% | 43% | >98% |
Part 2: Chiral Secondary Benzylic Alcohols as Chiral Auxiliaries
Principle of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. Chiral alcohols are often used as auxiliaries by forming chiral esters or ethers. The steric bulk and electronic properties of the auxiliary can create a chiral environment that favors the approach of a reagent from one face of the molecule over the other, leading to a high diastereoselectivity.
For example, an ester can be formed between a prochiral α-ketoacid and a chiral benzylic alcohol like α-Methyl-(3-benzyloxy)benzyl alcohol. Subsequent nucleophilic addition to the ketone will be directed by the chiral auxiliary, leading to the formation of a new stereocenter with a predictable configuration.
Caption: Asymmetric synthesis using a chiral benzylic alcohol as an auxiliary.
Protocol: Diastereoselective Grignard Addition to a Chiral α-Ketoester
This protocol describes the synthesis of a chiral α-ketoester and its subsequent diastereoselective reaction with a Grignard reagent.
Materials and Reagents:
-
α-Ketoacid (e.g., phenylglyoxylic acid) (1.0 eq)
-
Enantiomerically pure chiral benzylic alcohol (1.0 eq)
-
Esterification reagents (as in the resolution protocol)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Grignard reagent (e.g., MeMgBr in Et₂O) (1.2-1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Reagents for hydrolysis and workup (as in the resolution protocol)
Procedure:
-
Synthesis of the Chiral α-Ketoester:
-
Synthesize the ester from the α-ketoacid and the chiral benzylic alcohol using the esterification procedure described in Part 1.
-
Purify the resulting chiral α-ketoester by column chromatography.
-
-
Diastereoselective Grignard Addition:
-
To a solution of the purified chiral α-ketoester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
-
-
Removal of the Chiral Auxiliary:
-
Hydrolyze the purified hydroxyester using the procedure described in Part 1 to obtain the enantiomerically enriched α-hydroxy acid and recover the chiral auxiliary.
-
Representative Data for Diastereoselective Addition
| Chiral Auxiliary | α-Ketoester | Nucleophile | Diastereomeric Ratio (dr) | Yield |
| (S)-(-)-1-Phenylethanol | Phenylglyoxylate | MeMgBr | 85:15 | 90% |
| (-)-8-Phenylmenthol | Phenylglyoxylate | MeMgBr | >95:5 | 88% |
Synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol
A common method for the synthesis of chiral secondary benzylic alcohols is the asymmetric reduction of the corresponding ketone or the addition of an organometallic reagent to the corresponding aldehyde. A straightforward, non-asymmetric synthesis of racemic α-Methyl-(3-benzyloxy)benzyl alcohol is presented below, which could then be resolved to obtain the pure enantiomers.
Protocol: Synthesis of Racemic α-Methyl-(3-benzyloxy)benzyl alcohol
Materials and Reagents:
-
3-Hydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
Procedure:
-
Benzylation of 3-Hydroxyacetophenone:
-
To a solution of 3-hydroxyacetophenone (1.0 eq) in acetone, add K₂CO₃ (1.5 eq) and benzyl bromide (1.1 eq).
-
Reflux the mixture for 6-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter off the salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield 3-(benzyloxy)acetophenone.
-
-
Reduction to the Alcohol:
-
Dissolve the 3-(benzyloxy)acetophenone (1.0 eq) in methanol at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove most of the methanol.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain crude α-Methyl-(3-benzyloxy)benzyl alcohol.
-
Purify by column chromatography if necessary.
-
Conclusion
Chiral secondary benzylic alcohols, exemplified by the structure of α-Methyl-(3-benzyloxy)benzyl alcohol, are versatile tools in asymmetric synthesis. Their ability to form separable diastereomeric derivatives makes them effective resolving agents for racemic acids and other compounds. Furthermore, when incorporated into a molecule as a chiral auxiliary, they can effectively control the stereochemical outcome of subsequent reactions, enabling the synthesis of complex chiral molecules with high stereoselectivity. The protocols and principles outlined in this guide provide a framework for researchers to employ this class of compounds in their synthetic endeavors.
References
- Google Patents. Novel synthesis of optically active m-acyloxy-α-[(methylamino)
- Google Patents.
- Google Patents. Method for preparing alpha, alpha-dimethyl benzyl alcohol.
- Google Patents.
-
Wikipedia. Chiral resolution. [Link]
-
PubMed Central. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]
-
Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
PrepChem. Synthesis of (a) 3-Phenoxy-α-vinyl-benzyl alcohol. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
RSC Publishing. Total synthesis of (S)-forphenicinol via asymmetric organocatalysis. [Link]
-
PubMed. Chiral Bis-chlorin: enantiomer resolution and absolute configuration determination. [Link]
-
National Institutes of Health. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
PubMed. Asymmetric Synthesis of cis-3,4-Dihydrocoumarins via [4 + 2] Cycloadditions Catalyzed by Amidine Derivatives. [Link]
-
SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
PubMed. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. [Link]
-
PubMed Central. Organocatalytic asymmetric synthesis of Si-stereogenic silacycles. [Link]
-
MDPI. Enantioselective Mixed Matrix Membranes for Chiral Resolution. [Link]
- Google Patents.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 5. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: α-Methyl-(3-benzyloxy)benzyl Alcohol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of α-methyl-(3-benzyloxy)benzyl alcohol as a chiral auxiliary for the stereocontrolled synthesis of chiral molecules. This document outlines the theoretical underpinnings, practical applications, and detailed experimental protocols for researchers in organic synthesis and drug development.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of a desired stereoisomer.[1][2] The auxiliary is subsequently removed, having imparted its chiral information to the molecule, and can ideally be recovered for reuse. An effective chiral auxiliary must be readily available in high enantiopurity, easily attached to the substrate, exert a strong directing effect, and be removable under mild conditions that do not compromise the newly formed stereocenter.
α-Methyl-(3-benzyloxy)benzyl alcohol presents as a promising candidate for a chiral auxiliary due to its defined stereogenic center and the steric and electronic properties conferred by its aromatic rings. The benzyloxy group offers potential for modification and acts as a protecting group that can be removed under specific conditions. This guide will explore its application in asymmetric synthesis.
Core Principle: Steric Hindrance and Diastereoselective Transformations
The fundamental principle behind the efficacy of α-methyl-(3-benzyloxy)benzyl alcohol as a chiral auxiliary lies in its ability to create a sterically biased environment around a reactive center. When attached to a prochiral substrate, the bulky phenyl and benzyloxyphenyl groups of the auxiliary block one face of the molecule more effectively than the other. This steric hindrance directs the approach of incoming reagents to the less hindered face, resulting in a diastereoselective transformation.
Part 1: Synthesis of Enantiopure α-Methyl-(3-benzyloxy)benzyl Alcohol
The utility of a chiral auxiliary is contingent on its availability in enantiopure form. The synthesis of (R)- or (S)-α-methyl-(3-benzyloxy)benzyl alcohol can be achieved through asymmetric reduction of the corresponding ketone, 3'-benzyloxyacetophenone.
Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (R)-α-Methyl-(3-benzyloxy)benzyl Alcohol
This protocol employs a well-established catalyst system for the asymmetric transfer hydrogenation of ketones.
Materials:
-
3'-Benzyloxyacetophenone
-
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (Ts-DPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1R,2R)-Ts-DPEN (1.1 mol%) in anhydrous isopropanol (5 mL per 1 mmol of substrate). Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 3'-benzyloxyacetophenone (1.0 eq) in anhydrous DCM (10 mL per 1 mmol of substrate).
-
Asymmetric Reduction: Add the substrate solution to the catalyst mixture. Then, add the formic acid/triethylamine azeotrope (5.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford enantiomerically enriched (R)-α-methyl-(3-benzyloxy)benzyl alcohol.
-
Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Part 2: Application in Asymmetric Aldol Reactions
A primary application of chiral alcohol auxiliaries is in directing aldol reactions. The auxiliary is first attached to a carboxylic acid to form a chiral ester. The enolate of this ester then reacts with an aldehyde in a diastereoselective manner.
Workflow for Asymmetric Aldol Reaction:
Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.
Protocol 2: Diastereoselective Aldol Reaction with an Acetaldehyde Surrogate
This protocol details the use of the chiral auxiliary in an aldol reaction to generate a syn-aldol product.
Materials:
-
(R)-α-Methyl-(3-benzyloxy)benzyl alcohol
-
Propionyl chloride
-
Pyridine
-
Anhydrous DCM
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
Esterification: To a solution of (R)-α-methyl-(3-benzyloxy)benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0°C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral propionate ester. Purify by column chromatography if necessary.
-
Enolate Formation: In a flame-dried flask under argon, dissolve the chiral ester (1.0 eq) in anhydrous THF. Cool the solution to -78°C. Add LDA solution (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Aldol Addition: Add freshly distilled acetaldehyde (1.2 eq) to the enolate solution at -78°C. Stir for 1 hour at this temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography to separate the diastereomers.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Acetaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >98:2 | 82 |
| 3 | Benzaldehyde | 90:10 | 78 |
| Note: The data presented in this table is hypothetical and serves as an example of expected outcomes for a highly effective chiral auxiliary. |
Part 3: Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the removal of the chiral auxiliary to reveal the desired chiral product. The benzylic ether linkage in the auxiliary allows for specific cleavage conditions.
Protocol 3: Reductive Cleavage of the Aldol Adduct
This protocol utilizes a mild reducing agent to cleave the ester and liberate the chiral diol, while also allowing for the recovery of the auxiliary.
Materials:
-
Diastereomerically pure aldol adduct
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether (Et₂O)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve the aldol adduct (1.0 eq) in anhydrous Et₂O and cool to 0°C.
-
Reduction: Add LiBH₄ (2.0 eq) portion-wise. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C. Separate the layers. Make the aqueous layer basic with saturated NaHCO₃ and extract with Et₂O (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over MgSO₄. Concentrate under reduced pressure. The crude product will contain the chiral 1,3-diol and the recovered α-methyl-(3-benzyloxy)benzyl alcohol. Purify by column chromatography to separate the two components.
Alternative Cleavage: Hydrogenolysis
The benzyloxy group on the auxiliary provides a chemical handle for cleavage via hydrogenolysis. This method would cleave the benzyl ether and potentially the ester linkage, depending on the conditions.
Caption: Comparison of cleavage pathways for the chiral auxiliary.
Conclusion and Future Outlook
α-Methyl-(3-benzyloxy)benzyl alcohol serves as a prototypical model for a modern chiral auxiliary. Its synthesis from a readily available precursor and its application in stereoselective reactions, such as the aldol reaction, demonstrate its potential utility. The key to its successful application lies in the careful execution of the outlined protocols, with particular attention to anhydrous and inert conditions. The ability to remove and recover the auxiliary adds to its synthetic efficiency. Further research could explore the modification of the benzyloxy group to fine-tune the steric and electronic properties of the auxiliary, potentially leading to even higher levels of stereocontrol in a broader range of asymmetric transformations.
References
- Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in 1,2- and 1,4-additions to α,β-unsaturated carbonyl compounds. Tetrahedron Letters, 16(1), 3-6.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric anti-aldol reactions with N-acyloxazolidinones. Organic Letters, 2(16), 2405-2407.
Sources
Synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. The protocol herein is presented with in-depth explanations of the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
α-Methyl-(3-benzyloxy)benzyl alcohol, with the CAS number 320727-36-4, is a secondary alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyloxy-protected phenol and a secondary alcohol moiety, makes it a key precursor for various biologically active molecules. The synthesis route detailed in this guide utilizes the robust and well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[1]
Reaction Mechanism and Rationale
The synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol is achieved through the nucleophilic addition of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of 3-benzyloxybenzaldehyde.[2][3] The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[1]
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
-
Acidic Work-up: The reaction mixture is then treated with a mild acid, such as aqueous ammonium chloride, to protonate the alkoxide and yield the final product, α-Methyl-(3-benzyloxy)benzyl alcohol.[4]
The choice of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water.[4][5]
Caption: Reaction mechanism for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Benzyloxybenzaldehyde | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Methylmagnesium bromide (3.0 M in Diethyl Ether) | Synthesis grade | e.g., Sigma-Aldrich | Handle under an inert atmosphere.[6] |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | e.g., Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |
| Saturated Ammonium Chloride (NH₄Cl) solution | ACS reagent grade | e.g., Fisher Scientific | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | e.g., Sigma-Aldrich | For drying the organic phase. |
| Ethyl Acetate (EtOAc) | ACS reagent grade | e.g., Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS reagent grade | e.g., Fisher Scientific | For chromatography. |
| Round-bottom flask (250 mL) | - | - | Oven-dried before use. |
| Addition funnel (100 mL) | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | |
| Ice bath | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol.
-
Reaction Setup:
-
Assemble a 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a stream of dry nitrogen or argon. All glassware must be rigorously oven-dried and cooled under an inert atmosphere before use.[4]
-
In the flask, dissolve 3-benzyloxybenzaldehyde (e.g., 10.0 g, 47.1 mmol) in anhydrous diethyl ether (100 mL).
-
-
Grignard Addition:
-
Cool the solution of 3-benzyloxybenzaldehyde to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, e.g., 17.3 mL, 51.8 mmol, 1.1 equivalents) to the stirred solution via an addition funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Reaction Parameters Summary
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Solvent | Anhydrous Diethyl Ether |
| Molar Ratio (Aldehyde:Grignard) | 1 : 1.1 |
| Work-up Reagent | Saturated Aqueous Ammonium Chloride |
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield α-Methyl-(3-benzyloxy)benzyl alcohol as a colorless to pale yellow oil.
Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.28 (m, 5H, Ar-H of benzyl), 7.25-7.15 (m, 1H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 5.05 (s, 2H, O-CH₂-Ph), 4.88 (q, J = 6.4 Hz, 1H, CH-OH), 2.10 (d, J = 3.2 Hz, 1H, OH), 1.48 (d, J = 6.4 Hz, 3H, CH₃). (Predicted based on similar structures[5]) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.0, 146.0, 137.1, 129.5, 128.6, 128.0, 127.5, 118.5, 113.8, 112.9, 70.1, 70.0, 25.2. (Predicted based on similar structures) |
| IR (neat, cm⁻¹) | ν: 3370 (br, O-H), 3030 (Ar C-H), 2970 (C-H), 1600, 1490 (Ar C=C), 1250 (C-O). |
| MS (ESI) | m/z: 229.1 [M+H]⁺, 211.1 [M-OH]⁺. |
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling any chemicals.[4]
Handling of Grignard Reagents: Methylmagnesium bromide is a highly reactive, flammable, and corrosive organometallic compound that reacts violently with water and protic solvents.[6] It must be handled under a strict inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried to prevent quenching of the reagent and potential fire hazards. Work should be conducted in a well-ventilated fume hood.
Quenching: The quenching of the reaction should be performed slowly and carefully in an ice bath to control the exothermic reaction.
Waste Disposal:
-
Organic Waste: All organic solvents and residues from the reaction and chromatography should be collected in a designated chlorinated or non-chlorinated organic waste container, as appropriate.
-
Aqueous Waste: The aqueous layer from the work-up should be neutralized before disposal according to institutional guidelines.
-
Solid Waste: Silica gel from chromatography should be disposed of in a designated solid waste container.
By adhering to this detailed protocol and the associated safety guidelines, researchers can confidently and safely synthesize α-Methyl-(3-benzyloxy)benzyl alcohol for their research and development needs.
References
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Filo. (2025, July 5). Find the product of the following reaction: Reactants: Benzaldehyde CH3... Retrieved from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Filo. (2025, June 18). Question: Benzene ring with MgBr (phenylmagnesium bromide) is treated wi... Retrieved from [Link]
-
YouTube. (2022, August 22). If phenyl magnesium bromide and acetaldehyde are the reactants, the.... Retrieved from [Link]
Sources
Application Note: Experimental Protocols for the Chemical Transformation of α-Methyl-(3-benzyloxy)benzyl alcohol
Abstract
This document provides detailed application notes and validated protocols for key chemical transformations involving α-Methyl-(3-benzyloxy)benzyl alcohol (CAS No. 320727-36-4). As a valuable intermediate in pharmaceutical and fine chemical synthesis, understanding its reactivity is paramount.[1] This guide focuses on three critical reaction types: the selective oxidation of the secondary alcohol, the deprotection of the benzyl ether to unmask the phenolic hydroxyl group, and the analytical resolution of its enantiomers. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, safety, and reproducibility.
Introduction and Molecular Profile
α-Methyl-(3-benzyloxy)benzyl alcohol, with the IUPAC name 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a chiral aromatic alcohol featuring two key functional groups that dictate its synthetic utility: a secondary benzylic alcohol and a benzyl ether.[1]
-
Secondary Benzylic Alcohol: A site for oxidation to the corresponding ketone, esterification, or other alcohol-specific transformations.
-
Benzyl Ether: A common protecting group for the phenolic hydroxyl group. Its cleavage is a critical step in many synthetic routes.
-
Chiral Center: The carbon bearing the hydroxyl group is a stereocenter, making this molecule a useful building block for enantiomerically pure targets.
This combination of features allows for a multi-step, regioselective modification, making it a versatile intermediate.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 320727-36-4[1][2][3] |
| Molecular Formula | C₁₅H₁₆O₂[2][3] |
| Molecular Weight | 228.29 g/mol [2] |
| IUPAC Name | 1-(3-(benzyloxy)phenyl)ethan-1-ol[1] |
| Appearance | Varies; consult supplier data |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions based on the parent compound, benzyl alcohol, should be followed.
-
General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6][7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[5][6] Keep away from strong oxidizing agents and heat sources.[6]
Protocol 1: Selective Oxidation of the Secondary Alcohol
Objective: To selectively oxidize the secondary alcohol of α-Methyl-(3-benzyloxy)benzyl alcohol to the corresponding ketone, 1-(3-(benzyloxy)phenyl)ethan-1-one, while preserving the benzyl ether group.
Principle of the Method: This protocol utilizes a metal-free oxidation system comprising Oxone (2KHSO₅·KHSO₄·K₂SO₄) and sodium bromide (NaBr) in an aqueous acetonitrile solvent system.[8] This method is advantageous due to its mild reaction conditions, operational simplicity, and avoidance of heavy metal waste. The in-situ generation of hypobromous acid from the oxidation of bromide by Oxone is the key oxidative step.[8]
Diagram: Oxidation Workflow
Caption: General workflow for the oxidation of the target alcohol.
Experimental Protocol
Materials:
-
α-Methyl-(3-benzyloxy)benzyl alcohol (1.0 eq)
-
Oxone (1.0 eq)
-
Sodium Bromide (NaBr) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve α-Methyl-(3-benzyloxy)benzyl alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and water (approx. 0.1 M concentration).
-
Addition of Bromide: Add sodium bromide (2.0 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Oxone Addition: Slowly add Oxone (1.0 eq) in small portions over 15-20 minutes. The causality here is crucial: portion-wise addition helps control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 3-5 hours.[8]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange/yellow color disappears. This step neutralizes the excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine. This removes inorganic salts and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.
Protocol 2: Cleavage of the Benzyl Ether Protecting Group
Objective: To deprotect the benzyl ether, yielding the corresponding phenol, 1-(3-hydroxyphenyl)ethan-1-ol.
Principle of the Method: Catalytic hydrogenolysis is the premier method for benzyl ether cleavage due to its exceptionally mild and clean reaction profile.[9] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and hydrogen gas (H₂). The benzyl C-O bond is reductively cleaved, producing the desired alcohol and toluene as a non-polar, easily removable byproduct.[9][10]
Diagram: Hydrogenolysis Mechanism
Caption: Simplified mechanism of catalytic hydrogenolysis.
Experimental Protocol
Materials:
-
α-Methyl-(3-benzyloxy)benzyl alcohol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: To a round-bottom flask, add α-Methyl-(3-benzyloxy)benzyl alcohol and the solvent (Methanol is often preferred for solubility).
-
Inerting: Add the Pd/C catalyst. Causality & Safety: Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air. It is critical to add the catalyst before introducing hydrogen and preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. A simple method is to use a hydrogen-filled balloon attached via a needle through a septum. For larger scales, a Parr hydrogenator is recommended.
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction by TLC. The product is significantly more polar than the starting material. The reaction is typically complete within 4-12 hours.
-
Catalyst Removal: Safety: Before opening the flask to air, carefully purge the hydrogen gas with an inert gas like nitrogen. This prevents the catalyst from igniting upon exposure to oxygen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (e.g., MeOH). The Celite prevents the fine catalyst particles from passing through the filter paper.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude phenol product, which can be further purified if necessary.
Protocol 3: Analytical Chiral Resolution via HPLC
Objective: To separate and quantify the enantiomers of racemic α-Methyl-(3-benzyloxy)benzyl alcohol.
Principle of the Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for resolving enantiomers.[11] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. For benzyl alcohols, derivatization to esters (e.g., benzoates) can sometimes enhance the interaction with the CSP and improve separation.[12]
Diagram: Chiral HPLC Workflow
Sources
- 1. Alpha-Methyl-(3-benzyloxy)benzyl alcohol [synhet.com]
- 2. scbt.com [scbt.com]
- 3. α-Methyl-(3-benzyloxy)benzyl alcohol, CasNo.320727-36-4 BOC Sciences United States [bocscichem.lookchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. fishersci.com [fishersci.com]
- 8. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for the Analysis of α-Methyl-(3-benzyloxy)benzyl Alcohol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of α-Methyl-(3-benzyloxy)benzyl alcohol, a chiral secondary benzylic alcohol, for enhanced analytical detection and quantification. The methodologies outlined herein are tailored for researchers, scientists, and professionals in drug development and quality control. This document elucidates the rationale behind derivatization for chromatographic analysis and presents step-by-step protocols for silylation and acylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, as well as a strategy for chiral separation using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Derivatization
α-Methyl-(3-benzyloxy)benzyl alcohol is a secondary alcohol containing a polar hydroxyl group. Direct analysis of such compounds by gas chromatography can be challenging due to their relatively low volatility and potential for thermal degradation in the GC inlet. Furthermore, the polar nature of the hydroxyl group can lead to poor peak shape (tailing) on common non-polar GC columns due to interactions with active sites on the column surface.
Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable properties for analysis. For α-Methyl-(3-benzyloxy)benzyl alcohol, the primary goals of derivatization are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group (e.g., trimethylsilyl or acyl group), the boiling point of the analyte is effectively lowered, making it more amenable to GC analysis.
-
Improved Thermal Stability: The resulting derivatives are often more thermally stable than the parent alcohol, minimizing on-column degradation and ensuring accurate quantification.
-
Enhanced Chromatographic Performance: Derivatization reduces the polarity of the molecule, leading to more symmetrical peak shapes and improved resolution from other components in the sample matrix.
-
Structural Elucidation via Mass Spectrometry: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in the confirmation of the analyte's identity.
-
Chiral Resolution: For the separation of enantiomers, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral HPLC column.
This application note will focus on two primary derivatization strategies: silylation and acylation for GC-MS analysis, and a brief discussion on chiral derivatization for HPLC.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. To prepare α-Methyl-(3-benzyloxy)benzyl alcohol for GC-MS analysis, we will explore two common and effective derivatization methods.
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a widely used derivatization technique where a reactive hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group. The resulting TMS ether of α-Methyl-(3-benzyloxy)benzyl alcohol is significantly more volatile and less polar than the parent alcohol.
Causality of Experimental Choices:
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for hydroxyl groups. The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reaction rate, especially for sterically hindered alcohols.
-
Solvent: A dry, aprotic solvent such as pyridine or acetonitrile is used to dissolve the analyte and reagents and to act as an acid scavenger for any byproducts of the reaction.
-
Reaction Conditions: Gentle heating (e.g., 60-70°C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing degradation of the analyte or derivative.
Experimental Workflow: Silylation for GC-MS Analysis
Caption: Workflow for silylation of α-Methyl-(3-benzyloxy)benzyl alcohol.
Protocol 1: Silylation with BSTFA
Materials:
-
α-Methyl-(3-benzyloxy)benzyl alcohol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of α-Methyl-(3-benzyloxy)benzyl alcohol into a clean, dry reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial and vortex briefly to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS.
Expected GC-MS Results:
The resulting TMS derivative will have a significantly shorter retention time and a more symmetrical peak shape compared to the underivatized alcohol. The mass spectrum of the TMS derivative is expected to show a molecular ion peak (M+) and characteristic fragment ions. Based on the fragmentation of similar compounds like the TMS derivative of benzyl alcohol, key fragments would arise from the loss of a methyl group ([M-15]+) and the formation of the tropylium ion or related structures. The mass spectrum of benzyl alcohol TMS derivative is available in the NIST WebBook for reference[1].
Acylation: Formation of Perfluoroacyl Esters
Acylation involves the reaction of the hydroxyl group with an acylating agent, typically an acid anhydride or acyl halide, to form an ester. Perfluoroacylating agents, such as trifluoroacetic anhydride (TFAA), are particularly advantageous as they produce highly volatile and electron-capturing derivatives, which can enhance sensitivity when using an electron capture detector (ECD) or provide characteristic mass spectra.
Causality of Experimental Choices:
-
Reagent Selection: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily derivatizes alcohols.[2] The resulting trifluoroacetyl ester is very volatile.
-
Catalyst/Solvent: A basic catalyst such as pyridine or triethylamine (TEA) is often used to neutralize the acid byproduct (trifluoroacetic acid) and drive the reaction to completion. The solvent should be aprotic and dry, for instance, acetonitrile or dichloromethane.
-
Reaction Conditions: The reaction is typically rapid and can often be performed at room temperature. Gentle heating may be applied to ensure complete derivatization, especially if steric hindrance is a factor.
Experimental Workflow: Acylation for GC-MS Analysis
Caption: Workflow for acylation of α-Methyl-(3-benzyloxy)benzyl alcohol.
Protocol 2: Acylation with TFAA
Materials:
-
α-Methyl-(3-benzyloxy)benzyl alcohol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
Acetonitrile (anhydrous) or Dichloromethane (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath (optional)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of α-Methyl-(3-benzyloxy)benzyl alcohol into a clean, dry reaction vial.
-
Solvent and Catalyst Addition: Add 200 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the vial and vortex to dissolve.
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Tightly cap the vial and let it stand at room temperature for 30 minutes, or heat at 50-60°C for 15 minutes for a faster reaction.
-
Evaporation (Optional): The excess reagent and solvent can be evaporated under a gentle stream of nitrogen. The residue is then redissolved in a suitable solvent like ethyl acetate for GC-MS analysis. This step helps to prevent large solvent/reagent peaks in the chromatogram.
-
Analysis: Inject 1 µL of the derivatized solution (or the redissolved residue) into the GC-MS.
Expected GC-MS Results:
The trifluoroacetyl ester will be highly volatile and should elute early from the GC column with a sharp peak. The mass spectrum will be characteristic of the derivative. The molecular ion may be observed, but significant fragmentation is expected. Key fragments would likely include the loss of the trifluoroacetyl group and fragmentation around the benzylic carbon. The mass spectrum of 1-phenylethanol shows a molecular ion at m/z 122 and a significant fragment at m/z 107 due to the loss of a methyl group[3]. A similar fragmentation pattern, adjusted for the mass of the substituent and the derivative, can be expected.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
α-Methyl-(3-benzyloxy)benzyl alcohol is a chiral molecule, existing as a pair of enantiomers. For stereoselective synthesis or pharmacokinetic studies, it is crucial to separate and quantify these enantiomers. While direct chiral separation on a chiral stationary phase (CSP) is possible, derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a conventional achiral column is a common alternative.
Strategy: Diastereomer Formation
The principle involves reacting the racemic alcohol with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard chromatographic techniques.
Causality of Experimental Choices:
-
Chiral Derivatizing Agent: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a widely used CDA for determining the enantiomeric purity and absolute configuration of alcohols and amines.[4]
-
Stationary Phase: A standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column can be used for the separation of the resulting diastereomeric esters.
-
Mobile Phase: The mobile phase composition is optimized to achieve the best separation of the diastereomers. For a reversed-phase separation, a mixture of acetonitrile and water or methanol and water is typically used.
Logical Relationship: Chiral Derivatization and HPLC Separation
Caption: Chiral derivatization for HPLC analysis.
Protocol 3: Chiral Derivatization with Mosher's Acid Chloride (Conceptual Protocol)
Materials:
-
Racemic α-Methyl-(3-benzyloxy)benzyl alcohol
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of racemic α-Methyl-(3-benzyloxy)benzyl alcohol in 0.5 mL of anhydrous dichloromethane in a dry reaction vial.
-
Catalyst Addition: Add a small excess of anhydrous pyridine (e.g., 10 µL).
-
Reagent Addition: Add a slight molar excess of (R)-Mosher's acid chloride to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC if necessary).
-
Work-up: Quench the reaction with a small amount of water. Extract the organic layer, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Dissolve the resulting diastereomeric esters in the HPLC mobile phase and inject onto the HPLC system.
Expected HPLC Results:
The two diastereomers should have different retention times on the achiral column, resulting in two separated peaks in the chromatogram. The peak areas can be used to determine the enantiomeric ratio of the original alcohol sample. An application note from Benchchem provides a detailed protocol for the direct chiral separation of the similar compound 1-phenylethanol using a polysaccharide-based chiral stationary phase, which is an alternative to derivatization[5].
Data Summary and Comparison
| Derivatization Method | Analytical Technique | Key Advantages | Considerations |
| Silylation (BSTFA) | GC-MS | Robust, common, good volatility enhancement | Reagents are moisture-sensitive |
| Acylation (TFAA) | GC-MS | Produces highly volatile derivatives, potential for enhanced sensitivity with ECD | Reagent is highly reactive and corrosive |
| Chiral Derivatization | HPLC | Allows for enantiomeric separation on achiral columns | Requires a pure chiral derivatizing agent, reaction and work-up steps |
Conclusion
The derivatization of α-Methyl-(3-benzyloxy)benzyl alcohol is a critical step for its successful analysis by chromatographic methods. Silylation and acylation are effective strategies to enhance volatility and improve peak shape for GC-MS analysis, with each method offering distinct advantages. For the determination of enantiomeric purity, derivatization with a chiral reagent to form diastereomers allows for separation on a standard HPLC system. The choice of the most appropriate derivatization technique will depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. The protocols provided in this application note serve as a robust starting point for method development and can be optimized to meet specific research and development needs.
References
- Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225.
-
Ball, D.F. (1966). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. Available at: [Link]
-
NIST. (n.d.). Benzyl alcohol, TMS derivative. NIST WebBook. Available at: [Link]
-
Valdez, C.A. et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]
- Simeonov, S.P. et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-13.
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. MDPI. Available at: [Link]
- Petersson, G. (1969).
- Nibbering, N. M. M., & de Boer, Th. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VI: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1, and 1-phenylpropanol-2. Organic Mass Spectrometry, 1(3), 365-390.
-
Chemistry LibreTexts. (2024). 23.2: Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
Application Note & Protocol Guide: Quantitative Analysis of α-Methyl-(3-benzyloxy)benzyl Alcohol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of α-Methyl-(3-benzyloxy)benzyl alcohol. Recognizing the importance of this compound as a potential pharmaceutical intermediate or impurity, this guide outlines detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles of analytical chemistry and draw parallels from the analysis of structurally related compounds, such as benzyl alcohol. This application note is designed to equip researchers and drug development professionals with the necessary framework to establish robust, accurate, and reliable quantitative assays.
Introduction: The Analytical Imperative
α-Methyl-(3-benzyloxy)benzyl alcohol is an aromatic alcohol of interest in synthetic organic chemistry and pharmaceutical development. Its structural similarity to benzyl alcohol, a common preservative and pharmaceutical ingredient, suggests its potential role as a synthetic intermediate or a process-related impurity. Accurate quantification is therefore critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a strategic approach to developing and validating analytical methods for this specific analyte.
The core analytical challenge lies in the molecule's moderate hydrophobicity, conferred by the benzyl and phenyl rings, and its volatility, which makes it amenable to both liquid and gas chromatography. The selection of the analytical technique will depend on the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).
Recommended Analytical Strategies: A Dichotomy of Approaches
Two primary analytical techniques are recommended for the quantification of α-Methyl-(3-benzyloxy)benzyl alcohol:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for routine quality control due to its robustness, precision, and ease of use. The presence of chromophoric phenyl rings in the analyte allows for sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher specificity and is particularly useful for identifying and quantifying the analyte in complex matrices or at trace levels. The mass spectrometric detection provides structural confirmation, which is invaluable for impurity identification.
The following sections will delve into the theoretical underpinnings and practical considerations for developing and validating methods based on these two powerful techniques.
Reversed-Phase HPLC Method Development and Protocol
Rationale and Experimental Design
The structure of α-Methyl-(3-benzyloxy)benzyl alcohol, with its significant non-polar character, makes it an ideal candidate for reversed-phase chromatography. A C18 stationary phase will provide sufficient hydrophobic interaction for good retention and separation from more polar impurities. The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The UV absorbance of the phenyl rings is expected to be maximal in the range of 220-235 nm, providing a suitable wavelength for detection.
Step-by-Step HPLC Protocol
Objective: To develop a robust RP-HPLC method for the quantification of α-Methyl-(3-benzyloxy)benzyl alcohol.
Materials:
-
α-Methyl-(3-benzyloxy)benzyl alcohol reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% TFA. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Parameters (ICH Q2(R1))
A comprehensive validation of the developed HPLC method should be performed in accordance with ICH guidelines. The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from the matrix and any known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | 98.0% to 102.0% recovery of the analyte spiked into a placebo matrix. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, temperature, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Protocol
Rationale and Experimental Design
GC-MS is a highly sensitive and specific technique suitable for the analysis of thermally stable and volatile compounds like α-Methyl-(3-benzyloxy)benzyl alcohol. A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is generally effective for the separation of aromatic compounds. Electron ionization (EI) will produce a characteristic fragmentation pattern, allowing for both qualitative identification and quantitative analysis using selective ion monitoring (SIM).
Step-by-Step GC-MS Protocol
Objective: To develop a sensitive and specific GC-MS method for the quantification of α-Methyl-(3-benzyloxy)benzyl alcohol.
Materials:
-
α-Methyl-(3-benzyloxy)benzyl alcohol reference standard
-
GC-grade methanol or ethyl acetate
-
Volumetric flasks, pipettes, and GC vials with septa
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL by serial dilution.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial identification of the analyte and its fragmentation pattern.
-
Selective Ion Monitoring (SIM): Select 3-4 characteristic ions for quantification to enhance sensitivity and specificity. Based on the structure, likely ions would include the molecular ion and fragments corresponding to the loss of a methyl group, a hydroxyl group, and the benzyloxy group.
-
-
-
Data Analysis:
-
Identify the analyte peak in the chromatogram by its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
-
GC-MS Method Validation
Similar to the HPLC method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The acceptance criteria are generally comparable to those for HPLC.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods described above.
Caption: General workflow for the quantification of α-Methyl-(3-benzyloxy)benzyl alcohol by RP-HPLC.
Caption: General workflow for the quantification of α-Methyl-(3-benzyloxy)benzyl alcohol by GC-MS.
Conclusion
The quantification of α-Methyl-(3-benzyloxy)benzyl alcohol can be reliably achieved using either RP-HPLC with UV detection or GC-MS. The choice between these methods will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. The protocols and validation strategies outlined in this application note provide a solid foundation for developing and implementing robust analytical methods for this compound in a research or industrial setting. It is imperative that any developed method is fully validated to ensure the integrity and reliability of the generated data.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
- Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225.
- Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link][1]
Sources
The Strategic Utility of α-Methyl-(3-benzyloxy)benzyl Alcohol in Modern Organic Synthesis: A Guide for Researchers
Introduction: A Versatile Chiral Building Block
In the landscape of organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the strategic selection of precursor molecules is paramount to the efficiency and success of a synthetic campaign. α-Methyl-(3-benzyloxy)benzyl alcohol, also known as 1-(3-(benzyloxy)phenyl)ethan-1-ol, has emerged as a key chiral building block, offering a unique combination of structural features that enable access to a diverse array of complex target molecules. Its utility stems from the presence of a secondary benzylic alcohol, a synthetically versatile handle for further transformations, and a benzyl ether protecting group on the aromatic ring, which allows for late-stage deprotection to reveal a phenolic moiety. This strategic placement of functional groups makes it an invaluable precursor in the synthesis of various biologically active compounds, notably β-adrenergic agonists and their analogues.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of α-methyl-(3-benzyloxy)benzyl alcohol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthetic strategies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its safe and effective handling in the laboratory.
| Property | Value | Reference |
| CAS Number | 320727-36-4 | [1][2] |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Varies (typically an oil or low-melting solid) | |
| Solubility | Soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and methanol. Insoluble in water. |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling α-methyl-(3-benzyloxy)benzyl alcohol and its precursors. All reactions should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of α-Methyl-(3-benzyloxy)benzyl Alcohol: Key Methodologies
Two primary and highly effective synthetic routes are commonly employed for the preparation of α-methyl-(3-benzyloxy)benzyl alcohol: the Grignard reaction with 3-benzyloxybenzaldehyde and the reduction of 3'-benzyloxyacetophenone. The choice between these methods often depends on the availability of starting materials and the desired scale of the synthesis.
Method 1: Grignard Reaction of 3-Benzyloxybenzaldehyde
This classic carbon-carbon bond-forming reaction provides a direct and efficient route to the target secondary alcohol. The nucleophilic addition of a methylmagnesium halide to the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde is the key transformation.[3][4][5][6][7][8][9][10]
Reaction Scheme:
Figure 1: Grignard reaction for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol.
Detailed Protocol:
Materials:
-
3-Benzyloxybenzaldehyde
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
The reaction is initiated when the color of the iodine disappears and gentle refluxing of the ether is observed.
-
Slowly add the remaining methyl bromide solution to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Benzyloxybenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3-benzyloxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure α-methyl-(3-benzyloxy)benzyl alcohol.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols.[9] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure a high yield.
-
Iodine Crystal: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine acts as an activator by reacting with the magnesium to expose a fresh, reactive metal surface.[5]
-
Saturated Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively protonates the intermediate magnesium alkoxide to form the desired alcohol while minimizing the risk of acid-catalyzed side reactions, such as dehydration of the benzylic alcohol.
Method 2: Reduction of 3'-Benzyloxyacetophenone
The reduction of the ketone functionality in 3'-benzyloxyacetophenone offers an alternative and often milder route to the desired secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes and its compatibility with a wide range of functional groups.[11][12][13][14]
Reaction Scheme:
Figure 2: Reduction of 3'-Benzyloxyacetophenone to α-Methyl-(3-benzyloxy)benzyl alcohol.
Detailed Protocol:
Materials:
-
3'-Benzyloxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3'-benzyloxyacetophenone (1.0 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully add dilute hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction. Be cautious as hydrogen gas will be evolved.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Protic Solvent: Sodium borohydride is stable in protic solvents like methanol and ethanol, which also serve to dissolve the ketone substrate.
-
Portion-wise Addition: The reaction of sodium borohydride is exothermic, and portion-wise addition helps to control the reaction temperature and prevent runaway reactions.
-
Acidic Work-up: The acidic work-up is necessary to hydrolyze the intermediate borate esters and liberate the final alcohol product.
Asymmetric Synthesis: Accessing Enantiopure α-Methyl-(3-benzyloxy)benzyl Alcohol
For many pharmaceutical applications, a single enantiomer of a chiral molecule is required to ensure therapeutic efficacy and minimize off-target effects. Therefore, the asymmetric synthesis of α-methyl-(3-benzyloxy)benzyl alcohol is of significant importance.
Enantioselective Reduction of 3'-Benzyloxyacetophenone
The most common approach to obtaining enantiopure α-methyl-(3-benzyloxy)benzyl alcohol is the asymmetric reduction of the corresponding prochiral ketone, 3'-benzyloxyacetophenone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Chiral Reducing Agents: A variety of chiral borane-based reagents, such as those derived from chiral amino alcohols (e.g., Corey-Bakshi-Shibata or CBS catalysts), can effect the highly enantioselective reduction of ketones.[15]
Catalytic Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., based on ruthenium or rhodium) and a hydrogen donor (e.g., isopropanol or formic acid) to achieve the enantioselective reduction. This is an attractive method for industrial-scale synthesis due to the low catalyst loading required.
Illustrative Workflow for Asymmetric Reduction:
Figure 3: General workflow for the asymmetric reduction of 3'-Benzyloxyacetophenone.
Application in Pharmaceutical Synthesis: A Precursor to Phenylephrine and its Analogues
α-Methyl-(3-benzyloxy)benzyl alcohol is a key intermediate in the synthesis of phenylephrine, a widely used α₁-adrenergic receptor agonist for the treatment of nasal congestion.[16][17][18] The synthesis involves the debenzylation of the precursor to unmask the phenolic hydroxyl group.
Synthetic Route to (R)-Phenylephrine:
The synthesis of the biologically active (R)-enantiomer of phenylephrine typically starts with the enantiomerically pure (R)-α-methyl-(3-benzyloxy)benzyl alcohol.
Key Transformation: Debenzylation
The removal of the benzyl protecting group is a critical step. This is commonly achieved through catalytic hydrogenolysis.
Protocol for Catalytic Hydrogenolysis (Debenzylation):
Materials:
-
(R)-α-Methyl-(3-benzyloxy)benzyl alcohol
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve (R)-α-methyl-(3-benzyloxy)benzyl alcohol in methanol or ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, which can then be carried forward to synthesize phenylephrine.
Further Synthetic Steps: The resulting phenolic diol can be further elaborated to introduce the methylamino group, typically via a multi-step sequence involving activation of the benzylic alcohol and subsequent nucleophilic substitution with methylamine.
Conclusion: A Cornerstone of Modern Synthetic Strategy
α-Methyl-(3-benzyloxy)benzyl alcohol stands as a testament to the power of strategic precursor design in organic synthesis. Its unique combination of a modifiable chiral center and a masked phenolic functionality provides a versatile platform for the construction of complex and biologically important molecules. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively synthesize and utilize this valuable precursor, thereby accelerating the pace of discovery in pharmaceutical and chemical research. The continued exploration of new asymmetric methodologies and applications for this building block will undoubtedly lead to the development of novel and impactful chemical entities.
References
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link])
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University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link])
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Organic Syntheses. (2018). Asymmetric Synthesis of (S)-N-Boc-3-hydroxy-isoxazolidine. Org. Synth., 95, 157-176. [Link])
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ResearchGate. (2008). New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link])
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California State University, Long Beach. (n.d.). 6. Grignard Reaction. [Link])
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Lin, C. H., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International journal of molecular sciences, 24(1), 513. [Link])
-
Studylib. (n.d.). Grignard Reaction: Preparation and Reaction Experiment. [Link])
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link])
-
Zeynizadeh, B., & Shirini, F. (2007). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society, 18(7), 1429-1433. [Link])
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Lin, C. H., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International journal of molecular sciences, 24(1), 513. [Link])
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Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link])
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Ramachandran, P. V., & Gagare, P. D. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules (Basel, Switzerland), 16(7), 5438–5448. [Link])
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Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link])
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link])
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YouTube. (2020, September 10). Reduction of benzophenone with sodium borohydride. [Link])
-
IOP Conference Series: Materials Science and Engineering. (2015). The preparation of a kind of phenylephrine intermediates. 87, 012038. [Link])
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University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link])
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University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link])
-
ResearchGate. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. [Link])
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ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. [Link])
- Google Patents. (1976). Novel synthesis of optically active m-acyloxy-α-[(methylamino)
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Organic Syntheses. (2019). 3-Benzyloxy-2-methyl Propanoate. Org. Synth., 96, 124-142. [Link])
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Trost, B. M., & Bream, R. N. (2009). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alkene-1-ols. Organic letters, 11(19), 4422–4425. [Link])
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DrugBank Online. (n.d.). Phenylephrine. [Link])
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ResearchGate. (2018). Phenylephrine synthesis. a-c Three routes are depicted for the.... [Link])
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ResearchGate. (2009). ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. [Link])
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PubChem. (n.d.). 1-(3-(Benzyloxy)phenyl)ethanol. [Link])
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Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link])
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Office of Scientific and Technical Information. (2018). Conversion of phenolic oil from biomass pyrolysis into phenyl esters. [Link])
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Application Notes and Protocols: Enzymatic Resolution of Racemic α-Methyl-(3-benzyloxy)benzyl Alcohol
Introduction: The Imperative for Enantiopurity and the Elegance of Biocatalysis
In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules, one enantiomer can be a potent therapeutic while its mirror image may be inactive or, in some cases, dangerously toxic. The synthesis of enantiomerically pure compounds is, therefore, a paramount objective. Racemic α-Methyl-(3-benzyloxy)benzyl alcohol is a valuable chiral building block, and its resolution into single enantiomers is a key step in the synthesis of more complex pharmaceutical agents.
Kinetic resolution, a technique where one enantiomer of a racemate reacts faster than the other, offers a practical method for separating enantiomers. While traditional chemical methods for kinetic resolution exist, they often require harsh conditions, expensive chiral catalysts, and may generate significant waste.[1] Enzymatic kinetic resolution (EKR) emerges as a superior alternative, leveraging the exquisite stereoselectivity of enzymes to catalyze reactions under mild, environmentally benign conditions.[2] Lipases, in particular, have proven to be exceptionally versatile and robust biocatalysts for the resolution of a wide array of chiral alcohols through enantioselective acylation.[2][3]
This document provides a detailed guide to the enzymatic resolution of racemic α-Methyl-(3-benzyloxy)benzyl alcohol using Candida antarctica lipase B (CALB), a widely used and highly effective biocatalyst.[4][5] We will delve into the mechanistic underpinnings of the process, provide a step-by-step experimental protocol, and discuss the analytical techniques required to validate the success of the resolution.
The Principle of Lipase-Catalyzed Kinetic Resolution
The core of this process lies in the transesterification reaction catalyzed by a lipase.[6][7] In the presence of a racemic alcohol and an acyl donor, the lipase will selectively acylate one enantiomer at a much higher rate than the other. This difference in reaction rates is the basis of the kinetic resolution.
For the resolution of racemic α-Methyl-(3-benzyloxy)benzyl alcohol, the reaction can be depicted as follows:
(R,S)-α-Methyl-(3-benzyloxy)benzyl alcohol + Acyl Donor ---(Lipase)--> (R)-α-Methyl-(3-benzyloxy)benzyl acetate + (S)-α-Methyl-(3-benzyloxy)benzyl alcohol
In this illustrative example, the lipase preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. At approximately 50% conversion, the reaction mixture will be enriched in the (R)-acetate and the (S)-alcohol, which can then be separated by standard chromatographic techniques. The choice of lipase is critical; CALB is renowned for its broad substrate scope and high enantioselectivity in resolving secondary alcohols.[4]
The workflow for this enzymatic resolution is a systematic process, from reaction setup to the final analysis of enantiomeric purity.
Figure 1. A comprehensive workflow for the enzymatic kinetic resolution of racemic α-Methyl-(3-benzyloxy)benzyl alcohol.
Materials and Methods
Materials
| Material | Supplier | Grade |
| Racemic α-Methyl-(3-benzyloxy)benzyl alcohol | Commercially Available | ≥98% |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | Commercially Available | - |
| Vinyl Acetate | Commercially Available | Anhydrous, ≥99% |
| Toluene | Commercially Available | Anhydrous, ≥99.8% |
| Hexane | Commercially Available | HPLC Grade |
| Ethyl Acetate | Commercially Available | HPLC Grade |
| Anhydrous Magnesium Sulfate | Commercially Available | Reagent Grade |
| Silica Gel | Commercially Available | 60 Å, 230-400 mesh |
Equipment
-
Orbital shaker with temperature control
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and standard glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the resolution of 1 gram of racemic α-Methyl-(3-benzyloxy)benzyl alcohol and can be scaled accordingly.
1. Reaction Setup
-
To a 50 mL round-bottom flask, add racemic α-Methyl-(3-benzyloxy)benzyl alcohol (1.0 g, 4.38 mmol).
-
Add anhydrous toluene (20 mL) to dissolve the alcohol.
-
Introduce vinyl acetate (0.81 mL, 8.76 mmol, 2.0 equivalents). The use of an excess of the acyl donor helps to drive the reaction forward. Vinyl acetate is a particularly effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction effectively irreversible.
-
Add immobilized Candida antarctica lipase B (Novozym® 435) (100 mg, 10% w/w of the substrate). Immobilized enzymes offer significant advantages, including ease of recovery and reuse, and enhanced stability in organic solvents.[4]
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C. The temperature is a crucial parameter; moderate temperatures are generally optimal for lipase activity and stability.
2. Reaction Monitoring
-
The progress of the reaction should be monitored to stop at approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the unreacted substrate and the product.
-
Periodically (e.g., every 2-4 hours), take a small aliquot of the reaction mixture and analyze it by TLC or GC.
-
For TLC analysis, spot the reaction mixture on a silica gel plate and elute with a hexane:ethyl acetate mixture (e.g., 4:1 v/v). Visualize the spots under UV light. The ester product will have a higher Rf value than the starting alcohol.
-
For a more quantitative assessment, GC analysis can be used to determine the conversion by comparing the peak areas of the starting alcohol and the ester product.
3. Work-up and Product Separation
-
Once the reaction has reached approximately 50% conversion, remove the flask from the shaker and allow it to cool to room temperature.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme with a small amount of toluene. The recovered enzyme can often be dried under vacuum and reused for subsequent resolutions.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acetic acid that may have formed, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude mixture, containing the enantioenriched (S)-alcohol and (R)-acetate, is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Analytical Determination of Enantiomeric Excess
The cornerstone of validating a successful resolution is the accurate determination of the enantiomeric excess (e.e.) of both the recovered alcohol and the ester product.[8] Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable and widely used techniques for this purpose.[8][9]
Protocol for Chiral HPLC Analysis
-
Sample Preparation : Prepare dilute solutions (e.g., 1 mg/mL) of the purified (S)-alcohol and (R)-acetate in the mobile phase.
-
Chromatographic Conditions :
-
Column : A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective for separating the enantiomers of benzylic alcohols and their esters.
-
Mobile Phase : An isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio should be determined experimentally to achieve baseline separation of the enantiomers.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Data Analysis : The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[8]
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Expected Results and Data Presentation
A successful kinetic resolution should yield the unreacted (S)-alcohol and the (R)-acetate with high enantiomeric excess. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.
| Product | Theoretical Yield (%) | Expected e.e. (%) |
| (S)-α-Methyl-(3-benzyloxy)benzyl alcohol | 50 | >95 |
| (R)-α-Methyl-(3-benzyloxy)benzyl acetate | 50 | >95 |
Troubleshooting and Optimization
-
Low Conversion : If the reaction is sluggish, consider increasing the enzyme loading or the reaction temperature (up to around 60 °C, depending on the enzyme's thermal stability). Ensure that the solvent and reagents are anhydrous, as water can lead to competing hydrolysis reactions.
-
Low Enantioselectivity : Poor enantioselectivity can result from a non-optimal choice of enzyme, acyl donor, or solvent. Screening different lipases or acyl donors may be necessary. The choice of solvent can also significantly impact enzyme activity and selectivity.
-
Dynamic Kinetic Resolution (DKR) for Enhanced Yields : To overcome the 50% yield limitation of a standard kinetic resolution, a dynamic kinetic resolution (DKR) can be employed.[10][11] This involves the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. This is typically achieved by adding a compatible racemization catalyst, such as a ruthenium complex, to the reaction mixture.[10][11]
Figure 2. The principle of Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is continuously racemized back to the starting racemic mixture.
Conclusion
The enzymatic kinetic resolution of racemic α-Methyl-(3-benzyloxy)benzyl alcohol using Candida antarctica lipase B is a highly efficient, selective, and environmentally friendly method for obtaining its enantiomers in high purity. The mild reaction conditions, the ease of product separation, and the recyclability of the immobilized enzyme make this a scalable and industrially viable process. By carefully controlling the reaction parameters and employing robust analytical techniques, researchers and drug development professionals can confidently produce the chiral building blocks necessary for the synthesis of advanced pharmaceutical compounds.
References
- Determining the Enantiomeric Excess of Chiral Alcohols: Applic
- 18.
- Click reaction-aided enzymatic kinetic resolution of secondary alcohols - RSC Publishing.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- Chiral ester synthesis by transesterific
- An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC - PubMed Central.
- Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
- Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization | Industrial & Engineering Chemistry Research - ACS Public
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
- Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols | Journal of the American Chemical Society - ACS Public
- Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO.
- Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR.
- Enzymatic reaction of transesterification of oils with alcohol to produce fatty acid esters (biodiesel).
- Transesterific
- Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - MDPI.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google P
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
- Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
- RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL.
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- 1. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
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- 4. mdpi.com [mdpi.com]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude α-Methyl-(3-benzyloxy)benzyl alcohol
Document ID: TSC-P228-V1 Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for the purification of α-Methyl-(3-benzyloxy)benzyl alcohol (MW: 228.29 g/mol , CAS: 320727-36-4).[1][2] This document is designed for researchers, synthetic chemists, and drug development professionals who are encountering challenges in obtaining this tertiary alcohol in high purity after synthesis. Typically prepared via the Grignard reaction between 3-benzyloxyacetophenone and a methylmagnesium halide, the crude product often contains a mixture of unreacted starting materials, reagents, and reaction byproducts.[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Logical Workflow for Purification Strategy
The selection of an appropriate purification strategy is paramount. The decision process is not arbitrary and should be guided by an initial analysis of the crude material. The following workflow provides a logical path from crude product to purified compound.
Caption: General decision workflow for purifying crude α-Methyl-(3-benzyloxy)benzyl alcohol.
Troubleshooting & Frequently Asked Questions (FAQs)
Section 1: Common Impurities and Their Removal
Question 1: My crude ¹H NMR spectrum shows a significant amount of unreacted 3-benzyloxyacetophenone. What is the most efficient way to remove it?
Answer: The most effective method for removing the starting ketone is flash column chromatography on silica gel. The key to this separation lies in the polarity difference between the starting material and the product. The product, α-Methyl-(3-benzyloxy)benzyl alcohol, contains a tertiary hydroxyl group, making it significantly more polar than the starting ketone.
-
Causality: The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, leading to stronger interactions with the polar silica gel stationary phase. The ketone's carbonyl group is only a hydrogen bond acceptor, resulting in weaker interactions and faster elution.
-
Recommended Action: Utilize a solvent system of ethyl acetate (EtOAc) in hexanes. Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) to elute non-polar byproducts. Gradually increase the polarity (e.g., to 15-25% EtOAc) to first elute the less polar 3-benzyloxyacetophenone, followed by the more polar desired alcohol. Monitor the fractions by Thin Layer Chromatography (TLC).[4]
Question 2: I observe a byproduct with a similar Rf to my product on the TLC plate. What could it be and how do I separate it?
Answer: A byproduct with similar polarity could be a dimer formed from a Wurtz-type coupling of the Grignard reagent or a reduction product if your Grignard reagent has β-hydrogens. However, with a methyl Grignard, the most likely culprit for a similarly polar impurity is often residual 3-benzyloxybenzyl alcohol, a potential precursor or related substance.[5]
If the byproduct is inseparable by standard chromatography, consider these advanced strategies:
-
Recrystallization: This technique purifies based on differences in solubility and crystal lattice packing. Even compounds with similar polarities can often be separated if one crystallizes preferentially. See the detailed protocol in the next section.
-
Preparative HPLC: For high-value, small-scale purifications, reverse-phase High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds.[6][7]
-
Derivatization: As a last resort, you can temporarily derivatize the alcohol (e.g., as a silyl ether), which will significantly change its polarity. After chromatographic separation of the derivatized compound, the protecting group can be removed to yield the pure alcohol.
Section 2: Challenges with Crystallization
Question 3: I am trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[8] This is a common problem, especially when significant impurities are present, as they can depress the melting point of the mixture.
Troubleshooting Flowchart for "Oiling Out":
Caption: Step-by-step troubleshooting for when a compound "oils out" during crystallization.
-
Explanation of Steps:
-
Add More Solvent: The solution may be too concentrated, causing the solute to precipitate too quickly at a high temperature. Adding more of the "good" solvent (the one it dissolves well in) keeps it in solution longer, allowing it to cool to a lower temperature before saturation is reached.[8]
-
Slow Cooling: Rapid cooling favors precipitation over crystallization. Insulate the flask to allow slow, controlled cooling, which gives the molecules time to orient themselves into an ordered crystal lattice.
-
Scratching/Seeding: Scratching the inside of the flask with a glass rod creates microscopic imperfections that can serve as nucleation sites for crystal growth. If you have a pure sample, adding a tiny "seed" crystal can also initiate crystallization.
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Refer to the solvent selection table below.
-
Question 4: How do I choose the best solvent system for recrystallizing α-Methyl-(3-benzyloxy)benzyl alcohol?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9] The principle of "like dissolves like" is a good starting point. Your target molecule has aromatic rings (non-polar character) and a hydroxyl group (polar character), giving it intermediate polarity.
A mixed-solvent system is often highly effective.[10] In this approach, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.[11]
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Type | Boiling Point (°C) | Rationale & Comments |
| Toluene / Hexanes | Mixed | Toluene: 111, Hexane: ~69 | Excellent Choice. Toluene effectively dissolves the aromatic compound at high temperatures.[10] Hexane acts as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate / Hexanes | Mixed | EtOAc: 77, Hexane: ~69 | A common, effective system for moderately polar compounds. Provides a good polarity balance.[12] |
| Isopropanol / Water | Mixed | IPA: 82, Water: 100 | Good for polar compounds. The alcohol solubilizes the compound, and water acts as the anti-solvent. Use with caution to avoid oiling out. |
| Ethanol | Single | 78 | A good general-purpose polar solvent. May require cooling to low temperatures (0 to -20 °C) to maximize yield.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product mass of approximately 5 grams containing the starting ketone as the major impurity.
-
Slurry Preparation:
-
In a beaker, dissolve ~5 g of the crude oil/solid in a minimal amount of dichloromethane (DCM) or 20% EtOAc/hexanes.
-
Add 10-15 g of silica gel and mix to form a free-flowing powder, removing the solvent by rotary evaporation. This dry-loading method generally results in better separation.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter).
-
Pack the column with silica gel (~150-200 g) as a slurry in 100% hexanes. Ensure a flat, stable bed of silica.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded silica to the top of the packed column.
-
Begin elution with 100% hexanes, then switch to 5% EtOAc in hexanes.
-
Increase the solvent polarity stepwise or via a gradient, for example:
-
500 mL of 5% EtOAc/hexanes (elutes non-polar impurities).
-
1000 mL of 15% EtOAc/hexanes (should elute the 3-benzyloxyacetophenone).
-
1000 mL of 25% EtOAc/hexanes (should elute the desired product).
-
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 20-30 mL each) throughout the elution process.
-
Analyze fractions by TLC using a 25% EtOAc/hexanes mobile phase and visualize under UV light (254 nm).
-
Combine the pure fractions containing the product (typically with an Rf of ~0.3-0.4 in this system) and remove the solvent under reduced pressure to yield the purified alcohol.
-
Protocol 2: Recrystallization from a Toluene/Hexane System
This protocol is ideal for material that is already substantially pure (>85%) but requires final polishing to remove minor impurities.
-
Dissolution:
-
Place the crude α-Methyl-(3-benzyloxy)benzyl alcohol (e.g., 5 g) into a 100 mL Erlenmeyer flask equipped with a stir bar.
-
Add toluene in small portions (starting with ~15 mL) while heating the mixture gently (e.g., in a 60-70 °C water bath) with stirring.
-
Continue adding the minimum amount of hot toluene required to fully dissolve the solid.
-
-
Inducing Crystallization:
-
Remove the flask from the heat and allow it to cool slightly.
-
Slowly add hexanes dropwise from a pipette while stirring. Continue adding until a faint, persistent cloudiness (turbidity) appears.
-
Gently reheat the mixture until it becomes a clear solution again.
-
-
Crystal Growth:
-
Cover the mouth of the flask with a watch glass or loosely with foil.
-
Place the flask on a benchtop where it will not be disturbed and allow it to cool slowly to room temperature. For best results, place it inside an insulated container (e.g., a beaker packed with glass wool).
-
Once at room temperature, you can place the flask in an ice bath or refrigerator (4 °C) for 1-2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the pure, crystalline product.
-
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]
-
A-Star Research. (n.d.). alpha-Methyl-(3-benzyloxy)benzyl alcohol. Retrieved from [Link]
- Jacq, J., & Poilane, G. (1970). Process for the purification of benzyl alcohol. U.S. Patent 3,523,978.
-
Maiyam Group. (2026). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
CCDC. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization of the benzyl electrophiles. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 1700-30-7: 3-Benzyloxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 6. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing α-Methyl-(3-benzyloxy)benzyl Alcohol Synthesis
Welcome to the technical support center for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the successful synthesis of this important pharmaceutical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare α-Methyl-(3-benzyloxy)benzyl alcohol?
A1: There are two primary and highly effective synthetic pathways:
-
Grignard Reaction: This involves the reaction of 3-benzyloxybenzaldehyde with a methylmagnesium halide (e.g., MeMgBr or MeMgI). This is a direct and often high-yielding approach.
-
Reduction of 3-Benzyloxyacetophenone: This route utilizes a ketone as the precursor and reduces it to the desired secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, often related to reagent quality, reaction conditions, and workup procedures.[3][4][5] Key areas to investigate include:
-
Reagent Purity: Impurities in starting materials, especially the aldehyde or ketone, can lead to side reactions. Ensure the purity of your 3-benzyloxybenzaldehyde or 3-benzyloxyacetophenone.
-
Solvent and Atmosphere: Both Grignard and reduction reactions are sensitive to moisture. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent quenching of the reagents.[4]
-
Reaction Temperature: Inadequate temperature control can either slow the reaction to a halt or promote the formation of byproducts.
-
Workup and Purification Losses: Significant product loss can occur during aqueous workup, extractions, and column chromatography.[3][4]
Q3: I am observing significant byproduct formation. What are these impurities and how can I minimize them?
A3: The nature of the byproducts will depend on your chosen synthetic route.
-
In Grignard Reactions: A common byproduct is the Wurtz coupling product (ethane in the case of methyl Grignard). This is often due to localized overheating or the presence of certain impurities. Over-addition of the Grignard reagent can also lead to side reactions with the product.
-
In Reduction Reactions: Incomplete reduction will leave unreacted ketone in your product mixture. Conversely, over-reduction is not a concern with NaBH₄ and LiAlH₄ for this substrate. Impurities in the starting ketone can also be carried through the reaction.
To minimize byproducts, ensure slow, controlled addition of reagents, maintain optimal reaction temperatures, and use high-purity starting materials.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction of 3-Benzyloxybenzaldehyde
Low yields in this reaction are a frequent challenge. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol.
In-depth Analysis and Solutions:
-
Reagent Quality:
-
3-Benzyloxybenzaldehyde: This starting material can oxidize over time to 3-benzyloxybenzoic acid. The presence of this acid will quench the Grignard reagent, significantly reducing the yield. It is advisable to purify the aldehyde by distillation or flash chromatography if its purity is questionable.
-
Grignard Reagent: The concentration of commercially available Grignard reagents can decrease over time. It is best practice to titrate the Grignard solution before use to determine its exact molarity. Alternatively, freshly prepare the Grignard reagent from magnesium turnings and methyl iodide.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water will rapidly destroy the Grignard reagent. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).
-
Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic. Maintain the reaction temperature at 0 °C during the addition to minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
-
Workup and Purification:
-
Quenching: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with water directly, as this can be too vigorous.
-
Extraction: The product is soluble in common organic solvents like ethyl acetate and dichloromethane. Perform multiple extractions from the aqueous layer to ensure complete recovery of the product.
-
Issue 2: Incomplete Reduction of 3-Benzyloxyacetophenone
If you are observing unreacted starting material in your final product, the reduction reaction has not gone to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the incomplete reduction of 3-benzyloxyacetophenone.
In-depth Analysis and Solutions:
-
Reducing Agent:
-
Sodium Borohydride (NaBH₄): This reagent is relatively stable but can degrade with improper storage. Use a fresh bottle if the current one is old or has been exposed to moisture.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and moisture-sensitive reducing agent. It should be handled with extreme care under an inert atmosphere.
-
-
Stoichiometry: While the stoichiometry of the reaction is 1:1 (ketone to hydride), it is common practice to use a slight excess of the reducing agent (1.1 to 1.5 equivalents) to ensure complete conversion.
-
Reaction Time and Temperature:
-
Reductions with NaBH₄ in methanol or ethanol are typically complete within a few hours at room temperature. If the reaction is sluggish, gentle warming (to 40-50 °C) can increase the rate.
-
Reactions with LiAlH₄ in THF or diethyl ether are usually rapid, even at 0 °C.
-
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol details the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol from 3-benzyloxybenzaldehyde and methylmagnesium bromide.
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of nitrogen.
-
Reagent Charging: To the flask, add a 3.0 M solution of methylmagnesium bromide in diethyl ether (1.1 equivalents).
-
Aldehyde Addition: Dissolve 3-benzyloxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Reduction of 3-Benzyloxyacetophenone
This protocol outlines the reduction of 3-benzyloxyacetophenone using sodium borohydride.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask, add 3-benzyloxyacetophenone (1.0 equivalent) and methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Synthetic Route | Reducing/Grignard Agent | Solvent | Temperature | Reaction Time | Typical Yield |
| Grignard | MeMgBr | Diethyl Ether | 0 °C to RT | 3 hours | 85-95% |
| Reduction | NaBH₄ | Methanol | 0 °C to RT | 3 hours | 90-98% |
| Reduction | LiAlH₄ | THF | 0 °C | 1 hour | >95% |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
- Google Patents. (n.d.). US3966749A - Novel synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols, the pharmaceutically acceptable acid addition salts thereof and intermediate useful in the preparation thereof.
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
Reddit. (2018). Common ways to lose product and reduce yield? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP3492448B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
- Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.
-
PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. Retrieved from [Link]
- Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
-
Royal Society of Chemistry. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. Retrieved from [Link]
- Google Patents. (n.d.). CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol.
-
ResearchGate. (n.d.). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of α-Methyl-(3-benzyloxy)benzyl Alcohol
Welcome to the Technical Support Center for the synthesis of α-methyl-(3-benzyloxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important intermediate. Our goal is to provide you with the technical expertise and practical insights necessary to optimize your synthetic protocols, ensure the integrity of your results, and streamline your development timelines.
Introduction to the Synthesis and Potential Challenges
The synthesis of α-methyl-(3-benzyloxy)benzyl alcohol is typically achieved through two primary routes:
-
Grignard Reaction: The nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to 3-benzyloxybenzaldehyde.
-
Reduction Reaction: The reduction of 3'-benzyloxyacetophenone using a hydride reducing agent such as sodium borohydride (NaBH₄).
While both routes are effective, they are not without their challenges. The formation of side products can complicate purification, reduce yields, and potentially compromise the quality of the final compound. This guide will address the most common issues encountered in both synthetic pathways, providing clear, actionable solutions.
Troubleshooting Guide & FAQs
Section 1: Grignard Reaction Route
The Grignard reaction is a powerful tool for carbon-carbon bond formation, but its success is highly dependent on meticulous experimental technique.[1] The high reactivity of the Grignard reagent makes it susceptible to various side reactions.
Answer:
This is a very common issue. The high molecular weight impurity is likely a biphenyl-type dimer, formed through a Wurtz-type coupling reaction .[2][3]
Mechanism of Formation:
The Wurtz-type coupling occurs when the Grignard reagent (methylmagnesium bromide) reacts with the starting material, 3-benzyloxybenzaldehyde, or more commonly, if an aryl halide was used to prepare a different Grignard reagent, with the unreacted aryl halide.[3] The formation of this biphenyl side product is particularly favored at elevated temperatures and high local concentrations of the reactants.[2]
// Nodes A [label="3-Benzyloxybenzaldehyde"]; B [label="Methylmagnesium\nBromide (CH₃MgBr)"]; C [label="α-Methyl-(3-benzyloxy)benzyl alcohol\n(Desired Product)"]; D [label="Wurtz-type Coupling\nSide Reaction", fillcolor="#EA4335"]; E [label="Biphenyl Dimer Impurity", fillcolor="#EA4335"];
// Edges A -> C [label="1. Reaction"]; B -> C [label="2. H₃O⁺ workup"]; A -> D [label="Reacts with\nGrignard Reagent", color="#EA4335"]; B -> D [color="#EA4335"]; D -> E [label="Forms", color="#EA4335"]; }
Caption: Grignard Reaction Pathway and Wurtz Coupling Side Reaction.Troubleshooting and Prevention:
| Strategy | Causality and Explanation |
| Slow, Controlled Addition | Rapid addition of the Grignard reagent to the aldehyde can create localized areas of high concentration, promoting the Wurtz coupling. A slow, dropwise addition using a syringe pump or dropping funnel ensures that the Grignard reagent reacts preferentially with the carbonyl group of the aldehyde. |
| Temperature Control | The Grignard reaction is exothermic. Maintaining a low reaction temperature (typically 0 °C to -20 °C) is crucial to minimize the rate of the Wurtz coupling side reaction. |
| Use of Anhydrous Conditions | Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Grignard reagent, reducing the yield and potentially leading to other side reactions.[1] |
| High-Quality Magnesium | When preparing the Grignard reagent in-situ, use high-purity, activated magnesium turnings to ensure efficient formation of the organometallic species and minimize unreacted starting halides that can participate in Wurtz coupling. |
Purification:
If the biphenyl impurity has formed, it can typically be separated from the desired alcohol by silica gel column chromatography . The less polar biphenyl dimer will elute before the more polar alcohol product.
Answer:
This strongly suggests the presence of acidic protons in your reaction system, which are quenching the Grignard reagent.
Potential Sources of Acidic Protons:
-
Water: As mentioned, even trace amounts of water will react with the Grignard reagent.
-
Unreacted Starting Material for Grignard Reagent: If you prepared the Grignard reagent from an alcohol, any unreacted alcohol will quench the reagent.
-
Acidic Impurities in the Aldehyde: The starting 3-benzyloxybenzaldehyde can oxidize over time to 3-benzyloxybenzoic acid, especially if not stored properly.[4]
Troubleshooting and Prevention:
-
Strict Anhydrous Technique: Re-evaluate your procedure for drying glassware and solvents.
-
Purify the Aldehyde: If the 3-benzyloxybenzaldehyde has been stored for an extended period, consider purifying it by recrystallization or column chromatography before use. A simple check for acidic impurities can be done by dissolving a small amount in an organic solvent and washing with a sodium bicarbonate solution; effervescence indicates the presence of acid.
-
Titrate the Grignard Reagent: Before starting the reaction with the aldehyde, it is good practice to titrate a small aliquot of your Grignard solution to determine its exact concentration. This will ensure you are using the correct stoichiometry.
Section 2: Reduction Reaction Route
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and ease of handling.[5]
Answer:
Incomplete reduction is a common issue and can usually be addressed by optimizing the reaction conditions.
Potential Causes for Incomplete Reduction:
-
Insufficient Reducing Agent: The stoichiometry of the reaction requires at least 0.25 equivalents of NaBH₄ per equivalent of ketone (as NaBH₄ can deliver four hydride ions). However, in practice, it is common to use a larger excess to ensure complete conversion.
-
Low Reaction Temperature: While NaBH₄ reductions can often be performed at room temperature, some less reactive ketones may require gentle heating to proceed at a reasonable rate.
-
Decomposition of NaBH₄: Sodium borohydride can slowly react with the protic solvent (e.g., methanol or ethanol) used for the reaction, especially at higher temperatures or over long reaction times.
// Nodes A [label="3'-Benzyloxyacetophenone"]; B [label="Sodium Borohydride\n(NaBH₄)"]; C [label="α-Methyl-(3-benzyloxy)benzyl alcohol\n(Desired Product)"]; D [label="Incomplete Reduction", fillcolor="#FBBC05"]; E [label="Unreacted Starting Material", fillcolor="#FBBC05"];
// Edges A -> C [label="Reduction"]; B -> C; A -> D [label="Leads to", color="#FBBC05"]; D -> E [label="Results in", color="#FBBC05"]; }
Caption: Reduction of 3'-Benzyloxyacetophenone and the Issue of Incomplete Reaction.Troubleshooting and Optimization:
| Strategy | Causality and Explanation |
| Increase Stoichiometry of NaBH₄ | Gradually increase the equivalents of NaBH₄ used (e.g., from 1.5 to 2.5 equivalents) to ensure there is sufficient hydride to reduce all of the starting ketone. |
| Monitor the Reaction | Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will give you a clear indication of when the reaction is complete and prevent premature workup. |
| Increase Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 30-40 °C. Be mindful that higher temperatures can accelerate the decomposition of NaBH₄. |
| Choice of Solvent | Protic solvents like ethanol or methanol are typically used for NaBH₄ reductions. Ensure the solvent is of good quality and anhydrous if possible, although NaBH₄ is more tolerant to protic solvents than LiAlH₄. |
Purification:
Unreacted 3'-benzyloxyacetophenone can be separated from the more polar alcohol product using silica gel column chromatography .
Answer:
It is highly unlikely that the benzyl ether would be cleaved under standard sodium borohydride reduction conditions.
Explanation:
Sodium borohydride is a mild and selective reducing agent.[5] It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups such as esters, carboxylic acids, and ethers.[6] The benzyl ether linkage is stable to NaBH₄.
However, if you were to use a much stronger and less selective reducing agent like Lithium Aluminum Hydride (LiAlH₄), the risk of side reactions, including potential cleavage of the benzyl ether under harsh workup conditions, would be higher. For the reduction of 3'-benzyloxyacetophenone, NaBH₄ is the preferred reagent due to its selectivity and safer handling.[6]
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for assessing the purity of your α-methyl-(3-benzyloxy)benzyl alcohol and identifying any side products.
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and effective method for monitoring reaction progress and for preliminary purity assessment. The starting materials (3-benzyloxybenzaldehyde or 3'-benzyloxyacetophenone) are less polar than the product alcohol and will have a higher Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the final product and can be used to detect and quantify trace impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and confirming the molecular weight of the product and side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for the identification of impurities. The chemical shifts of the protons and carbons in the product will be distinct from those in the starting materials and potential side products.[9][10][11] |
Experimental Protocols
Protocol 1: Purification of α-Methyl-(3-benzyloxy)benzyl alcohol by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more polar alcohol product.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α-methyl-(3-benzyloxy)benzyl alcohol.
References
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Last updated March 16, 2024. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Published January 13, 2016. [Link]
-
Asymmetric reduction of acetophenone catalyzed by immobilized carrots. ResearchGate. Accessed January 20, 2026. [Link]
-
Grignard troubleshoot. Reddit. Published March 29, 2015. [Link]
-
Scheme.1. The reduction of acetophenone and the hydrolysis of... ResearchGate. Accessed January 20, 2026. [Link]
-
Chemical shifts. University of Cambridge. Accessed January 20, 2026. [Link]
-
Studies on the hydrogenolysis of benzyl ethers. ResearchGate. Accessed January 20, 2026. [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Accessed January 20, 2026. [Link]
-
The reduction of substituted acetophenones by sodium borohydride. Sci-Hub. Accessed January 20, 2026. [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Accessed January 20, 2026. [Link]
-
Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. Scribd. Accessed January 20, 2026. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Accessed January 20, 2026. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Published October 14, 2011. [Link]
-
NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. Accessed January 20, 2026. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Accessed January 20, 2026. [Link]
-
NaBH4 & LiAlH4 Reductions (IOC 23). YouTube. Published May 21, 2022. [Link]
-
Wurtz coupling. Reddit. Published July 8, 2025. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. A thesis submitted to the Department of Pharmacy, BRAC University. Accessed January 20, 2026. [Link]
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- 11. scribd.com [scribd.com]
Technical Support Center: Alpha-Methyl-(3-benzyloxy)benzyl alcohol Reactions
A Senior Application Scientist's Guide to Synthesis, Further Reactions, and Troubleshooting
Welcome to the technical support center for alpha-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. As a chiral secondary benzylic alcohol, it serves as a key building block, but its synthesis and subsequent reactions can present unique challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.
Part 1: Synthesis of this compound
The two most common routes to this alcohol are the nucleophilic addition of a methyl group to 3-benzyloxybenzaldehyde (typically via a Grignard reagent) and the reduction of 3-benzyloxyacetophenone. Each pathway has its own set of potential pitfalls.
FAQ: Synthesis via Grignard Reaction
Question: My Grignard reaction between 3-benzyloxybenzaldehyde and a methyl Grignard reagent (MeMgBr or MeMgI) is failing to initiate or giving very low yields. What's going wrong?
Answer: This is a classic and frequent issue in organometallic chemistry. The success of a Grignard reaction hinges on the complete exclusion of proton sources and the proper activation of the magnesium metal.[5]
-
Causality & Explanation: Grignard reagents are potent bases and will react preferentially with any acidic protons present—most commonly water—before adding to the carbonyl electrophile.[5] This acid-base quenching reaction is significantly faster than the desired nucleophilic addition.[5] Even atmospheric moisture is sufficient to destroy the reagent.[6]
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: All glassware must be scrupulously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).[7]
-
Solvent Purity: Use freshly distilled anhydrous solvents. Tetrahydrofuran (THF) is a common choice as it effectively solvates and stabilizes the Grignard reagent.[7] Ensure it is free of peroxides, which can be both an explosion hazard and an inhibitor of the reaction.
-
Reagent Quality: Use fresh, high-quality magnesium turnings. If the magnesium appears dull or oxidized, it may require activation. This can be achieved by adding a small crystal of iodine, which etches the magnesium surface, exposing fresh metal.[7] The disappearance of the iodine color is an indicator of activation.
-
Initiation Technique: Add a small amount of your methyl halide (e.g., methyl iodide) to the magnesium in a minimal amount of solvent. Gentle warming or sonication can help initiate the reaction, often indicated by subtle bubbling on the metal surface or a gentle exotherm. Once initiated, the remaining halide, diluted in solvent, should be added dropwise to maintain a gentle reflux.
-
Question: I'm observing significant byproducts in my Grignard reaction, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize them?
Answer: The primary side reaction to be aware of is Wurtz coupling, which results in the formation of ethane from the methyl Grignard reagent.
-
Causality & Explanation: The Wurtz-type coupling occurs when the Grignard reagent reacts with the unreacted methyl halide. This is more prevalent if the local concentration of the alkyl halide becomes too high.
-
Minimization Strategies:
-
Controlled Addition: Add the methyl halide solution dropwise to the magnesium suspension. This ensures that the halide reacts with the magnesium to form the Grignard reagent before it has a chance to react with already-formed reagent.
-
Proper Stirring: Ensure vigorous stirring to quickly disperse the added halide and bring it into contact with the magnesium surface.
-
A diagram illustrating the primary reaction and the key side reaction is provided below.
Caption: Grignard synthesis pathway and common side reactions.
FAQ: Synthesis via Reduction of 3-Benzyloxyacetophenone
Question: I am attempting to reduce 3-benzyloxyacetophenone with sodium borohydride (NaBH₄), but the reaction is slow or incomplete. How can I improve this?
Answer: While NaBH₄ is a mild and selective reducing agent, its reactivity can be influenced by solvent and temperature.[8]
-
Causality & Explanation: The reduction of ketones is generally slower than that of aldehydes.[8] The hydride delivery from the borohydride complex is the rate-determining step. Protic solvents like methanol or ethanol are typically used and participate in the mechanism, accelerating the reduction compared to aprotic solvents.
-
Troubleshooting Steps:
-
Solvent Choice: Methanol is often more effective than ethanol for NaBH₄ reductions as it can better stabilize the transition state.
-
Temperature: While often run at 0°C to room temperature for control, gently warming the reaction to 40-50°C can significantly increase the reaction rate if you are not seeing full conversion. Monitor by TLC to avoid potential side reactions.
-
Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common practice to use a stoichiometric excess (1.5 to 2 equivalents) to ensure the reaction goes to completion, accounting for any reaction with the solvent or trace water.[9]
-
pH Control: The reaction is typically run under neutral or slightly basic conditions. Do not acidify the reaction mixture until the reduction is complete, as NaBH₄ decomposes rapidly in acidic media.
-
Question: During the reduction of 3-benzyloxyacetophenone, I'm observing cleavage of the benzyl ether protecting group. How can I prevent this?
Answer: Benzyl ether cleavage during reduction is typically associated with harsher reducing agents or catalytic hydrogenation conditions, but it can occur if the reaction conditions are not well-controlled.
-
Causality & Explanation: The benzyl C-O bond can be susceptible to hydrogenolysis. While this is the primary mechanism for deprotection with Pd/C and H₂, using overly harsh hydride reagents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, or having trace acid impurities that could generate strong Lewis acids, might compromise the benzyl ether.
-
Prevention Strategies:
-
Use a Mild Reagent: Sodium borohydride (NaBH₄) is the preferred choice as it is a mild reducing agent that will selectively reduce the ketone without typically affecting the benzyl ether.[8] Avoid LiAlH₄ unless absolutely necessary and, if so, run the reaction at low temperatures (e.g., -78°C to 0°C).
-
Avoid Catalytic Hydrogenation: Do not attempt to reduce the ketone using H₂ and a metal catalyst (like Pd, Pt, or Ni) at this stage, as this is a standard method for removing benzyl ethers and will certainly lead to the deprotected diol.[10][11]
-
Part 2: Further Reactions & Transformations
Once synthesized, the secondary alcohol can be used in various downstream reactions, most commonly oxidation back to the ketone or deprotection of the benzyl ether.
FAQ: Oxidation to 3-Benzyloxyacetophenone
Question: My oxidation of this compound is sluggish, and I'm recovering starting material. How can I achieve full conversion?
Answer: The oxidation of secondary alcohols can be sensitive to the choice of oxidant and reaction conditions.
-
Causality & Explanation: The mechanism of oxidation involves the removal of the hydroxyl proton and the benzylic proton. The strength of the oxidant dictates the reaction rate. Milder oxidants may require longer reaction times or elevated temperatures.
-
Recommended Oxidants & Conditions:
| Oxidant | Typical Conditions | Notes |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | A mild and reliable option that stops at the ketone.[12] The chromium byproducts can sometimes complicate purification. |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | A very mild and highly efficient oxidant. The reaction is often fast (1-3 hours). |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Excellent for sensitive substrates, but requires careful temperature control and handling of malodorous reagents. |
| Chromic Acid (Jones Reagent) | Acetone, 0°C to RT | A strong oxidant.[12] Care must be taken to avoid over-oxidation or side reactions on other parts of the molecule.[13] |
-
Troubleshooting: If using a mild reagent like PCC or DMP and seeing incomplete reaction, ensure the reagent is fresh and active. You can also slightly increase the equivalents of the oxidant (e.g., from 1.1 to 1.5 eq).
FAQ: Deprotection of the Benzyl Ether
Question: I am trying to remove the benzyl group via catalytic hydrogenation (Pd/C, H₂), but the reaction is not proceeding. What are the common inhibitors?
Answer: Catalytic hydrogenation is a powerful technique, but the catalyst is easily "poisoned" by certain functional groups or impurities.
-
Causality & Explanation: The palladium catalyst works by adsorbing both hydrogen and the substrate onto its surface. Catalyst poisons are substances that bind strongly to the palladium surface, blocking active sites and preventing the reaction from occurring.
-
Common Poisons & Solutions:
-
Sulfur Compounds: Even trace amounts of sulfur (from thiols, thioethers, or residual DMSO) can completely deactivate the catalyst. Ensure all reagents and solvents are sulfur-free.
-
Halides: If the molecule was synthesized using organohalide precursors, residual halide ions can inhibit the catalyst. Purifying the substrate thoroughly before hydrogenation is critical.
-
Strongly Coordinating Groups: Amines and other Lewis basic groups can sometimes coordinate to the catalyst and slow the reaction. Adding a small amount of mild acid (like acetic acid) can sometimes help by protonating the inhibiting group.
-
Catalyst Quality: Ensure the Pd/C catalyst is not old or deactivated. Using a freshly opened bottle or a more active catalyst formulation (e.g., Pearlman's catalyst, Pd(OH)₂/C) can be effective.
-
Question: Are there alternative methods for benzyl ether deprotection if my molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups)?
Answer: Yes, several methods avoid the use of H₂ gas and are compatible with other sensitive functional groups.
-
Causality & Explanation: These methods rely on chemical oxidation or Lewis/Brønsted acidity rather than catalytic reduction.
-
Alternative Deprotection Methods:
| Method | Reagents | Notes |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Particularly effective for p-methoxybenzyl (PMB) ethers, but can also work for standard benzyl ethers, sometimes requiring photoirradiation.[14] |
| Strong Acid Cleavage | TFA (Trifluoroacetic acid), HBr | This method is harsh and only suitable for substrates that can withstand strong acidic conditions.[14] |
| Transfer Hydrogenation | Pd/C, Ammonium Formate or 1,4-Cyclohexadiene | This technique generates hydrogen in situ from a donor molecule, which can sometimes offer different selectivity and milder conditions than using H₂ gas directly.[11][14] |
Part 3: Purification, Characterization, and Safety
FAQ: Purification & Characterization
Question: What is the best method to purify this compound?
Answer: For lab-scale synthesis, flash column chromatography on silica gel is the most common and effective method.
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute your product. The starting aldehyde/ketone is less polar, while the product alcohol is more polar.
-
TLC Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) will also readily visualize the alcohol product.
Question: How should I store this compound?
Answer: The compound should be stored in a tightly sealed container in a cool, dry place.[1] While relatively stable, secondary benzylic alcohols can be susceptible to slow air oxidation over long periods, potentially forming the corresponding ketone. Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term storage to maintain high purity.
FAQ: Safety
Question: What are the critical safety precautions when performing a Grignard reaction?
Answer: Organometallic reagents like Grignards are highly reactive and require specific handling procedures.[6]
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques to prevent quenching and potential fire hazards.[15][16]
-
Anhydrous Solvents: Grignard reagents react violently with water.[6] Use only anhydrous solvents.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile gloves).[17][18]
-
Quenching: Quench the reaction carefully and slowly by adding the reaction mixture to a cooled (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add water directly to the concentrated Grignard solution, as this can cause a violent, uncontrolled reaction.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a bucket of sand nearby. NEVER use a water or CO₂ extinguisher on an organometallic fire. [6]
A logical troubleshooting workflow for a failing Grignard reaction is outlined below.
Caption: Troubleshooting logic for Grignard reaction failures.
References
- Skopec, M. M., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
- Skopec, M. M., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. PubMed.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Google Patents. (n.d.).
- Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
- SynHet. (n.d.). This compound.
- Journal of Chemical Education. (2022).
- PrepChem.com. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Sigma-Aldrich. (2025).
- Reddit. (2021).
- Sciencemadness Discussion Board. (2007).
- Master Organic Chemistry. (2018).
- Journal of the American Chemical Society. (2019).
- Wikipedia. (n.d.). Benzyl alcohol.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 320727-36-4.
- Chemistry LibreTexts. (2024). 17.
- PubMed. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.
- University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction.
- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
- Supporting Information. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds.
- Apollo Scientific. (n.d.). 320727-36-4 Cas No. | this compound.
- Google Patents. (n.d.). US3966749A - Novel synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols...
- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Cytiva. (2020).
- Chemical Science (RSC Publishing). (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- Sigma-Aldrich. (n.d.). 3-(benzyloxymethyl)-alpha-(tert-butyl)benzyl alcohol.
- Journal of Physics: Conference Series. (n.d.).
- PrepChem.com. (n.d.). Synthesis of (a) 3-Phenoxy-α-vinyl-benzyl alcohol.
- ChemicalBook. (n.d.). ALPHA-METHYLBENZYL ALCOHOL(13323-81-4) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone.
- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- SciELO. (2005). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
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Technical Support Center: Enhancing Enantioselectivity with α-Methyl-(3-benzyloxy)benzyl alcohol
Last Updated: January 21, 2026
Introduction
Welcome to the technical support center for α-Methyl-(3-benzyloxy)benzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile chiral auxiliary to achieve high levels of enantioselectivity in their synthetic routes. While modern asymmetric catalysis has made significant strides, chiral auxiliaries remain a reliable and often superior method for many transformations, offering high selectivity and dependability.[1][2]
α-Methyl-(3-benzyloxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical agents, serves as a powerful tool in asymmetric synthesis.[3][4] Its unique structural features allow for effective stereochemical control in a variety of reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental outcomes.
Core Concept: The Role of the Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of α-Methyl-(3-benzyloxy)benzyl alcohol lies in its ability to create a sterically defined environment that favors the approach of reagents from a specific face of the molecule.
Troubleshooting Guide
This section addresses common issues encountered when using α-Methyl-(3-benzyloxy)benzyl alcohol as a chiral auxiliary. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (e.e.)
Potential Cause 1: Incorrect Stoichiometry of Reagents
-
Explanation: The ratio of the substrate-auxiliary conjugate to the reagent (e.g., organometallic nucleophile, enolate) is critical. An excess of the achiral reagent can lead to a non-selective background reaction, thereby reducing the overall enantioselectivity.
-
Solution: Carefully control the stoichiometry. A slow addition of the reagent to the reaction mixture can help maintain a low concentration of the reactive species and favor the diastereoselective pathway. Titrate organometallic reagents prior to use to determine their exact concentration.
Potential Cause 2: Suboptimal Reaction Temperature
-
Explanation: Diastereoselective reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower e.e.
-
Solution: Perform a temperature screening study. Start at a low temperature (e.g., -78 °C for many organolithium additions) and incrementally increase it to find the optimal balance between reaction rate and selectivity.
Potential Cause 3: Inappropriate Solvent Choice
-
Explanation: The solvent can influence the conformation of the substrate-auxiliary complex and the aggregation state of the reagent. A non-coordinating solvent may be required to maximize the steric influence of the auxiliary.
-
Solution: Evaluate a range of solvents with varying polarities and coordinating abilities. For instance, in reactions involving lithium enolates, a switch from a coordinating solvent like THF to a non-coordinating one like toluene can sometimes enhance diastereoselectivity.
Potential Cause 4: Presence of Impurities
-
Explanation: Water or other protic impurities can quench organometallic reagents and interfere with the reaction. Lewis acidic or basic impurities can also alter the course of the reaction by coordinating to the substrate or reagent.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents and purified reagents.
Issue 2: Poor Chemical Yield
Potential Cause 1: Steric Hindrance
-
Explanation: The bulky nature of the α-Methyl-(3-benzyloxy)benzyl alcohol auxiliary, while essential for stereocontrol, can sometimes impede the approach of the reagent, leading to a sluggish reaction and low yield.
-
Solution: Consider using a less sterically demanding reagent if possible. Alternatively, increasing the reaction time or temperature may be necessary, but be mindful of the potential impact on enantioselectivity (see Issue 1).
Potential Cause 2: Incomplete Reaction
-
Explanation: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, a careful increase in temperature or the addition of a catalytic amount of an activating agent (if applicable) might be beneficial.
Potential Cause 3: Degradation of Reactants or Products
-
Explanation: The reactants or the desired product might be unstable under the reaction conditions.
-
Solution: If sensitivity to air or moisture is suspected, ensure rigorous inert atmosphere techniques. If the product is labile, consider an in-situ quench and workup at low temperatures.
Issue 3: Difficulty in Auxiliary Cleavage
Potential Cause 1: Ineffective Cleavage Conditions
-
Explanation: The benzylic ether linkage in the auxiliary is typically cleaved under hydrogenolysis conditions. However, the catalyst can be poisoned, or the conditions may not be sufficiently forcing.
-
Solution:
-
Catalyst Choice: Palladium on carbon (Pd/C) is commonly used. If this is ineffective, consider other catalysts like Pearlman's catalyst (Pd(OH)₂/C).
-
Hydrogen Pressure: Increasing the hydrogen pressure can facilitate the cleavage.
-
Solvent: The choice of solvent can impact the efficiency of hydrogenolysis. Protic solvents like ethanol or methanol are generally effective.
-
Additives: The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.
-
Potential Cause 2: Competing Reactions
-
Explanation: Other functional groups in the molecule might be sensitive to the cleavage conditions. For example, other reducible groups may react under hydrogenolysis conditions.
-
Solution: Explore alternative cleavage methods. For instance, oxidative cleavage or other methods for ether cleavage that are compatible with the other functional groups in your molecule should be considered.
Frequently Asked Questions (FAQs)
Q1: How do I synthesize α-Methyl-(3-benzyloxy)benzyl alcohol?
A1: While commercially available, it can be synthesized from 3-benzyloxybenzaldehyde. A common method involves the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the aldehyde. Subsequent aqueous workup will yield the desired alcohol.
Q2: What is the mechanism of stereocontrol with this auxiliary?
A2: The stereocontrol arises from the formation of a rigid, chelated intermediate or a sterically biased conformation. The bulky benzyl and methyl groups of the auxiliary block one face of the reactive center (e.g., an enolate or an imine derived from the substrate), forcing the incoming reagent to attack from the less hindered face. The specific conformation depends on the reaction conditions, including the choice of Lewis acid or base.
Q3: Can α-Methyl-(3-benzyloxy)benzyl alcohol be recovered and reused?
A3: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After the cleavage step, the auxiliary can be isolated from the reaction mixture by standard purification techniques such as column chromatography or crystallization. Its purity should be verified before reuse.
Q4: Are there any known incompatibilities with certain reaction types?
A4: The benzylic ether is sensitive to strongly acidic conditions and reductive cleavage. Therefore, reactions that employ these conditions prior to the desired transformation should be avoided. The hydroxyl group of the auxiliary itself will need to be protected or derivatized depending on the subsequent chemical steps.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of a Ketone
-
Formation of the Chiral Enamine: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the ketone (1.0 equiv) and (R)- or (S)-α-Methyl-(3-benzyloxy)benzyl amine (1.1 equiv) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.
-
Alkylation: Cool the reaction mixture to -78 °C. Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) dropwise. Stir the reaction at this temperature for the specified time, monitoring by TLC.
-
Hydrolysis and Auxiliary Removal: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate in vacuo. The resulting crude product can be purified by chromatography. The auxiliary can often be removed by hydrogenolysis (e.g., H₂, Pd/C in ethanol) to yield the α-alkylated ketone.
Protocol 2: Cleavage of the α-Methyl-(3-benzyloxy)benzyl Auxiliary by Hydrogenolysis
-
Setup: In a flask suitable for hydrogenation, dissolve the substrate containing the auxiliary in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add 10 mol % of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm) using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC or GC/MS.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or crystallization.
Visualizing the Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
| Solvent | Toluene, Dichloromethane | Non-coordinating solvents often maximize the steric influence of the chiral auxiliary. |
| Reagent Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the reagent ensures complete conversion of the substrate, but a large excess can lead to a non-selective background reaction. |
| Auxiliary Cleavage | H₂, 10% Pd/C, Ethanol | Standard and effective conditions for benzylic ether cleavage. |
References
- Gnas, C., & Glorius, F. (2006).
-
ResearchGate. (n.d.). Chiral Auxiliaries — Principles and Recent Applications | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of α-Methyl-(3-benzyloxy)benzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scales. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to α-Methyl-(3-benzyloxy)benzyl alcohol?
The most reliable and commonly employed method for synthesizing tertiary alcohols like α-Methyl-(3-benzyloxy)benzyl alcohol on a large scale is the Grignard reaction .[1][2][3][4] Specifically, this involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to 3-benzyloxyacetophenone.
Causality: This route is preferred for several reasons:
-
Convergent Synthesis: It efficiently combines two readily accessible fragments.
-
High Atom Economy: The primary bond-forming step directly constructs the target carbon skeleton.
-
Predictable Reactivity: The reaction of Grignard reagents with ketones is a well-understood and high-yielding transformation.[5][6]
An alternative, the reaction of an ester such as methyl 3-benzyloxybenzoate with two equivalents of MeMgBr, is also a valid method for producing tertiary alcohols with two identical substituents.[5] However, the ketone route often provides better control and avoids potential side reactions related to the ester's leaving group.
Q2: What are the primary safety concerns when scaling up this Grignard synthesis?
Scaling up any Grignard reaction requires stringent safety protocols. The primary hazards are:
-
Flammable Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used. They are highly flammable and can form explosive peroxides. Always use peroxide-free, anhydrous solvents.[7]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. Uncontrolled addition or inadequate cooling can lead to a runaway reaction, potentially boiling the solvent and causing a dangerous pressure buildup.
-
Quenching Hazard: The quenching of the reaction mixture with an acidic solution is also highly exothermic and releases flammable gases (e.g., methane from excess Grignard reagent reacting with the acid's proton). This step must be performed slowly and with vigorous cooling.
Q3: What are the Critical-to-Quality (CTQ) attributes for the starting materials?
The success of the scale-up is highly dependent on the quality of the raw materials.
| Material | Critical-to-Quality Attribute | Reason & Impact on Process |
| 3-Benzyloxyacetophenone | Purity > 99.0% | Impurities can lead to side products that are difficult to separate from the final alcohol. |
| Absence of acidic protons | Phenolic impurities (from incomplete benzylation) will quench the Grignard reagent, reducing yield. | |
| Magnesium Turnings | High purity, fresh surface | A passive oxide layer on old magnesium can significantly delay or prevent the initiation of the Grignard formation.[7] |
| Reaction Solvent (THF/Ether) | Water content < 50 ppm | Water rapidly destroys the Grignard reagent, leading to significant yield loss.[4][7] |
| Peroxide-free | Peroxides can create safety hazards and initiate unwanted side reactions. | |
| Methyl Halide | High Purity | Impurities can affect the formation and stability of the Grignard reagent. |
Synthesis Workflow & Key Challenges
The overall synthetic process can be visualized as a two-stage process: starting material preparation and the core Grignard synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Poisoning in Reactions with alpha-Methyl-(3-benzyloxy)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting catalytic reactions involving alpha-Methyl-(3-benzyloxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this substrate in catalytic transformations, particularly in deprotection steps. As specialists in the field, we understand that catalyst performance is paramount to achieving high yields, purity, and reproducibility. This document provides in-depth, experience-driven answers to common challenges related to catalyst poisoning.
Section 1: The Fundamentals - Reaction and Catalyst
Before diagnosing problems, it is crucial to understand the intended transformation and the role of the catalyst. For this compound, the most common catalytic reaction is the hydrogenolysis of the benzyl ether to yield 1-phenyl-1,2-ethanediol.
Caption: Hydrogenolysis of this compound.
Q1: Which catalysts are most effective for the hydrogenolysis of the benzyl ether in my substrate, and how do they work?
A: The cleavage of a C-O bond in a benzyl ether is a standard transformation, for which heterogeneous noble metal catalysts are the industry standard.
-
Palladium on Carbon (Pd/C): This is the most widely used catalyst for this application. It offers high activity, good selectivity, and is relatively cost-effective. The reaction occurs on the surface of the palladium particles, where hydrogen gas is dissociatively adsorbed as hydrogen atoms, and the benzyl ether is also adsorbed. The benzylic C-O bond is then cleaved, and the resulting fragments are saturated by the surface-adsorbed hydrogen.[1]
-
Pearlman's Catalyst (Pd(OH)₂/C): This is a more active form of supported palladium catalyst and can be particularly effective for stubborn debenzylations or when the standard Pd/C is sluggish.[2] It is often the go-to choice when you suspect minor catalyst poisoning might be an issue.[2]
-
Platinum on Carbon (Pt/C): Platinum can also be used but sometimes requires harsher conditions (higher pressure or temperature) and can be more prone to reducing the aromatic rings, an undesirable side reaction.[3]
-
Raney Nickel (Ra-Ni): While effective, Raney Nickel is a very aggressive reducing agent and may lack the chemoselectivity required for complex molecules, potentially reducing other functional groups.[3]
For most applications involving this compound, 10% Pd/C is the recommended starting point.
Section 2: Diagnosing Catalyst Deactivation
Q2: My debenzylation reaction is stalled or running extremely slowly. How can I determine if catalyst poisoning is the culprit?
A: Sluggish or incomplete reactions are common frustrations. While factors like poor mass transfer (inadequate stirring), low hydrogen pressure, or low temperature can be responsible, catalyst poisoning is a frequent and often overlooked cause.[4] Catalyst poisoning refers to the deactivation of the catalyst's active sites through strong chemisorption of impurities.[5]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
If adding more catalyst temporarily restarts the reaction, it strongly implies a "consumable" poison was present in your starting material or solvent. If you must filter and add fresh catalyst to get the reaction going, it suggests a product or byproduct is poisoning the catalyst.[2]
Section 3: Common Catalyst Poisons and Their Sources
Catalyst poisons are chemical impurities that interact with the catalyst surface, diminishing its activity and longevity.[6] The effect can be dramatic, with even trace amounts (ppm or ppb) causing complete deactivation.[7]
Q3: What are the most likely poisons for my Pd/C catalyst in this specific reaction?
A: Based on the structure of this compound and common synthetic routes in drug development, the primary suspects are sulfur, halogen, and nitrogen compounds.
Caption: A poison molecule blocking an active site on the catalyst.
| Poison Class | Common Examples | Likely Sources in Your Workflow | Severity |
| Sulfur Compounds | Thiols (R-SH), Thioethers (R-S-R), Sulfoxides (R-S(=O)-R), H₂S | Contaminated reagents; natural gas-derived H₂; substrate synthesized using sulfur-containing reagents (e.g., TsCl, MsCl without perfect purification).[6][8] | Extreme . Often irreversible.[9] |
| Halogenated Compounds | Residual chlorinated solvents (DCM, Chloroform), Alkyl/Aryl Halides (R-Cl, R-Br) | Previous purification steps (chromatography with DCM); substrate synthesized from halogenated precursors.[10][11] | High . Can often be overcome with higher catalyst loading.[12] |
| Nitrogen Compounds | Amines, Pyridines, Nitriles, Nitro groups | Co-reagents from previous steps (e.g., pyridine, DIPEA); other functional groups on a complex substrate.[10][13] | Moderate to High . Especially basic amines. |
| Other | Heavy Metals (Pb, As, Hg), CO, Reaction Byproducts | Leaching from equipment; impure H₂ source; over-oxidation or side reactions.[14][15] | Variable |
Q4: My substrate was purified using a column with dichloromethane (DCM) in the eluent. Could this be the problem?
A: Absolutely. This is a very common and often missed source of poisoning. Halogenated solvents, even at trace levels, can poison palladium catalysts.[10] The halogen can oxidatively add to the palladium surface, deactivating it. If you suspect halide contamination, increasing the catalyst loading or using a more robust catalyst like Pearlman's may help. However, the best solution is prevention.
Q5: I know my starting material contains trace amounts of sulfur. Is the reaction doomed?
A: Not necessarily, but it requires proactive measures. Sulfur is one of the most potent poisons for palladium, forming stable palladium sulfides on the catalyst surface.[7][8]
-
Purification is Key: The most reliable solution is to rigorously purify your starting material to remove all sulfur-containing impurities.
-
Sacrificial Catalysts: In some industrial processes, a "guard bed" with a cheap, disposable catalyst is used to remove sulfur before the stream reaches the primary reactor. This is less practical in a lab setting.
-
Specialized Catalysts: Some research focuses on developing sulfur-tolerant catalysts, but these are not yet standard commercial products for this type of synthesis.[7]
Section 4: Prevention and Mitigation Protocols
The most effective troubleshooting is preventing the problem from occurring in the first place.
Q6: What is the best way to purify my this compound before the reaction?
A: Assuming the substrate is a stable solid or high-boiling oil, the following protocol is recommended.
Experimental Protocol: Substrate Purification
-
Aqueous Workup: Dissolve the crude substrate in a suitable organic solvent (e.g., Ethyl Acetate, MTBE). Wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated NaHCO₃ solution), and finally, brine. This removes ionic and acidic/basic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Recrystallization/Chromatography:
-
If solid: Recrystallize from a suitable solvent system (e.g., Heptane/Ethyl Acetate) to purge impurities.
-
If an oil: Perform flash column chromatography. Crucially, avoid using halogenated solvents. Use a hexane/ethyl acetate or toluene/ethyl acetate gradient.
-
-
Final Drying: Dry the purified material under high vacuum for several hours to remove all residual solvents.
Q7: How should I set up my hydrogenation reaction to minimize the risk of contamination?
A: Meticulous technique is critical. Even small oversights can introduce poisons.
Experimental Protocol: Clean Reaction Setup
-
Glassware: Use oven-dried glassware. If you suspect heavy metal contamination from previous reactions, consider acid-washing the glassware (e.g., with aqua regia, exercising extreme caution) followed by thorough rinsing with deionized water and drying.
-
Atmosphere: Add the substrate and solvent to the flask. Add a magnetic stir bar. Seal the flask with a septum.
-
Catalyst Handling: Weigh the Pd/C catalyst quickly in the air and add it to the flask. Never leave dry Pd/C exposed to air for long periods, especially in the presence of flammable solvents. [16]
-
Inerting: Purge the flask thoroughly with an inert gas like nitrogen or argon. This is done by applying a vacuum and backfilling with the inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Introduction: After inerting, perform a similar vacuum/backfill cycle 3-5 times with hydrogen gas (H₂). This ensures the atmosphere is saturated with hydrogen before the reaction begins.
-
Execution: Begin vigorous stirring and heat if necessary. Monitor the reaction by H₂ uptake or by sampling and analyzing via TLC, LC-MS, or GC-MS.
Section 5: Catalyst Regeneration
Q8: My expensive palladium catalyst is poisoned. Can I regenerate and reuse it?
A: Regeneration is sometimes possible, but its success depends heavily on the nature of the poison. Deactivation by coking or certain organic molecules can sometimes be reversed, while poisoning by strong chemisorption of elements like sulfur is often irreversible.[17][18]
General Protocol: Attempted Catalyst Regeneration (for non-sulfur poisons) Disclaimer: This procedure carries risks and may not be effective. Handle catalysts with care.
-
Safety First: Ensure the catalyst is fully wetted with a solvent like water or ethanol to prevent ignition in air.[16]
-
Filtration: Under an inert atmosphere if possible, filter the catalyst from the reaction mixture.
-
Washing: Wash the catalyst cake extensively with several solvents. A typical sequence might be:
-
The reaction solvent (e.g., Methanol, Ethyl Acetate)
-
Water (to remove salts)
-
A dilute base solution (e.g., 0.1 M NaOH) if acidic poisons are suspected.
-
A dilute acid solution (e.g., 0.1 M Acetic Acid) if basic poisons (like amines) are suspected.[13]
-
Copious amounts of deionized water until the filtrate is neutral.
-
An organic solvent like ethanol or acetone to aid in drying.
-
-
Drying: Dry the catalyst thoroughly under high vacuum.
-
Testing: Test the activity of the regenerated catalyst on a small-scale reaction before committing to a large-scale run. A significant loss of activity is common even after regeneration.[18]
References
- Grokipedia. Catalyst poisoning.
- Unknown. (2025). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?
- Unknown. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Ambeed.com. Hydrogenolysis of Benzyl Ether.
- U.S. Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning.
- Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
- SciSpace. Poisoning and deactivation of palladium catalysts.
- YouTube. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification.
- Wikipedia. Catalyst poisoning.
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- RSC Publishing. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases.
- MDPI. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
- Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate.
- ResearchGate. (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
- Reddit. (2022). Hydrogenation reaction tips and tricks : r/Chempros.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers | Request PDF.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin.
- YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- PubMed Central (PMC). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- DCL Inc. Regeneration of palladium based catalyst for methane abatment.
- Green Chemistry (RSC Publishing). (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers.
- ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
- Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
- Google Patents. US3959382A - Method for reactivating palladium catalysts.
Sources
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Preventing Decomposition of α-Methyl-(3-benzyloxy)benzyl alcohol
Welcome to the technical support center for handling α-Methyl-(3-benzyloxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound during experimental workups. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. Our goal is to equip you with the knowledge to not only solve immediate problems but also to understand the underlying chemical principles to prevent future occurrences.
Troubleshooting Guide: Diagnosis and Resolution of Decomposition
This section is dedicated to identifying the signs of decomposition of α-Methyl-(3-benzyloxy)benzyl alcohol and providing actionable steps to mitigate these issues during your workup procedure.
Question 1: I'm observing unexpected spots on my TLC plate and a lower than expected yield after workup. What could be the cause?
This is a classic sign of product decomposition. α-Methyl-(3-benzyloxy)benzyl alcohol is susceptible to two primary degradation pathways during workup, especially under acidic conditions:
-
Dehydration: The benzylic alcohol can easily eliminate a molecule of water to form the corresponding styrene derivative. This reaction is often catalyzed by trace amounts of acid.
-
Debenzylation: The benzyl ether protecting group can be cleaved, particularly in the presence of acid or through hydrogenolysis if a palladium catalyst was used in a prior step and not completely removed.[1][2]
To confirm decomposition, it is advisable to analyze your crude product by ¹H NMR or LC-MS to identify the characteristic signals of the styrene byproduct or the debenzylated phenol.
Question 2: My reaction is performed under neutral or basic conditions, but I still see decomposition during the aqueous workup. Why is this happening?
Even if the reaction itself is not acidic, the workup conditions can inadvertently introduce acidity. Common sources include:
-
Acidic Quenching: Using acidic solutions (e.g., NH₄Cl, 1M HCl) to quench reactive intermediates can lower the pH of the entire mixture.
-
Silica Gel: Standard silica gel is slightly acidic and can catalyze decomposition during column chromatography.
-
Chlorinated Solvents: Dichloromethane, a common extraction solvent, can contain trace amounts of HCl.
Immediate Action: Check the pH of your aqueous layer during the workup. If it is acidic, neutralize it carefully with a mild base like saturated sodium bicarbonate solution before extraction.
Question 3: How can I modify my workup to prevent acid-catalyzed decomposition?
A robust workup protocol is key to preserving the integrity of α-Methyl-(3-benzyloxy)benzyl alcohol. Consider the following preventative measures:
-
Use a Mild Quench: Opt for quenching with a neutral or slightly basic solution, such as saturated sodium bicarbonate or water, if the reaction chemistry allows.
-
Buffered Washes: Wash the organic layer with a buffered solution (e.g., phosphate buffer, pH 7.5) to maintain a neutral environment.
-
Neutralize Solvents: If using chlorinated solvents, consider passing them through a plug of basic alumina before use to remove any acidic impurities.
-
TLC Analysis with Neutralized Plates: For TLC analysis, you can pre-treat your plates by eluting them with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) and then drying them before spotting your sample.
Diagram: Logic for Preventing Acid-Catalyzed Decomposition
Caption: Logic diagram for preventing acid-catalyzed decomposition.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of α-Methyl-(3-benzyloxy)benzyl alcohol.
Question 4: What is the optimal pH range for the aqueous workup of α-Methyl-(3-benzyloxy)benzyl alcohol?
Based on the stability profile of benzylic alcohols and benzyl ethers, maintaining a pH range of 7.0 to 8.5 during the aqueous workup is generally recommended to minimize decomposition. Strongly acidic conditions (pH < 6) should be avoided.[2][3] While benzyl ethers are generally stable to moderately acidic conditions, strong acids can cause cleavage.[2]
| pH Range | Stability of α-Methyl-(3-benzyloxy)benzyl alcohol | Recommendation |
| < 6 | High risk of dehydration and debenzylation | Avoid |
| 6 - 7 | Moderate risk of decomposition | Proceed with caution |
| 7 - 8.5 | Optimal Stability | Recommended |
| > 8.5 | Generally stable, but risk of base-catalyzed side reactions | Use with caution depending on other functional groups |
Question 5: I suspect my palladium catalyst from a previous step is causing debenzylation during workup. How can I effectively remove it?
Residual palladium on carbon (Pd/C) can remain active and catalyze hydrogenolysis (debenzylation) if a hydrogen source is present (e.g., from a transfer hydrogenation).[1]
Protocol for Palladium Catalyst Removal:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter it through a pad of Celite®. This will remove the bulk of the catalyst.
-
Thorough Washing: Wash the Celite® pad with ample solvent to recover all the product.
-
Optional Second Filtration: For reactions that are particularly sensitive to residual palladium, a second filtration through a fresh Celite® pad may be beneficial.
Question 6: Can I use column chromatography to purify α-Methyl-(3-benzyloxy)benzyl alcohol? What precautions should I take?
Yes, column chromatography can be used, but with precautions to avoid on-column decomposition.
-
Use Deactivated Silica Gel: Treat standard silica gel with a solution of triethylamine in your eluent system (typically 1-2% v/v) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or florisil, if decomposition on silica is persistent.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible.
Diagram: Experimental Workflow for Safe Purification
Caption: Recommended workflow for the safe purification of the target compound.
By implementing these troubleshooting strategies and preventative measures, you can significantly improve the yield and purity of your α-Methyl-(3-benzyloxy)benzyl alcohol, ensuring the integrity of your subsequent research and development activities.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.
-
ResearchGate. (2024, February). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Chiral Purity for α-Methyl-(3-benzyloxy)benzyl Alcohol by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as α-Methyl-(3-benzyloxy)benzyl alcohol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the rigorous validation of its enantiomeric purity is a non-negotiable aspect of quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose and explores viable alternatives, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Chiral Purity: A Mechanistic Perspective
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to selectively synthesize and analytically confirm the enantiomeric excess (%ee) of a single enantiomer is paramount. For α-Methyl-(3-benzyloxy)benzyl alcohol, ensuring the desired stereoisomer is present at a level ≥99.5%ee is a common requirement in pharmaceutical manufacturing.
High-Performance Liquid Chromatography: The Gold Standard for Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone of chiral analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
The Critical Choice: Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. For chiral alcohols like α-Methyl-(3-benzyloxy)benzyl alcohol, several classes of CSPs are effective.
-
Polysaccharide-based CSPs: These are the most widely used CSPs, comprising derivatives of cellulose or amylose coated or immobilized on a silica support.[2] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[3]
-
Pirkle-type (Brush-type) CSPs: These phases consist of a small chiral molecule covalently bonded to the silica surface.[4] For analytes with aromatic rings, π-π interactions are a dominant mechanism of separation. Derivatization of the alcohol to an ester or carbamate can enhance these interactions and improve resolution.[5]
-
Macrocyclic Glycopeptide CSPs: These (e.g., vancomycin, teicoplanin) offer a broad range of chiral selectivity due to their complex structures, which provide multiple interaction sites including hydrogen bonding, ionic, and hydrophobic interactions.[6]
For α-Methyl-(3-benzyloxy)benzyl alcohol, a polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is often a successful starting point due to its broad applicability to chiral alcohols.
Experimental Workflow: A Self-Validating System
The following workflow illustrates a robust approach to method development and validation, ensuring the final method is fit for its intended purpose.
Caption: HPLC Method Development and Validation Workflow.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol outlines a validated method for determining the enantiomeric purity of α-Methyl-(3-benzyloxy)benzyl alcohol.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the α-Methyl-(3-benzyloxy)benzyl alcohol sample at 1.0 mg/mL in the mobile phase.
-
Prepare a racemic standard of α-Methyl-(3-benzyloxy)benzyl alcohol at the same concentration to determine the elution order and resolution.
-
For the validation of the undesired enantiomer, prepare a spiked sample by adding a known amount of the undesired enantiomer to the sample solution.
System Suitability:
-
Inject the racemic standard six times. The resolution between the two enantiomer peaks should be ≥ 2.0. The relative standard deviation (RSD) of the peak areas for each enantiomer should be ≤ 2.0%.
Data Analysis: The enantiomeric excess (%ee) is calculated as follows:
%ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Method Validation: Adherence to Regulatory Standards
A robust analytical method requires thorough validation to ensure its reliability.[7] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[8][9]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for each enantiomer should be free of interference from the other enantiomer and any impurities. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) > 0.99 for a minimum of five concentration levels.[10] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For the impurity (undesired enantiomer), the range should typically cover from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the spiked undesired enantiomer should be within 90.0% to 110.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: RSD ≤ 5.0% for the undesired enantiomer. Intermediate Precision: RSD ≤ 10.0% for the undesired enantiomer. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The resolution and %ee should remain within acceptable limits when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C) are varied. |
Comparative Analysis: Alternative Methodologies
While chiral HPLC is the predominant technique, other methods can be employed for determining enantiomeric purity, each with its own advantages and limitations.[1][11]
Chiral Gas Chromatography (GC)
Chiral GC can be a powerful alternative, particularly for volatile and thermally stable compounds.[12] For chiral alcohols, derivatization to a less polar and more volatile ester or ether is often necessary.
Comparison with HPLC:
| Feature | Chiral HPLC | Chiral GC |
| Resolution | Generally very high | Can be very high, especially with long capillary columns |
| Sample Volatility | Not a requirement | Required (or must be made volatile through derivatization) |
| Sample Thermal Stability | Not a major concern | Required |
| Instrumentation | Widely available in pharmaceutical labs | Also common, but perhaps less so than HPLC for non-volatile compounds |
| Solvent Consumption | Can be significant | Minimal |
Chiral Derivatization Followed by Achiral Chromatography
In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).
Logical Flow of Indirect Chiral Analysis:
Caption: Workflow for indirect chiral separation via diastereomer formation.
Considerations for this approach:
-
The chiral derivatizing agent must be of high enantiomeric purity.
-
The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
The diastereomers must be stable under the chromatographic conditions.
Spectroscopic Methods: Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While not a separative technique, it can be used to determine enantiomeric excess if the CD spectra of the pure enantiomers are known.[13] This method is often used for rapid screening but may lack the accuracy and precision of chromatographic methods for quantitative analysis in a GMP environment.[14]
Data-Driven Comparison of Methods
The following table summarizes hypothetical but representative performance data for the different analytical approaches.
| Parameter | Chiral HPLC (Direct) | Chiral GC (after derivatization) | Indirect HPLC (after derivatization) |
| Resolution (Rs) | > 2.5 | > 2.0 | > 2.0 |
| Analysis Time | ~15 min | ~20 min | ~12 min |
| LOD (% of major peak) | 0.02% | 0.01% | 0.03% |
| LOQ (% of major peak) | 0.05% | 0.03% | 0.1% |
| Precision (RSD at LOQ) | < 5% | < 5% | < 8% |
| Accuracy (Recovery) | 95-105% | 93-107% | 90-110% |
| Method Development Complexity | Moderate (CSP screening) | High (derivatization & GC optimization) | High (derivatization & HPLC optimization) |
Conclusion and Recommendations
For the routine, high-precision determination of the enantiomeric purity of α-Methyl-(3-benzyloxy)benzyl alcohol in a regulated environment, direct chiral HPLC on a polysaccharide-based stationary phase is the recommended method. It offers a superior balance of resolution, accuracy, precision, and robustness, with a more straightforward method development process compared to derivatization-based techniques.
While alternative methods like chiral GC and indirect HPLC have their place, particularly in specialized research or for orthogonal validation, they introduce additional complexities such as derivatization reactions that must be carefully controlled and validated. Spectroscopic methods like CD are valuable for rapid, qualitative assessments but generally do not meet the stringent quantitative requirements of pharmaceutical quality control.
The self-validating nature of a well-developed and validated HPLC method, grounded in the principles of ICH Q2(R2), provides the highest level of confidence in the stereochemical purity of this critical pharmaceutical intermediate.
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on α-Methyl-(3-benzyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of α-Methyl-(3-benzyloxy)benzyl Alcohol and its Performance Benchmarked Against Key Chiral Secondary Alcohols.
In the landscape of asymmetric synthesis, the quest for efficient, selective, and versatile chiral building blocks is perpetual. Chiral secondary alcohols, in particular, serve as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. This guide focuses on α-Methyl-(3-benzyloxy)benzyl alcohol, a benzylic alcohol bearing a benzyloxy substituent, and provides a comprehensive comparison of its synthesis and potential applications against other structurally relevant chiral alcohols. By examining the experimental data from established asymmetric reduction methodologies, we aim to provide researchers with the critical insights needed to make informed decisions in their synthetic strategies.
The Significance of Chiral Benzylic Alcohols
Chiral benzylic alcohols are a privileged structural motif due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The stereocenter bearing the hydroxyl group can dictate the pharmacological activity of a drug molecule, making its stereocontrolled synthesis a critical aspect of drug development. Furthermore, these alcohols can be readily converted into other functional groups or serve as chiral ligands and auxiliaries in a variety of asymmetric transformations.
Asymmetric Synthesis of Chiral Secondary Alcohols: Key Methodologies
The enantioselective reduction of prochiral ketones stands as one of the most powerful and widely adopted methods for accessing chiral secondary alcohols.[1] Among the plethora of available methods, two have emerged as particularly robust and versatile: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, to mediate the enantioselective reduction of a ketone with a borane source.[2][3] The catalyst forms a complex with both the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one of the two prochiral faces of the carbonyl group.[4]
Noyori Asymmetric Hydrogenation: This Nobel Prize-winning methodology employs ruthenium (II) complexes bearing chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands to catalyze the hydrogenation of ketones with molecular hydrogen.[5][6] The catalyst activates H₂ and delivers it to the ketone with exceptional levels of enantioselectivity.[5]
Comparative Analysis of Chiral Benzylic Alcohol Synthesis
To objectively assess the performance of α-Methyl-(3-benzyloxy)benzyl alcohol, we will compare its synthesis via the asymmetric reduction of the corresponding ketone, 3'-benzyloxyacetophenone, with that of other substituted chiral benzylic alcohols. The selected analogues, 1-(3-methoxyphenyl)ethanol and 1-(4-chlorophenyl)ethanol, allow for an evaluation of the electronic and steric effects of the substituent on the phenyl ring.
| Precursor Ketone | Chiral Alcohol Product | Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| 3'-Benzyloxyacetophenone | α-Methyl-(3-benzyloxy)benzyl alcohol | CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂ | 95 | 96 | [7] |
| 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | Biocatalytic Reduction | Candida albicans CCT 0776 / Ketoreductase | 70 | 91 | [8] |
| 3'-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethanol | Biocatalytic Reduction | Carrot enzymatic system | 100 | 100 | [9] |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | Asymmetric Hydrogenation | Ru(II)-BINAP | High | up to 99 | [10] |
| Acetophenone | 1-Phenylethanol | CBS Reduction | (S)-2 | 97 | 94 | [7] |
| Acetophenone | (R)-1-Phenylethanol | Noyori Asymmetric Hydrogenation | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | High | 82 | [11] |
Analysis of Performance:
The data presented in the table highlights the efficacy of modern asymmetric reduction methods in producing highly enantioenriched chiral secondary alcohols. The CBS reduction of 3'-benzyloxyacetophenone demonstrates excellent yield and enantioselectivity, comparable to the reduction of the parent acetophenone. This suggests that the benzyloxy group at the meta-position does not significantly hinder the catalytic process.
For the methoxy-substituted analogue, biocatalytic methods have shown remarkable success, with a carrot enzymatic system achieving perfect enantioselectivity and quantitative yield.[9] This underscores the potential of enzymatic reductions as a green and highly efficient alternative for the synthesis of certain chiral alcohols.
The Noyori asymmetric hydrogenation of 4'-chloroacetophenone also provides the corresponding chiral alcohol with very high enantioselectivity, demonstrating the broad applicability of this method to ketones bearing electron-withdrawing groups.
Mechanistic Insights: The Corey-Bakshi-Shibata Reduction
The predictability and high enantioselectivity of the CBS reduction stem from a well-defined catalytic cycle and transition state. The following diagram illustrates the key steps involved in the catalytic asymmetric reduction of a ketone.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
The chiral oxazaborolidine catalyst first coordinates with a molecule of borane to form an active catalyst-borane complex. This complex then coordinates to the carbonyl oxygen of the ketone. The stereochemistry of the final product is determined by the facial selectivity of this coordination, which is directed by the chiral environment of the catalyst. A subsequent intramolecular hydride transfer from the borane to the carbonyl carbon proceeds through a highly organized, six-membered transition state, leading to the formation of an alkoxyborane intermediate. Finally, workup of the reaction mixture liberates the chiral alcohol and regenerates the catalyst.
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed, self-validating experimental protocols for the synthesis of α-Methyl-(3-benzyloxy)benzyl alcohol via CBS reduction and a representative application are provided below.
Protocol 1: Enantioselective Synthesis of (S)-α-Methyl-(3-benzyloxy)benzyl Alcohol via CBS Reduction
This protocol is adapted from established procedures for the CBS reduction of aromatic ketones.[7]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
3'-Benzyloxyacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Experimental workflow for the CBS reduction of 3'-benzyloxyacetophenone.
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 3'-benzyloxyacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M HCl and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-α-Methyl-(3-benzyloxy)benzyl alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
α-Methyl-(3-benzyloxy)benzyl alcohol represents a valuable chiral building block that can be synthesized with high enantioselectivity using established asymmetric reduction methodologies such as the Corey-Bakshi-Shibata reduction. The presence of the benzyloxy group appears to be well-tolerated in this transformation, yielding results comparable to those obtained with simpler, unfunctionalized acetophenones. The comparative data presented in this guide demonstrates that the choice of synthetic method—be it chemocatalytic or biocatalytic—can have a significant impact on the efficiency and stereochemical outcome of the reaction. For researchers and drug development professionals, a thorough understanding of these methods and their substrate scope is paramount for the rational design of synthetic routes to complex chiral molecules. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for the synthesis and application of α-Methyl-(3-benzyloxy)benzyl alcohol and other related chiral secondary alcohols.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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PubMed Central (PMC). Asymmetric Synthesis of Tertiary Benzylic Alcohols. [Link]
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-
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-
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-
Magritek. CBS reduction of acetophenone followed by 11B NMR. [Link]
-
ACS Publications. Asymmetric Synthesis of Tertiary Benzylic Alcohols. [Link]
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ResearchGate. Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. [Link]
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PubMed. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. [Link]
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ResearchGate. Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. [Link]
-
Royal Society of Chemistry. Mechanistic insight into NOYORI asymmetric hydrogenations. [Link]
-
ResearchGate. Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. [Link]
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MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
-
Royal Society of Chemistry. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]
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ResearchGate. New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. [Link]
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A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries vs. the Unexplored Potential of α-Methyl-(3-benzyloxy)benzyl Alcohol
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a pivotal decision in the strategic planning of an asymmetric synthesis. The ability to reliably and predictably control stereochemistry is paramount for the creation of enantiomerically pure molecules. This guide provides an in-depth comparison between the well-established and extensively validated Evans auxiliaries and the lesser-known α-Methyl-(3-benzyloxy)benzyl alcohol. While Evans auxiliaries represent a gold standard with a vast body of supporting literature, α-Methyl-(3-benzyloxy)benzyl alcohol stands as a potential yet largely unexplored alternative.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, exert a high degree of stereocontrol in the desired reaction, and be removable under mild conditions without racemization of the product, preferably with high recovery of the auxiliary itself.[2]
This guide will delve into the specifics of the widely used Evans oxazolidinone auxiliaries and then explore the theoretical potential and current informational void surrounding α-Methyl-(3-benzyloxy)benzyl alcohol as a chiral auxiliary.
The Gold Standard: Evans Auxiliaries
First introduced by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have become one of the most reliable and versatile tools in asymmetric synthesis.[] Their efficacy stems from a rigid and predictable conformational bias that effectively shields one face of a tethered enolate, leading to highly diastereoselective reactions.
Structure and Mechanism of Stereocontrol
The most common Evans auxiliaries are derived from readily available amino acids, such as valine and phenylalanine.[] The stereocenter on the oxazolidinone ring, typically at the C4 position, dictates the facial selectivity of the enolate reactions.
Figure 1: Structure of a common Evans auxiliary and its mode of action.
Upon acylation of the nitrogen atom, the resulting imide can be deprotonated to form a Z-enolate. The metal cation (commonly lithium or sodium) chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid six-membered ring transition state. The substituent at the C4 position of the auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face. This leads to a predictable and high degree of diastereoselectivity.
Performance in Key Asymmetric Reactions
Evans auxiliaries have demonstrated exceptional performance across a range of fundamental carbon-carbon bond-forming reactions.
Asymmetric Alkylation: The alkylation of enolates derived from N-acylated Evans auxiliaries proceeds with high diastereoselectivity for a variety of electrophiles.
| Electrophile (R-X) | Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | (S)-Valinol derived | >99:1 | 94 | Evans et al. (1982) |
| Allyl iodide | (S)-Valinol derived | 95:5 | 85 | Evans et al. (1982) |
| Methyl iodide | (S)-Valinol derived | 93:7 | 91 | Evans et al. (1982) |
Asymmetric Aldol Reactions: The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, is a hallmark application of Evans auxiliaries. Boron enolates, in particular, provide exceptionally high levels of stereocontrol, reliably forming the syn-aldol product.[1]
| Aldehyde | Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isovaleraldehyde | (S)-Valinol derived | >99:1 | 80 | Evans et al. (1981) |
| Benzaldehyde | (S)-Valinol derived | 98:2 | 75 | Evans et al. (1981) |
Experimental Protocols
Attachment of the Auxiliary (Acylation):
Figure 2: Workflow for the acylation of an Evans auxiliary.
-
Dissolve the Evans auxiliary in anhydrous THF at -78 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
Cleavage of the Auxiliary:
A significant advantage of Evans auxiliaries is the variety of mild methods available for their removal, which allows for the synthesis of a range of chiral products.
Figure 3: Cleavage methods for Evans auxiliaries.
-
To yield a carboxylic acid: Lithium hydroperoxide (LiOH/H₂O₂) in a mixture of THF and water provides the carboxylic acid in high yield.[4]
-
To yield an alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imide to the corresponding primary alcohol.[5]
-
To yield an ester: Transesterification with a magnesium alkoxide, such as magnesium methoxide, affords the corresponding ester.
The Enigmatic Alternative: α-Methyl-(3-benzyloxy)benzyl alcohol
In contrast to the wealth of data available for Evans auxiliaries, α-Methyl-(3-benzyloxy)benzyl alcohol remains a largely uncharacterized chiral auxiliary. While its chemical structure suggests potential for inducing chirality, a comprehensive search of the scientific literature reveals a lack of published experimental data on its efficacy in asymmetric synthesis.
Theoretical Potential as a Chiral Auxiliary
The structure of α-Methyl-(3-benzyloxy)benzyl alcohol incorporates a stereogenic center benzylic to both an alcohol and an aromatic ring. The presence of the benzyloxy group offers an additional point of steric bulk and potential for chelation.
Figure 4: The structure of α-Methyl-(3-benzyloxy)benzyl alcohol.
If this alcohol were to be used as a chiral auxiliary, for instance, by esterification with a prochiral carboxylic acid, the resulting ester could potentially be enolized. The stereochemical outcome of a subsequent reaction with an electrophile would depend on the conformational preference of the enolate, which would be influenced by the steric and electronic properties of the chiral auxiliary. The benzyloxy group could play a key role in directing the approach of the electrophile.
Current Lack of Experimental Validation
Despite its commercial availability, there is no readily accessible peer-reviewed data demonstrating the use of α-Methyl-(3-benzyloxy)benzyl alcohol as a chiral auxiliary in common asymmetric transformations such as alkylations or aldol reactions. Consequently, key performance indicators such as diastereoselectivity, enantioselectivity, and reaction yields remain unknown. Furthermore, protocols for the attachment and, crucially, the cleavage of this auxiliary have not been reported. The cleavage of the benzyl ether protecting group is typically achieved through hydrogenolysis, which might not be compatible with many functional groups.[2]
Head-to-Head Comparison: A Data-Driven Divide
| Feature | Evans Auxiliary | α-Methyl-(3-benzyloxy)benzyl alcohol |
| Availability | Commercially available in both enantiomeric forms, well-established syntheses from amino acids.[] | Commercially available. |
| Predictability | High and predictable stereocontrol based on a vast body of literature. | Unknown. |
| Diastereoselectivity | Excellent, often >95% d.r. | No data available. |
| Enantioselectivity | High, leading to products with high e.e. after cleavage. | No data available. |
| Scope of Reactions | Proven efficacy in alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[1] | No data available. |
| Cleavage Conditions | Multiple mild methods (hydrolytic, reductive, transesterification) to yield various functional groups.[4][5] | No established protocols; potential reliance on hydrogenolysis for benzyloxy group cleavage. |
| Recyclability | The auxiliary can be recovered in high yield. | Unknown. |
Conclusion and Future Outlook
The Evans auxiliaries remain the undisputed choice for reliable and high-yielding asymmetric synthesis due to their extensive documentation, predictable stereochemical outcomes, and versatile cleavage methods. The wealth of experimental data provides a solid foundation for their application in the synthesis of complex chiral molecules.
α-Methyl-(3-benzyloxy)benzyl alcohol, on the other hand, represents an intriguing but entirely unvalidated potential chiral auxiliary. While its structure possesses the necessary elements for chirality transfer, the absence of any published research on its application in asymmetric synthesis makes it a high-risk, high-reward proposition for researchers. The development of this and other novel chiral auxiliaries is a continuous endeavor in organic chemistry. Future research into the efficacy of α-Methyl-(3-benzyloxy)benzyl alcohol would need to systematically investigate its performance in a range of asymmetric reactions, establish reliable protocols for its attachment and cleavage, and compare its performance to established auxiliaries like the Evans family. Until such data becomes available, Evans auxiliaries will continue to be the go-to solution for predictable and efficient stereocontrol in asymmetric synthesis.
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-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. [Link]
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University of York. Asymmetric Synthesis. [Link]
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MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). [Link]
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National Center for Biotechnology Information. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2011). [Link]
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SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (1998). [Link]
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PubMed. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. (1988). [Link]
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A Comparative Guide to the Determination of Absolute Configuration of α-Methyl-(3-benzyloxy)benzyl Alcohol Derivatives
For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a critical step that dictates biological activity, safety, and therapeutic efficacy.[1] Enantiomers of the same compound can exhibit vastly different pharmacological profiles, making unambiguous stereochemical assignment essential.[1] This guide provides an in-depth comparison of leading analytical techniques for determining the absolute configuration of chiral secondary alcohols, specifically focusing on α-Methyl-(3-benzyloxy)benzyl alcohol derivatives as a representative case study.
We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol. This guide compares the "gold standard" of Single-Crystal X-ray Diffraction (SXRD), the widely-used NMR-based Mosher's method, and the powerful chiroptical technique of Vibrational Circular Dichroism (VCD).
Chapter 1: The Gold Standard - Single-Crystal X-ray Diffraction (SXRD)
Single-crystal X-ray diffraction remains the most powerful and direct method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[2]
Underlying Principle: SXRD works by passing X-rays through an ordered crystal lattice. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. For the determination of absolute configuration, the phenomenon of anomalous dispersion is key. When the X-ray energy is near the absorption edge of a heavier atom (typically Z > 16) in the molecule, the scattering factor becomes complex, causing intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l).[][4] This difference allows for the definitive assignment of the absolute stereochemistry. For light-atom molecules like the target compound (C, H, O), using Cu-Kα radiation can sometimes elicit a sufficient anomalous signal from oxygen atoms, though this is not always guaranteed.[4]
Data Interpretation: The primary indicator for a successful absolute configuration determination is the Flack parameter.[5] A value close to 0 for a given enantiomer indicates the correct absolute structure has been modeled, while a value near 1 suggests the inverted structure is correct.
Experimental Protocol: SXRD Analysis
-
Crystallization: Dissolve the purified α-Methyl-(3-benzyloxy)benzyl alcohol derivative in a suitable solvent system (e.g., ethyl acetate/hexane, methanol/water). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality and size (>0.1 mm). This is often the most challenging step.
-
Crystal Mounting: Carefully select and mount a well-formed single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. Collect diffraction data using an appropriate X-ray source, preferably Cu-Kα radiation, to maximize the anomalous scattering from oxygen atoms.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to locate the positions of all non-hydrogen atoms. Refine the structural model against the experimental data.
-
Absolute Configuration Assignment: During the final refinement stages, calculate the Flack parameter to confirm the absolute configuration. An unambiguous value (e.g., 0.05 ± 0.04) provides high confidence in the assignment.[5]
Workflow for SXRD
Caption: Workflow for absolute configuration determination by SXRD.
Advantages & Limitations of SXRD
| Feature | Description |
| Accuracy | Unambiguous and definitive. Considered the "gold standard."[1] |
| Sample Type | Requires a high-quality single crystal. Not suitable for oils, amorphous solids, or compounds that are difficult to crystallize.[6][7] |
| Limitations | Crystal growth can be a significant bottleneck. For light-atom molecules, the anomalous dispersion effect can be weak, making the assignment less certain.[][4] |
Chapter 2: Elucidation in Solution - NMR-Based Methods
For molecules that are difficult to crystallize, NMR spectroscopy offers powerful alternatives. The core principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are therefore distinguishable in an achiral NMR solvent.[]
Method 2A: Covalent Derivatization - The Mosher Ester Analysis
This is the most common NMR-based method for deducing the configuration of secondary alcohols.[8][9] It involves the synthesis of diastereomeric esters using the chiral derivatizing agent (CDA) α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8]
Causality of the Method: The method's reliability stems from the predictable anisotropic effect of the MTPA phenyl ring. In the most stable conformation, the MTPA ester orients its C=O and C-CF3 bonds antiperiplanar. This places the phenyl group in a fixed position relative to the substituents (L1 and L2) of the chiral alcohol. Protons on one side of the Mosher plane are shielded (experience an upfield shift, lower δ), while those on the other side are deshielded (experience a downfield shift, higher δ). By comparing the ¹H NMR spectra of the esters made from both (R)- and (S)-MTPA, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. The sign of this Δδ value reliably indicates its position relative to the MTPA phenyl group, allowing for the assignment of the alcohol's absolute configuration.[10][11]
Caption: Simplified model of the Mosher plane showing shielding effects.
Detailed Experimental Protocol: Mosher Ester Analysis
-
Esterification (Reaction A): In an NMR tube or small vial, dissolve ~1-2 mg of the chiral alcohol in ~0.6 mL of deuterated pyridine or CDCl₃. Add a slight molar excess (1.1 eq) of (R)-(-)-MTPA chloride. Add a catalytic amount of DMAP. Seal the container and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
Esterification (Reaction B): In a separate, identical reaction, use (S)-(+)-MTPA chloride instead of the (R)-enantiomer. It is crucial to run both reactions to ensure a reliable assignment.[10]
-
NMR Acquisition: Acquire ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester reaction mixtures. It is often unnecessary to purify the esters.[10] 2D spectra (COSY, HSQC) can be helpful for unambiguous assignment of all proton signals.
-
Data Analysis:
-
Identify and assign the chemical shifts (δ) for as many corresponding protons in the alcohol moiety of both diastereomers as possible.
-
Calculate the difference: Δδ = δS - δR for each assigned proton.
-
Map the signs of the Δδ values onto a model of the alcohol. Protons with a positive Δδ are placed on one side of the Mosher plane, and those with a negative Δδ are on the other.
-
This spatial arrangement directly corresponds to the absolute configuration of the carbinol center.
-
Data Summary Table (Illustrative Data for α-Methyl-(3-benzyloxy)benzyl Alcohol)
| Proton Assignment | δ(R-MTPA ester) | δ(S-MTPA ester) | Δδ (δS - δR) | Inferred Position |
| -CH₃ | 1.55 ppm | 1.48 ppm | -0.07 ppm | Shielded |
| H-2 (Aromatic) | 7.15 ppm | 7.25 ppm | +0.10 ppm | Deshielded |
| H-4 (Aromatic) | 7.30 ppm | 7.38 ppm | +0.08 ppm | Deshielded |
| H-6 (Aromatic) | 7.05 ppm | 7.14 ppm | +0.09 ppm | Deshielded |
| -OCH₂Ph (CH₂) | 5.05 ppm | 5.03 ppm | -0.02 ppm | Shielded |
Chapter 3: A Chiroptical Approach - Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful alternative to SXRD and NMR, especially for compounds that are oils or are difficult to derivatize.[6] It measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions.[12]
The Self-Validating System: A VCD spectrum, on its own, is just a series of positive and negative bands. Its utility in determining absolute configuration comes from a direct comparison with a theoretically predicted spectrum.[1][12] Using Density Functional Theory (DFT), the VCD spectrum for one enantiomer of the molecule is calculated.[6] The absolute configuration is assigned by matching the experimental spectrum to the calculated one. If the signs of the major bands are opposite, the sample has the opposite configuration of the calculated enantiomer.[1]
Detailed Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve the chiral alcohol (~5-10 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[12] The choice of solvent is critical, as interactions like hydrogen bonding can affect the molecular conformation and thus the VCD spectrum.[1]
-
VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[12]
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using molecular mechanics.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD rotational strengths for each optimized conformer.
-
Generate a final, Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[13]
-
-
Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[1][12]
Workflow for VCD Analysis
Caption: Parallel experimental and computational workflow for VCD analysis.
Chapter 4: Method Selection Guide
Choosing the right technique depends on the nature of the sample, available equipment, and the required level of certainty.
Objective Performance Comparison
| Parameter | Single-Crystal X-ray Diffraction (SXRD) | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays | Diastereomer formation (covalent) | Differential IR light absorption |
| Sample State | Single Crystal | Solution (liquid or solid) | Solution (liquid or solid) |
| Sample Prep | Difficult (crystallization) | Moderate (chemical reaction) | Simple (dissolution) |
| Ambiguity | None (if successful) | Low (model-dependent) | Low (calculation-dependent) |
| Key Challenge | Growing a suitable crystal[6] | Complete reaction, peak assignment | Accurate computational modeling[1] |
| Throughput | Low | Moderate | Low to Moderate |
Decision Logic for Method Selection
The following flowchart provides a logical pathway for selecting the most appropriate method based on the properties of your sample.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The determination of the absolute configuration of α-Methyl-(3-benzyloxy)benzyl alcohol derivatives, like any chiral molecule in drug development, requires a robust and reliable analytical strategy. While Single-Crystal X-ray Diffraction provides the most definitive answer, its prerequisite of a high-quality crystal is a major hurdle. For non-crystalline samples, Mosher's Method offers a time-tested and accessible NMR-based solution, relying on predictable anisotropic effects that can be readily analyzed. Finally, Vibrational Circular Dichroism stands as a powerful, non-destructive alternative that avoids chemical derivatization, making it ideal for precious samples or those that are difficult to modify. Its reliance on quantum chemical calculations, once a limitation, is now a routine part of the workflow. By understanding the principles, protocols, and limitations of each of these techniques, researchers can select the most efficient and effective path to unambiguously assign the stereochemistry of their target molecules, accelerating the drug discovery and development process.
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Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [Link]
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Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Di Pietro, S., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(5), 1109. [Link]
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Lewis, R. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
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Jones, G., et al. (2016). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 21(9), 1221. [Link]
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Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12695-12705. [Link]
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Weisel, M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(5), 909-917. [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
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Kumar, A. (2023). Harnessing Large-Scale Quantum Calculations for Predicting Material and Chemical Properties. eScholarship.org. [Link]
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
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Izumi, S., et al. (1995). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Bulletin of the Chemical Society of Japan, 68(11), 3189-3195. [Link]
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Wzorek, Z. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Natural Products, 1-22. [Link]
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Slanina, T., & Gálik, G. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(15), 9637-9646. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereochemistry of Organic Compounds. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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Pure Chemistry. (2024, February 19). Determination of absolute configuration. Pure Chemistry. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]
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Li, Y., et al. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Magnetic Resonance in Chemistry, 55(4), 269-273. [Link]
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Jeff, S. (2024). Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research, 16(1), 095. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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Vanfleteren, L., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. The Journal of Physical Chemistry Letters, 14(47), 10741-10747. [Link]
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A Comparative Spectroscopic Guide to the Enantiomers of α-Methyl-(3-benzyloxy)benzyl Alcohol
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and specificity of a drug substance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of α-Methyl-(3-benzyloxy)benzyl alcohol (Molecular Formula: C₁₅H₁₆O₂, Molecular Weight: 228.29[1]), a chiral alcohol with significant potential as a building block in complex molecule synthesis.
Our objective is to move beyond a simple recitation of data and delve into the causality behind the spectroscopic observations. We will explore why certain techniques are invaluable for chiral discrimination while others are inherently "blind" to stereoisomerism. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and differentiate chiral molecules.
The Challenge of Chiral Spectroscopy
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to their response to most standard spectroscopic techniques. In an ach-chiral environment, enantiomeric molecules have the same energy levels and vibrational frequencies, leading to indistinguishable spectra.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques probe the connectivity and local electronic environment of atoms. Since the scalar distances and bonding relationships between atoms are identical in both enantiomers, their ¹H NMR, ¹³C NMR, and IR spectra are superimposable.
-
UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of light by chromophores. The chromophoric benzyloxy and phenyl groups are identical in both enantiomers, resulting in identical UV-Vis absorption spectra.
The key to spectroscopic differentiation lies in introducing a chiral influence, either through a chiral medium (like a chiral solvent or shift reagent) or by using a technique that is inherently sensitive to the three-dimensional arrangement of atoms, such as chiroptical spectroscopy.
Comparative Spectroscopic Data Analysis
While standard spectroscopic methods are crucial for structural confirmation of the molecule itself, they fail to distinguish between the (R) and (S) forms. The true differentiation is achieved through Circular Dichroism.
NMR Spectroscopy: Identical in Achiral Solvents
In a standard achiral solvent like deuterochloroform (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-α-Methyl-(3-benzyloxy)benzyl alcohol are identical. The chemical shifts arise from the local magnetic environments of the nuclei, which are the same for both enantiomers. Based on analogous structures like α-methylbenzyl alcohol and 3-methylbenzyl alcohol, the following are the anticipated spectral assignments.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (-CH₃) | ~1.5 (doublet) | ~25 |
| Methine (-CH) | ~4.9 (quartet) | ~75 |
| Hydroxyl (-OH) | Variable, broad singlet (~2-4) | - |
| Methylene (-O-CH₂-Ar) | ~5.1 (singlet) | ~70 |
| Aromatic Protons | ~7.0 - 7.5 (multiplet) | ~127 - 140 |
Causality: The Path to Differentiation via Chiral Shift Reagents
To resolve the enantiomers by NMR, one must introduce a chiral resolving agent to create a diastereomeric interaction. Chiral lanthanide shift reagents, such as Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), are effective for this purpose. The chiral reagent forms a transient complex with the alcohol's hydroxyl group. This interaction creates two different diastereomeric complexes, each with a unique spatial arrangement and, therefore, a distinct magnetic environment. This leads to the separation of previously overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer.[4]
Caption: NMR analysis workflow for enantiomers.
IR and UV-Vis Spectroscopy: A Tale of Identical Spectra
As predicted by theory, the IR and UV-Vis spectra of the two enantiomers are identical.
-
IR Spectroscopy: The spectrum will be characterized by a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹, a strong C-O stretch near 1070 cm⁻¹, and multiple peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions corresponding to aromatic C=C and C-H stretching, respectively.[5][6] These absorptions are dependent on bond vibrational energies, which are identical for both enantiomers.
-
UV-Vis Spectroscopy: The molecule's chromophores—the two benzene rings—will dictate its UV-Vis spectrum. A strong absorption peak is expected around 260 nm.[7] Since the electronic transitions within these chromophores are unaffected by the chirality at the stereocenter in an achiral solvent, the λ_max and molar absorptivity (ε) will be the same for both the (R) and (S) forms.
Circular Dichroism (CD) Spectroscopy: The Definitive Technique
Circular Dichroism (CD) spectroscopy is the most powerful tool for distinguishing between enantiomers. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Because enantiomers interact differently with polarized light due to their opposite spatial arrangements, they produce mirror-image CD spectra.[8] This phenomenon is known as the Cotton effect.
Table 2: Predicted Circular Dichroism Data
| Enantiomer | Wavelength (λ_max, nm) | Molar Ellipticity ([θ]) | Cotton Effect |
| (R)-enantiomer | ~260 | Positive Value | Positive |
| (S)-enantiomer | ~260 | Negative Value (Equal Magnitude) | Negative |
The (R)-enantiomer might exhibit a positive Cotton effect at its λ_max, resulting in a positive peak in the CD spectrum. Conversely, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.[9] This mirror-image relationship provides unambiguous proof of enantiomeric identity and is the basis for determining enantiomeric excess (e.e.).
Caption: Overall spectroscopic workflow for chiral analysis.
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are provided as a self-validating system for the analysis of α-Methyl-(3-benzyloxy)benzyl alcohol enantiomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation (Achiral): Dissolve 5-10 mg of the alcohol sample in ~0.6 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[10] Use standard acquisition parameters.
-
Sample Preparation (Chiral): To the same NMR tube, add a small, precisely weighed amount (e.g., 10 mol%) of a chiral shift reagent like Eu(hfc)₃.
-
Re-acquisition: After gentle mixing, re-acquire the ¹H NMR spectrum. Observe the splitting of key signals (e.g., the methyl doublet or methine quartet) corresponding to the two enantiomers.
-
Analysis: Integrate the separated signals to determine the enantiomeric ratio.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, place a single drop between two NaCl or KBr plates to create a thin film. If solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks for O-H, C-O, aromatic C-H, and C=C bonds.[5]
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to achieve an absorbance reading between 0.1 and 1.0. A typical concentration is in the micromolar range.[9]
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from 400 nm down to 200 nm, using the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Protocol 4: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Use the same solution prepared for UV-Vis analysis. The concentration must be carefully controlled for accurate molar ellipticity calculations.
-
Acquisition: Use a CD spectropolarimeter. Scan over the same wavelength range as the UV-Vis measurement (e.g., 400-200 nm). Key parameters to set include bandwidth, integration time, and scan speed.
-
Analysis: The instrument will output a spectrum of ellipticity (θ) in millidegrees versus wavelength. Convert this to molar ellipticity ([θ]) using the concentration and path length. Compare the spectra of the two enantiomers, noting the sign and magnitude of the Cotton effects.
Conclusion
The spectroscopic comparison of α-Methyl-(3-benzyloxy)benzyl alcohol enantiomers serves as a classic illustration of the principles of stereochemistry. While routine techniques like NMR, IR, and UV-Vis are essential for confirming the compound's covalent structure, they are insufficient for distinguishing between its (R) and (S) forms. The definitive analysis rests upon chiroptical methods, with Circular Dichroism spectroscopy providing a direct and unambiguous visualization of their mirror-image relationship. For quantitative analysis of enantiomeric mixtures, NMR spectroscopy in the presence of a chiral shift reagent offers a powerful alternative. A comprehensive understanding and application of these techniques are fundamental for any scientist working in the field of chiral drug development and asymmetric synthesis.
References
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The Good Scents Company. (n.d.). alpha,alpha-dimethyl benzyl alcohol. Retrieved from [Link]
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Fosbinder, A. L., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 299-305. Available at: [Link]
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Dell, C. P., et al. (1995). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 60(19), 6129-6137. Available at: [Link]
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Zehnacker, A., et al. (2017). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 19(27), 17755-17767. Available at: [Link]
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Grieb, S., et al. (2012). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Molecules, 17(8), 9480-9494. Available at: [Link]
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Liu, Y., et al. (2015). Oriented Circular Dichroism Analysis of Chiral Surface-Anchored Metal-Organic Frameworks Grown by Liquid-Phase Epitaxy and upon Loading with Chiral Guest Compounds. Angewandte Chemie International Edition, 54(34), 9844-9848. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzeneethanol, «alpha»-methyl- (CAS 698-87-3). Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Suhm, M. A., et al. (2017). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 19, 17755-17767. Available at: [Link]
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Hossain, M. B., et al. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 29(10), 648-655. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information for: Highly efficient and selective hydrogenation of esters to alcohols. Retrieved from [Link]
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Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]
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Indian Journal of Chemistry. (1991). Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Retrieved from [Link]
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ResearchGate. (n.d.). 1D-selective 1H NOE and 1H NMR spectra of the mixture of benzyl alcohol and [EMIM]OAc. Retrieved from [Link]
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Royal Society of Chemistry. (2015). An unprecedented route for benzyl/alkyl acetate synthesis from alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha,alpha-Dimethyl-3-(1-methylethyl)benzenemethanol. PubChem Compound Database. Retrieved from [Link]
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Ben's Chem Videos. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube. Retrieved from [Link]
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Green Chemistry. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Retrieved from [Link]
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ResearchGate. (n.d.). UV–Vis spectrum of Benzyl alcohol adsorption. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for alpha-Methyl-(3-benzyloxy)benzyl Alcohol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like alpha-Methyl-(3-benzyloxy)benzyl alcohol, a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for ensuring data equivalency between these orthogonal methods.
The Analyte: this compound
This compound is an organic molecule characterized by a benzyl alcohol core with a methyl group at the alpha position and a benzyloxy substituent at the meta position of the phenyl ring. Its structure presents specific analytical challenges, including thermal stability and chromophoric properties that guide the selection of appropriate analytical instrumentation.
Caption: Chemical structure of this compound.
The Imperative of Cross-Validation
Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] When two or more analytical methods are used to generate data for the same analyte, cross-validation is essential to ensure the equivalency of the results obtained.[3][4][5] This is a critical step during method transfer between laboratories or when a new method is introduced to replace an existing one. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validation of analytical procedures.[6][7]
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comparative study of different synthetic routes to alpha-Methyl-(3-benzyloxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and selective production of chiral alcohols is of paramount importance. alpha-Methyl-(3-benzyloxy)benzyl alcohol, a key structural motif in various pharmacologically active molecules, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides a comparative analysis of the most common synthetic routes to this target molecule, offering insights into the practical execution, underlying chemical principles, and relative merits of each approach. Experimental data, where available in the literature for analogous transformations, is presented to support the discussion.
Introduction to the Target Molecule
This compound, also known as 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a chiral secondary alcohol. Its structure incorporates a benzyloxy protecting group, which is stable under a variety of reaction conditions but can be readily removed in the final stages of a synthesis. The chiral center at the benzylic position is often crucial for the biological activity of the final drug substance. Therefore, the choice of synthetic route can be dictated not only by yield and purity but also by the potential for stereocontrol.
This guide will explore three primary synthetic strategies for the preparation of this compound:
-
Grignard Reaction: The addition of a methyl Grignard reagent to 3-benzyloxybenzaldehyde.
-
Reduction of a Ketone: The reduction of 1-(3-(benzyloxy)phenyl)ethan-1-one (3'-benzyloxyacetophenone) using various reducing agents.
-
Catalytic Asymmetric Synthesis: Methods focused on achieving high enantioselectivity.
Route 1: Grignard Reaction with 3-Benzyloxybenzaldehyde
The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds. In this approach, the nucleophilic methyl group of a methyl Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde. Subsequent acidic workup yields the desired secondary alcohol.
Underlying Principles
The success of the Grignard reaction hinges on the powerful nucleophilicity of the organomagnesium species and the electrophilicity of the aldehyde carbonyl group. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water. The benzyloxy group is stable under these conditions.
Experimental Protocol (Proposed)
Materials:
-
3-Benzyloxybenzaldehyde
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Hydrochloric acid (dilute)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to activate the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The remaining methyl iodide solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The solution of 3-benzyloxybenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Caption: Grignard reaction workflow.
Route 2: Reduction of 1-(3-(benzyloxy)phenyl)ethan-1-one
This approach involves the reduction of the corresponding ketone, 1-(3-(benzyloxy)phenyl)ethan-1-one (also known as 3'-benzyloxyacetophenone). This method is often preferred due to the generally higher stability and ease of handling of ketones compared to aldehydes. A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, cost, and safety.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones.[1][2] It is relatively safe to handle and can be used in protic solvents like methanol or ethanol.
Causality of Experimental Choices: The choice of a protic solvent like methanol or ethanol helps to protonate the intermediate alkoxide and also facilitates the reaction. The reaction is typically run at room temperature or below to control the reaction rate and minimize side reactions.
Experimental Protocol (Proposed):
-
Reaction Setup: 1-(3-(benzyloxy)phenyl)ethan-1-one is dissolved in methanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of water or dilute acid. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which is then purified by column chromatography.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will reduce a wider range of functional groups.[3][4] It must be used in anhydrous aprotic solvents like diethyl ether or THF due to its high reactivity with protic substances.
Causality of Experimental Choices: The use of anhydrous aprotic solvents is critical to prevent the violent decomposition of LiAlH₄. The reaction is typically performed at low temperatures to control its high reactivity. A careful workup procedure is necessary to safely quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.
Experimental Protocol (Proposed):
-
Reaction Setup: A solution of 1-(3-(benzyloxy)phenyl)ethan-1-one in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Reduction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Workup (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.[4] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.
-
Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to afford the product, which can be further purified if necessary.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a greener alternative to metal hydride reductions.[3][5][6] It typically involves the use of a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst (e.g., a ruthenium or iridium complex).
Causality of Experimental Choices: Isopropanol is a common hydrogen donor, and the reaction equilibrium is driven by the removal of the acetone byproduct. The choice of catalyst and ligand is crucial for achieving high efficiency and, in some cases, enantioselectivity.
Experimental Protocol (General):
-
Reaction Setup: 1-(3-(benzyloxy)phenyl)ethan-1-one, a suitable ruthenium or iridium catalyst, and a hydrogen donor (e.g., isopropanol) are combined in a suitable solvent.
-
Reaction: The mixture is heated to reflux, and the reaction is monitored by TLC.
-
Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent and excess reagents are removed under reduced pressure. The residue is then purified by column chromatography.
Sources
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- 2. rsc.org [rsc.org]
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: Assessing α-Methyl-(3-benzyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. An effective auxiliary must not only induce high stereoselectivity but also be readily cleaved and recovered in high yield for reuse. This guide provides a comprehensive assessment of the recyclability of α-Methyl-(3-benzyloxy)benzyl alcohol as a potential chiral auxiliary, benchmarked against established alternatives: Oppolzer's camphorsultam, pseudoephedrine, and Evans' oxazolidinones.
Introduction: The Critical Role of Recyclability
Chiral auxiliaries are indispensable tools in stereoselective synthesis, temporarily guiding the formation of a desired stereoisomer.[1] The ideal auxiliary is not merely a transient director of chirality but a recyclable asset that minimizes waste and production costs. The efficiency of the cleavage and recovery process is a key performance indicator, directly impacting the scalability and sustainability of a synthetic route. This guide delves into the structural attributes and chemical properties that govern the recyclability of these vital reagents.
Assessing the Recyclability of α-Methyl-(3-benzyloxy)benzyl Alcohol: A Proposed Protocol
To date, specific experimental protocols for the recycling of α-Methyl-(3-benzyloxy)benzyl alcohol as a chiral auxiliary have not been extensively reported in the literature. However, based on its chemical structure—a secondary benzyl alcohol—a robust and efficient recycling workflow can be proposed. The key structural features influencing its recyclability are the secondary alcohol moiety, through which it would be attached to a substrate (e.g., via an ester or ether linkage), and the benzyloxy group. The cleavage of the benzylic ether is a critical step for the recovery of this auxiliary.
Proposed Recovery Method: Hydrogenolysis
A promising method for the cleavage and recovery of α-Methyl-(3-benzyloxy)benzyl alcohol is catalytic hydrogenolysis. This widely used method is known for its mild conditions and clean reaction profiles, typically yielding the desired alcohol and a volatile byproduct.[2]
dot
Sources
A Comparative Guide to Chiral Resolving Agents: (S)-(-)-1-Phenylethylamine versus α-Methyl-(3-benzyloxy)benzyl alcohol
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical challenge. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Among the array of techniques for chiral resolution, diastereomeric salt formation stands out as a robust and scalable method. This guide provides an in-depth comparison of two chiral resolving agents: the well-established (S)-(-)-1-Phenylethylamine and the less-documented α-Methyl-(3-benzyloxy)benzyl alcohol, with a focus on their application in resolving racemic carboxylic acids.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classic technique that leverages the distinct physical properties of diastereomers.[1] When a racemic mixture of an acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (S)-Base, two diastereomeric salts are formed: [(+)-Acid-(S)-Base] and [(-)-Acid-(S)-Base]. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, melting points, and crystal structures. This disparity allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, after which the salt is isolated and treated with a strong acid or base to liberate the resolved enantiomer and recover the resolving agent.
(S)-(-)-1-Phenylethylamine: The Industry Workhorse
(S)-(-)-1-Phenylethylamine is a primary amine that has become a cornerstone in the field of chiral resolution due to its commercial availability in both enantiomeric forms, its affordability, and its consistent performance in resolving a wide range of acidic compounds.[2] Its efficacy stems from its ability to form stable, crystalline salts with carboxylic acids, facilitating separation through fractional crystallization.
Mechanism of Chiral Recognition
The chiral recognition mechanism of (S)-(-)-1-Phenylethylamine is rooted in the three-dimensional arrangement of the interacting molecules within the crystal lattice of the diastereomeric salt. The formation of a stable crystal lattice is a thermodynamically driven process, and the subtle differences in the steric and electronic interactions between the enantiomers of the acid and the chiral amine dictate the overall stability and solubility of the resulting diastereomeric salts. Key interactions often include hydrogen bonding between the ammonium cation of the resolving agent and the carboxylate anion of the acid, as well as π-π stacking interactions involving the aromatic rings. The combination of these interactions in a specific spatial arrangement leads to a more stable, and typically less soluble, crystal lattice for one of the diastereomers.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} Chiral Resolution Workflow
Performance Data
The performance of (S)-(-)-1-Phenylethylamine in chiral resolution is well-documented. For instance, in the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, (S)-(-)-1-phenylethylamine effectively separates the (S)-(+)-enantiomer, which possesses the desired pharmacological activity. The diastereomeric salt of (S)-(+)-ibuprofen and (S)-(-)-1-phenylethylamine is significantly less soluble in aqueous solutions than its (R,S) counterpart, allowing for its precipitation and subsequent isolation.[3] Similarly, (S)-(-)-1-Phenylethylamine has been successfully employed in the resolution of naproxen, another important NSAID.[4]
| Racemic Acid | Resolving Agent | Solvent | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Aqueous KOH | >95% (after recrystallization) | >95% | ~40% (for S-enantiomer) | [5] |
| Naproxen | (S)-(-)-1-Phenylethylamine | Ethanol/Water | High (qualitative) | High (qualitative) | 61-63% (salt formation) | [4] |
α-Methyl-(3-benzyloxy)benzyl alcohol: An Alternative under Investigation
α-Methyl-(3-benzyloxy)benzyl alcohol is a chiral secondary alcohol. While chiral alcohols themselves can be resolved, their use as resolving agents for acidic compounds is less common than chiral amines. For a chiral alcohol to function as a resolving agent for a carboxylic acid, it would typically first be derivatized to form a diastereomeric ester. This covalent modification, followed by separation (e.g., by chromatography or crystallization) and subsequent cleavage of the ester linkage, adds complexity to the resolution process compared to the direct salt formation with chiral amines.
Putative Mechanism of Action
If used as a resolving agent, α-Methyl-(3-benzyloxy)benzyl alcohol would react with a racemic carboxylic acid in the presence of a coupling agent to form a mixture of diastereomeric esters. The separation of these esters would rely on differences in their physical properties. The benzyloxy substituent on the phenyl ring could potentially influence the crystallization properties of the resulting diastereomers through additional steric bulk and potential for π-π interactions, which might enhance the chiral recognition.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#34A853"];
} Hypothetical Resolution Workflow
Performance Data
A comprehensive search of the scientific literature and patent databases did not yield specific experimental data on the performance of α-Methyl-(3-benzyloxy)benzyl alcohol as a chiral resolving agent for carboxylic acids. While there is research on the resolution of benzyl alcohol derivatives themselves, its application as a resolving agent remains largely undocumented.[6][7] This lack of data prevents a direct, quantitative comparison with the well-established performance of (S)-(-)-1-Phenylethylamine.
Experimental Protocol: Resolution of Racemic Ibuprofen using (S)-(-)-1-Phenylethylamine
This protocol is adapted from established laboratory procedures and serves as a representative example of a chiral resolution using (S)-(-)-1-Phenylethylamine.[5]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2M
-
2-Propanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve a specific amount of racemic ibuprofen (e.g., 3.06 g, 14.8 mmol) in an aqueous solution of KOH (e.g., 30 mL of 0.5M).
-
Heat the solution to approximately 75-85°C with stirring.
-
Slowly add one molar equivalent of (S)-(-)-1-Phenylethylamine (e.g., 1.9 mL, d = 0.94 g/mL, 14.8 mmol) to the heated solution.
-
A precipitate of the diastereomeric salt should begin to form.
-
Maintain the temperature and continue stirring for approximately one hour to ensure complete salt formation.
-
-
Isolation of the Less Soluble Diastereomer:
-
Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any soluble impurities. The filtrate contains the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, recrystallize the collected salt from a suitable solvent, such as 2-propanol.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with 2M HCl until the pH is strongly acidic. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
Collect the solid ibuprofen by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of the Resolving Agent (from the filtrate of step 4):
-
Make the acidic filtrate basic with a strong base (e.g., NaOH) to deprotonate the ammonium salt of (S)-(-)-1-Phenylethylamine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to recover the (S)-(-)-1-Phenylethylamine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved ibuprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[8]
-
Concluding Remarks
(S)-(-)-1-Phenylethylamine is a highly effective and extensively validated chiral resolving agent for a wide array of racemic carboxylic acids. Its utility is supported by a wealth of experimental data and its widespread use in both academic and industrial settings. The mechanism of action through diastereomeric salt formation is well-understood, and reliable protocols for its use are readily available.
In contrast, α-Methyl-(3-benzyloxy)benzyl alcohol is not a commonly used resolving agent for carboxylic acids, and there is a notable absence of performance data in the scientific literature. While it could theoretically be employed through the formation of diastereomeric esters, this approach is inherently more complex than direct salt formation. For researchers and professionals in drug development, (S)-(-)-1-Phenylethylamine remains the superior choice based on its proven track record and extensive documentation. Further research would be required to establish the viability and efficiency of α-Methyl-(3-benzyloxy)benzyl alcohol as a competitive alternative.
References
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Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved January 21, 2026, from [Link]
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6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PMC. Retrieved January 21, 2026, from [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Retrieved January 21, 2026, from [Link]
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Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed. Retrieved January 21, 2026, from [Link]
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Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. Retrieved January 21, 2026, from [Link]
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Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design. Retrieved January 21, 2026, from [Link]
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Resolution of the enantiomers of the benzyl alcohol derivatives 7-12. ResearchGate. Retrieved January 21, 2026, from [Link]
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(PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Retrieved January 21, 2026, from [Link]
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Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. PubMed. Retrieved January 21, 2026, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved January 21, 2026, from [Link]
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-
Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods. ResearchGate. Retrieved January 21, 2026, from [Link]
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Experiment 38 ENANTIOMERS OF IBUPROFEN. Retrieved January 21, 2026, from [Link]
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A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. PubMed. Retrieved January 21, 2026, from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. ResearchGate. Retrieved January 21, 2026, from [Link]
-
(PDF) Determination of enantiomeric compositions of ibuprofen by infrared spectrometry with catalytic amount of simple chiral recognition reagent. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Sci-Hub. Retrieved January 21, 2026, from [Link]
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-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved January 21, 2026, from [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved January 21, 2026, from [Link]
-
PHARMACEUTICAL COMPOSITIONS COMPRISING BENZYL ALCOHOL. European Patent Office. Retrieved January 21, 2026, from [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. MDPI. Retrieved January 21, 2026, from [Link]
-
alpha-Methyl-(3-benzyloxy)benzyl alcohol. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of alpha-Methyl-(3-benzyloxy)benzyl alcohol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including alpha-Methyl-(3-benzyloxy)benzyl alcohol, is not merely a procedural task but a cornerstone of a robust laboratory safety culture. The primary objective is to prevent harm to individuals and the environment by ensuring that chemical waste is correctly identified, segregated, contained, and treated. All chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) which governs worker safety.[1][2][3] State and local regulations may also apply and are often more stringent than federal mandates.
Hazard Assessment and Characterization
Given the absence of a specific SDS, a conservative approach to hazard assessment is paramount. Based on its constituent functional groups (benzyl, alcohol, and ether), this compound should be presumed to possess hazards similar to those of benzyl alcohol and alpha-methylbenzyl alcohol.
| Hazard Category | Anticipated Hazard | Rationale and Primary Concerns |
| Acute Toxicity | Harmful if swallowed or inhaled.[4][5] | Ingestion or inhalation may lead to systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Prolonged or repeated contact can cause dermatitis. |
| Eye Damage/Irritation | Causes serious eye irritation.[4] | Direct contact can result in significant eye damage. |
| Flammability | Combustible Liquid.[6][7] | May ignite if exposed to a sufficient heat source. |
| Environmental Hazard | Potentially toxic to aquatic life.[5][6] | Improper disposal can contaminate soil and water. |
This presumptive hazard profile mandates that this compound be managed as hazardous waste.
The Imperative of Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound for disposal.
| Protection Type | Specific Recommendation | Standard |
| Hand Protection | Nitrile or butyl rubber gloves. | EN 374 |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 |
| Skin and Body Protection | Flame-retardant lab coat. Closed-toe shoes. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Segregation and Containerization
-
Waste Identification : Clearly label a dedicated waste container as "Hazardous Waste - this compound". The label must also include the full chemical name and associated hazard pictograms (e.g., harmful, irritant).[8][9]
-
Container Selection : Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers, as alcohols can be corrosive to some metals over time.[2][10] The container must have a secure, leak-proof cap.
-
Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from:
-
Filling the Container : Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[2]
Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13] The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks.[14]
-
Storage Conditions : The SAA must be in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[6][15]
Final Disposal
-
Contact Environmental Health & Safety (EHS) : Once the waste container is full or has been in the SAA for the maximum allowable time (per your institution's policy, typically not exceeding one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[13]
-
Professional Disposal : The EHS department will coordinate with a licensed professional hazardous waste disposal service.[6][16] These services are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations, typically through high-temperature incineration or other approved methods.[8]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills (manageable by lab personnel) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[17]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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- CAMEO Chemicals - NOAA. (n.d.). BENZYL ALCOHOL.
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A Researcher's Guide to the Safe Handling of alpha-Methyl-(3-benzyloxy)benzyl alcohol
As a novel compound in the landscape of drug discovery and development, alpha-Methyl-(3-benzyloxy)benzyl alcohol presents unique opportunities and requires a commensurate level of diligence in its handling and management. This guide, compiled by a Senior Application Scientist, provides an in-depth, procedural framework for the safe utilization of this compound in a laboratory setting. Our focus is to move beyond mere compliance, embedding a culture of safety and proactive risk mitigation in every step of your research.
Hazard Identification and Risk Assessment
This compound is anticipated to share hazard characteristics with other benzyl alcohols. These include:
-
Skin and Eye Irritation: Can cause serious eye irritation and skin irritation.[4][1][5][6] Direct contact may lead to redness, swelling, and pain.[6]
-
Respiratory Irritation: Inhalation of vapors may irritate the nose, throat, and respiratory tract, causing coughing and wheezing.[5]
-
Combustibility: Classified as a combustible liquid.[5][7] Vapors may form explosive mixtures with air when heated.[5][7]
Before commencing any work with this compound, a thorough risk assessment is mandatory. This should involve evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear safety glasses with side shields or chemical splash goggles.[8][9] A face shield may be necessary for procedures with a high risk of splashing.[8] This is to prevent eye irritation from direct contact with the liquid or its vapors.[4][1] |
| Hand Protection | Wear nitrile or other impervious gloves.[8] The choice of glove material should be based on the specific solvents being used in the procedure. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[10] |
| Body Protection | A standard laboratory coat is required.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full protective suit should be considered.[10] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][2][3] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on risk assessment.
Operational Plan: From Receipt to Use
A meticulous operational plan is critical for minimizing risk and ensuring the integrity of your research.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents.[2][3][13]
-
Keep the container tightly sealed when not in use.[4][3][10][13]
Handling and Use:
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible. An emergency eye wash station and safety shower should be in close proximity.[11]
-
Aliquotting and Transfer: Conduct all transfers of the material within a certified chemical fume hood to minimize vapor inhalation.[3]
-
Experimental Procedures:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.
| Emergency Scenario | Immediate Actions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[11] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7][10] Seek medical attention if irritation persists.[10] |
| Inhalation | Move the affected person to fresh air.[10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[4][10][11] |
| Minor Spill | For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[4][14] Place the contaminated material in a sealed container for proper disposal.[10] Ventilate the area.[4] |
| Major Spill | Evacuate the area immediately.[4] Alert your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment. |
Diagram: Emergency Response Flowchart
Caption: A flowchart outlining immediate actions for emergency situations.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in designated, clearly labeled, and sealed containers.[10] Do not mix with incompatible waste streams.
-
Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations.[12][13] Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
By adhering to these comprehensive safety and logistical protocols, researchers can confidently and responsibly advance their scientific inquiries involving this compound.
References
- Chemical Suppliers. (2015, March 13).
- Loba Chemie. (2016, April 16).
- National Oceanic and Atmospheric Administration (NOAA). (2024). ALPHA-METHYLBENZYL ALCOHOL. CAMEO Chemicals.
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- Santa Cruz Biotechnology. (n.d.). Benzyl alcohol.
- Safety D
- Valudor Products. (n.d.).
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- Central Drug House (P) Ltd. (n.d.).
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- Greenfield Global. (2018, August 8). Benzyl Alcohol.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
